Daidzein-7-o-glucuronide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H18O10 |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H18O10/c22-10-3-1-9(2-4-10)13-8-29-14-7-11(5-6-12(14)15(13)23)30-21-18(26)16(24)17(25)19(31-21)20(27)28/h1-8,16-19,21-22,24-26H,(H,27,28)/t16-,17-,18+,19-,21+/m0/s1 |
InChI Key |
MMIBOZXVZLENRZ-ZFORQUDYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Daidzein-7-O-glucuronide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Daidzein-7-o-glucuronide, a major metabolite of the soy isoflavone daidzein. This document details both chemical and enzymatic synthesis methodologies, comprehensive characterization techniques, and an exploration of the relevant biological signaling pathways.
Introduction
Daidzein, a prominent isoflavone found in soybeans and other legumes, has garnered significant attention for its potential health benefits, including phytoestrogenic and anti-inflammatory properties. Following ingestion, daidzein is extensively metabolized in the body, with this compound being one of its principal conjugated forms. Understanding the synthesis and characterization of this metabolite is crucial for pharmacokinetic studies, toxicological assessments, and the development of novel therapeutic agents. This guide provides detailed protocols and data to support researchers in these endeavors.
Synthesis of this compound
The synthesis of this compound can be achieved through both chemical and enzymatic approaches. Each method offers distinct advantages and challenges in terms of yield, purity, and scalability.
Chemical Synthesis
Chemical synthesis provides a reliable method for producing this compound with high purity. A common and effective approach involves the use of a glucuronyl donor with a protected daidzein molecule.
Experimental Protocol: Chemical Synthesis using a Trifluoroacetimidate Donor
This protocol is adapted from a high-yielding synthesis method for isoflavone 7-glucuronides.[1]
-
Protection of Daidzein: To selectively achieve glucuronidation at the 7-hydroxyl group, the 4'-hydroxyl group of daidzein is first protected. A common method is to use a hexanoyl protecting group.
-
Glycosylation Reaction: The 4'-O-hexanoyl-daidzein is reacted with an O-acetyl glucuronyl (N-p-methoxyphenyl)-trifluoroacetimidate donor. This reaction is typically promoted by a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), in an anhydrous solvent like dichloromethane (CH₂Cl₂). The reaction is generally carried out at room temperature.
-
Deprotection: Following the glycosylation, the acetyl and hexanoyl protecting groups are removed to yield the final product, this compound.
A high-yielding synthesis of isoflavone 7-glucuronides has been achieved by reacting the 7-OH of isoflavone esters with an O-acetyl glucuronyl (N-p-methoxyphenyl)-trifluoroacetimidate donor.[1] For instance, the reaction of 4-O-hexanoyl-daidzein with this donor in the presence of BF₃·Et₂O in CH₂Cl₂ at room temperature resulted in the desired β-anomer with a yield of 81%.[1]
Enzymatic Synthesis
Enzymatic synthesis offers a green and highly specific alternative to chemical methods, often proceeding under milder reaction conditions and with fewer side products.
Experimental Protocol: Enzymatic Synthesis using Bioconversion
This protocol describes the synthesis of daidzein glycosides through bioconversion using plant cell cultures.[2][3]
-
Cell Culture: Cultured cells of Nicotiana tabacum are prepared and maintained in a suitable growth medium.
-
Substrate Feeding: Daidzein is added to the cell culture.
-
Incubation: The culture is incubated for a period of time (e.g., two days) to allow for the bioconversion of daidzein into its glycosides.
-
Extraction: The cells are harvested, and the products are extracted using a solvent such as methanol (MeOH).
-
Purification: The extracted compounds are then purified using chromatographic techniques to isolate this compound.
In a study using cultured Nicotiana tabacum cells, daidzein was successfully converted to daidzein 7-β-glucoside (daidzin).[2] Another enzymatic approach involves the use of specific enzymes like β-glucosidase for galactosylation, which could potentially be adapted for glucuronidation.[2]
Characterization of this compound
Accurate characterization is essential to confirm the identity and purity of the synthesized this compound. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for the separation, quantification, and purity assessment of this compound.
Experimental Protocol: HPLC Analysis
A typical HPLC method for the analysis of daidzein and its metabolites is as follows[4]:
-
Column: A C18 reversed-phase column (e.g., Hydrosphere C18, 100 mm x 4.6 mm I.D., 3 µm particle size).[4]
-
Mobile Phase: A gradient elution using a mixture of 10 mM ammonium acetate solution and acetonitrile.[4]
-
Flow Rate: 1.5 ml/min.[4]
-
Detection: UV detection at 250 nm.[4]
-
Column Temperature: 45 °C.[4]
The retention time for this compound will vary depending on the specific HPLC conditions. In one study, the retention time for daidzein was reported as 4.42 minutes under specific conditions.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides structural information and high sensitivity for the detection and identification of this compound, even in complex biological matrices.
Experimental Protocol: LC-MS/MS Analysis
A representative LC-MS/MS method is described below[6][7]:
-
Chromatography: Similar to the HPLC method described above, using a C18 column and a gradient mobile phase.
-
Ionization: Electrospray ionization (ESI) in either positive or negative ion mode.
-
Mass Analysis: Multiple reaction monitoring (MRM) is often used for quantification, targeting specific precursor-to-product ion transitions.
In negative ion mode, this compound ([M-H]⁻ at m/z 429) typically shows a characteristic neutral loss of the glucuronide moiety (176 Da) to produce the daidzein aglycone fragment ([M-H]⁻ at m/z 253).[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. Both ¹H NMR and ¹³C NMR are employed to determine the precise connectivity of atoms within the molecule.
¹H and ¹³C NMR Spectral Data
Table 1: Quantitative Data Summary for this compound
| Parameter | Value | Reference |
| Synthesis | ||
| Chemical Synthesis Yield | 81% (for the protected intermediate) | [1] |
| Characterization | ||
| Molecular Formula | C₂₁H₁₈O₁₀ | [9] |
| Molecular Weight | 430.4 g/mol | [9] |
| LC-MS/MS | ||
| Precursor Ion [M-H]⁻ | m/z 429 | [8] |
| Product Ion (from [M-H]⁻) | m/z 253 (Daidzein aglycone) | [8] |
| HPLC | ||
| Retention Time (Daidzein) | 4.42 min | [5] |
Signaling Pathways and Biological Activity
The biological effects of daidzein and its metabolites are primarily attributed to their interaction with various cellular signaling pathways. While much of the research has focused on the aglycone form, it is understood that this compound can be deconjugated back to daidzein in tissues, thereby exerting its biological effects.
Estrogenic Signaling Pathway
Daidzein is classified as a phytoestrogen due to its structural similarity to estradiol, allowing it to bind to estrogen receptors (ERα and ERβ).[10] This interaction can modulate the expression of estrogen-responsive genes. Studies have shown that daidzein preferentially binds to ERβ.[10] The activation of estrogen receptors can lead to both estrogenic and anti-estrogenic effects depending on the tissue type and the local concentration of endogenous estrogens.
Estrogenic signaling pathway of Daidzein.
Anti-inflammatory Signaling Pathways
Daidzein has been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Pathway: Daidzein can inhibit the activation of NF-κB, a critical transcription factor that regulates the expression of pro-inflammatory genes such as cytokines and chemokines.[11][12] This inhibition can occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.
MAPK Pathway: The MAPK signaling cascade, which includes ERK, JNK, and p38, plays a crucial role in cellular responses to inflammatory stimuli. Daidzein has been observed to suppress the phosphorylation of these MAPK proteins, thereby attenuating the inflammatory response.[13][14]
Anti-inflammatory signaling pathways of Daidzein.
Apoptosis Signaling Pathway
Daidzein has been shown to induce apoptosis in cancer cells through the intrinsic pathway.[10] This involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, the release of cytochrome c from the mitochondria, and the subsequent activation of caspases.
Apoptosis signaling pathway of Daidzein.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocols for chemical and enzymatic synthesis, along with the comprehensive characterization methodologies, offer a practical resource for researchers. Furthermore, the elucidation of the key signaling pathways provides insights into the biological activities of daidzein and its metabolites. Continued research into the specific roles of this compound and its potential for direct biological activity will be crucial for fully understanding the health effects of soy isoflavones.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Daidzein Glycosides, α-Tocopherol Glycosides, Hesperetin Glycosides by Bioconversion and Their Potential for Anti-Allergic Functional-Foods and Cosmetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Daidzein Glycosides, α-Tocopherol Glycosides, Hesperetin Glycosides by Bioconversion and Their Potential for Anti-Allergic Functional-Foods and Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of glucuronic acid and sulfuric acid conjugated metabolites of daidzein and genistein in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienggj.org [scienggj.org]
- 6. LC-MS/MS analysis and pharmacokinetics of daidzein and its 7-O-glucuronide in rats after oral administration of 7-O-L-valyl carbamate prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapid Screening and Identification of Daidzein Metabolites in Rats Based on UHPLC-LTQ-Orbitrap Mass Spectrometry Coupled with Data-Mining Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Daidzein 7-O-glucuronide | C21H18O10 | CID 11316354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Daidzein-rich isoflavones aglycone inhibits lung cancer growth through inhibition of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Isoflavones daidzin and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isoflavones daidzin and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biological Activity Screening of Daidzein-7-o-glucuronide
This compound is the primary circulating metabolite of daidzein, a major isoflavone found in soy and other leguminous plants. Following ingestion, daidzein undergoes extensive phase II metabolism in the intestine and liver, leading to the formation of glucuronide and sulfate conjugates.[1][2] Understanding the biological activities of this compound is crucial, as its systemic concentration is significantly higher than that of its parent aglycone, daidzein. This guide provides a comprehensive overview of the screening of its biological activities, detailing experimental protocols, summarizing key quantitative data, and illustrating relevant cellular pathways.
Estrogenic and Anti-Estrogenic Activity
The estrogenic potential of isoflavone metabolites is a key area of research. While daidzein is known to be a phytoestrogen, its glucuronidated form exhibits significantly reduced direct activity. The prevailing evidence suggests that this compound acts as a prodrug, with its weak estrogenic effects being attributable to its deconjugation back to the active aglycone, daidzein, within target cells.[3][4][5]
Data Presentation: Estrogen Receptor Binding and Estrogenic Potency
| Compound | Assay Type | System | Key Parameter | Value | Reference |
| This compound | Estrogen Receptor Competition | B6D2F1 mouse uterine cytosol | CB50¹ | 14.7 µmol/L | [6] |
| Daidzein | Estrogen Receptor Competition | B6D2F1 mouse uterine cytosol | CB50¹ | 1.6 µmol/L | [6] |
| Genistein-7-O-glucuronide | Estrogen Receptor Competition | B6D2F1 mouse uterine cytosol | CB50¹ | 7.27 µmol/L | [6] |
| 17β-estradiol | Estrogen Receptor Competition | B6D2F1 mouse uterine cytosol | CB50¹ | 1.34 nmol/L | [6] |
| This compound | ERE-Luciferase Reporter | U2OS-ERα / U2OS-ERβ cells | Estrogenic Potency | Significantly lower than Daidzein | [3][4] |
| Daidzein | ERE-Luciferase Reporter | U2OS-ERα / U2OS-ERβ cells | Estrogenic Potency | Significantly higher than its glucuronide | [3][4] |
¹CB50: Concentration required for 50% displacement of 17β-[³H]estradiol.
Experimental Protocol: Estrogen Response Element (ERE) Luciferase Reporter Assay
This assay quantitatively measures the ability of a compound to activate estrogen receptors (ERα and ERβ), leading to the transcription of a reporter gene (luciferase) under the control of an Estrogen Response Element (ERE).
-
Cell Culture and Transfection: Human bone osteosarcoma epithelial cells (U2OS) or breast cancer cells (MCF-7), stably or transiently transfected with plasmids containing the human ERα or ERβ gene and an ERE-luciferase reporter construct, are used.[7] Cells are maintained in an appropriate medium, typically phenol red-free to avoid estrogenic interference.
-
Compound Treatment: Cells are seeded in multi-well plates. After attachment, the medium is replaced with a medium containing various concentrations of this compound, daidzein (as a positive control), 17β-estradiol (as a strong positive control), and a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the test compounds for a specified period, typically 18-24 hours, to allow for receptor binding, transcriptional activation, and luciferase protein expression.
-
Cell Lysis and Luciferase Assay: The medium is removed, and cells are washed with PBS. A lysis buffer is added to each well to release the cellular contents, including the expressed luciferase enzyme.
-
Data Acquisition: The cell lysate is transferred to an opaque multi-well plate, and a luciferase substrate solution (e.g., luciferin) is added. The light produced by the enzymatic reaction is measured using a luminometer.
-
Data Analysis: The relative light units (RLUs) are normalized to the response of the vehicle control or a positive control like 17β-estradiol. Dose-response curves are generated to determine the estrogenic potency of the compounds.
Anticancer and Immunomodulatory Activity
While direct screening of this compound is limited, studies on its aglycone, daidzein, provide critical insights into its potential anticancer effects post-deconjugation. Daidzein has been shown to inhibit proliferation and induce apoptosis in various cancer cell lines. Additionally, this compound itself has demonstrated immunomodulatory effects by activating Natural Killer (NK) cells.
Data Presentation: Anticancer and NK Cell Activity
| Compound | Activity | Cell Line | Assay | Key Parameter | Value | Reference |
| Daidzein | Anticancer | SKOV3 (Ovarian) | Cell Viability | IC50 | 20 µM | [8] |
| Daidzein | Anticancer | Moody (Normal Ovarian) | Cell Viability | IC50 | 100 µM | [8] |
| Daidzein | Anticancer | MCF-7 (Breast) | Cell Viability | IC50 | 50 µM | [9] |
| Daidzein | Anticancer | 143B (Osteosarcoma) | MTT | IC50 (48h) | 63.59 µmol/L | [10] |
| Daidzein | Anticancer | U2OS (Osteosarcoma) | MTT | IC50 (48h) | 125 µmol/L | [10] |
| This compound | NK Cell Activation | Human NK cells / K562 target | Cytotoxicity | Enhancement | 0.1-10 µmol/L | [6] |
| This compound | NK Cell Inhibition | Human NK cells / K562 target | Cytotoxicity | Inhibition | 50 µmol/L | [6] |
Experimental Protocol: MTT Cell Proliferation Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., MCF-7, SKOV3) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., daidzein) and controls (vehicle and positive control). The cells are incubated for a specific duration, typically 24, 48, or 72 hours.[10][11]
-
MTT Addition: A sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The plate is incubated for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol, or a SDS solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.
Anti-inflammatory Activity
The anti-inflammatory properties of daidzein have been demonstrated in various cellular models. It can modulate key inflammatory signaling pathways, reducing the production of pro-inflammatory mediators. This activity is highly relevant for chronic diseases where inflammation is a key component.
Data Presentation: Anti-inflammatory Effects of Daidzein
| Model System | Stimulant | Effect of Daidzein | Target Genes/Proteins | Pathway Implication | Reference |
| Primary astroglial cells | Amyloid-beta / LPS | Down-regulates mRNA expression | IL-1, IL-6, TNF-α | ER-mediated | [12] |
| 3T3-L1 adipocyte & RAW264 macrophage co-culture | Co-culture | Decreases mRNA and protein levels | Ccl2 (MCP-1), Il6 | PPARα/γ, JNK | [13][14] |
| RAW264 macrophages | Palmitate | Inhibits JNK phosphorylation | p-JNK | JNK | [13][14] |
| MH7A synovial cells | IL-1β | Inhibits IL-6 production | IL-6 | NF-κB, ERK1/2 | [15] |
| Human monocytes | TLR2/4 agonists | Inhibits cytokine production | IL-6, IL-8 | TLR signaling | [16] |
Experimental Protocol: Cytokine Measurement by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based technique for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Cell Culture and Stimulation: Macrophages (e.g., RAW264) or other relevant cell types are cultured in multi-well plates.
-
Treatment: Cells are pre-treated with various concentrations of daidzein for a short period (e.g., 1-2 hours).
-
Inflammatory Challenge: An inflammatory stimulus, such as Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β), is added to the wells (except for the negative control) to induce the production and secretion of cytokines.
-
Supernatant Collection: After an incubation period (e.g., 6-24 hours), the cell culture supernatant is collected.
-
ELISA Procedure:
-
A 96-well microplate is coated with a capture antibody specific for the target cytokine (e.g., anti-IL-6).
-
The plate is washed, and non-specific binding sites are blocked.
-
The collected culture supernatants and standard solutions of known cytokine concentrations are added to the wells.
-
After incubation and washing, a detection antibody (often biotinylated) is added.
-
Following another incubation and wash, an enzyme-conjugate (e.g., Streptavidin-HRP) is added.
-
Finally, a substrate solution is added, which is converted by the enzyme to produce a colored product.
-
-
Data Acquisition and Analysis: The reaction is stopped, and the absorbance is read on a microplate reader. A standard curve is generated from the standards, and the concentration of the cytokine in the samples is interpolated from this curve.
Antioxidant Activity
The antioxidant capacity of isoflavones is another area of significant interest. While daidzein itself may have limited direct radical-scavenging activity in some cell-free assays, it has been shown to indirectly boost the cellular antioxidant defense system by upregulating antioxidant enzymes.[17][18] Furthermore, its metabolites, such as equol and O-desmethylangolensin (O-DMA), exhibit more potent antioxidant properties than the parent compound.[19][20]
Experimental Protocol: Cellular Antioxidant Enzyme Activity Assay
This protocol describes the general steps to measure the activity of key antioxidant enzymes like Superoxide Dismutase (SOD) and Catalase (CAT) in cell lysates.
-
Cell Culture and Treatment: Cells (e.g., IPEC-J2, HepG2) are cultured and treated with this compound or its aglycone for a specified time.[18][20] An oxidative stressor (e.g., H₂O₂) can be added to challenge the cells.
-
Cell Lysis: Cells are harvested and lysed using a specific buffer and mechanical disruption (e.g., sonication) on ice to release intracellular proteins without denaturation.
-
Protein Quantification: The total protein concentration in the lysate is determined using a standard method (e.g., Bradford or BCA assay) to ensure equal loading for the enzyme assays.
-
Enzyme Activity Measurement:
-
Catalase (CAT): The assay measures the decomposition of hydrogen peroxide (H₂O₂). The rate of H₂O₂ disappearance is monitored spectrophotometrically by the decrease in absorbance at 240 nm.
-
Superoxide Dismutase (SOD): SOD activity is often measured indirectly. The assay involves a system that generates superoxide radicals, which then react with a detector molecule (like WST-1 or nitroblue tetrazolium, NBT) to produce a colored product. SOD in the sample competes for the superoxide radicals, thus inhibiting the color reaction. The degree of inhibition is proportional to the SOD activity.
-
-
Data Analysis: Enzyme activity is calculated based on the change in absorbance over time and normalized to the total protein concentration. Results are typically expressed as units of activity per milligram of protein.
Conclusion
This compound is a biologically significant metabolite whose activity appears largely dependent on its conversion to the aglycone, daidzein, within target tissues. Screening studies reveal that while the glucuronide itself has weak estrogenic activity, it can modulate immune cell function directly.[6] The potent anticancer and anti-inflammatory effects observed for daidzein highlight the potential of this compound to act as a systemic reservoir and prodrug. Future research should focus on quantifying the rate of deconjugation in various target tissues to better correlate plasma concentrations of the glucuronide with the observed biological effects at the cellular level.
References
- 1. tandfonline.com [tandfonline.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Deconjugation of soy isoflavone glucuronides needed for estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Daidzein 7-O-glucuronide | CAS:38482-80-3 | Manufacturer ChemFaces [chemfaces.com]
- 6. Daidzein and genistein glucuronides in vitro are weakly estrogenic and activate human natural killer cells at nutritionally relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of 7-O Substitutions on Estrogenic and Antiestrogenic Activities of Daidzein Analogues in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Daidzein exerts anticancer activity towards SKOV3 human ovarian cancer cells by inducing apoptosis and cell cycle arrest, and inhibiting the Raf/MEK/ERK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of inhibition effect of daidzein on osteosarcoma cells based on experimental validation and systematic pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Nanosuspension Formulations of Daidzein: Preparation and In Vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory effects of daidzein on primary astroglial cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Dietary Isoflavone Daidzein Reduces Expression of Pro-Inflammatory Genes through PPARα/γ and JNK Pathways in Adipocyte and Macrophage Co-Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Dietary Isoflavone Daidzein Reduces Expression of Pro-Inflammatory Genes through PPARα/γ and JNK Pathways in Adipocyte and Macrophage Co-Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of isoflavone derivatives on the production of inflammatory cytokines by synovial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Isoflavone daidzein possesses no antioxidant activities in cell-free assays but induces the antioxidant enzyme catalase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of daidzein on antioxidant capacity in weaned pigs and IPEC-J2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antioxidant activity of isoflavones and their major metabolites using different in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The antioxidant activity of daidzein metabolites, O‑desmethylangolensin and equol, in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vitro Mechanisms of Daidzein-7-o-glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daidzein, a prominent isoflavone found in soy and other legumes, undergoes significant metabolism in the human body, with Daidzein-7-o-glucuronide (D7G) being one of its major circulating metabolites. While the biological activities of daidzein have been extensively studied, the specific roles and mechanisms of its glucuronidated form are crucial for understanding the in vivo effects of soy consumption. This technical guide provides an in-depth overview of the in vitro mechanism of action of this compound, focusing on its core biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanisms of Action
In vitro studies have revealed that this compound possesses a distinct, though often attenuated, bioactivity profile compared to its aglycone, daidzein. The primary mechanisms of action investigated in vitro include weak estrogenic activity, modulation of immune cell function, and antioxidant effects.
Estrogenic Activity
This compound exhibits weak estrogenic activity by binding to estrogen receptors (ERs). Its binding affinity is considerably lower than that of 17β-estradiol and its parent compound, daidzein. This weak interaction suggests that at physiological concentrations, D7G is unlikely to be a potent estrogenic agent on its own.
Immunomodulatory Effects
One of the notable in vitro effects of this compound is its ability to modulate the activity of Natural Killer (NK) cells, which are critical components of the innate immune system involved in targeting and eliminating cancerous cells. At nutritionally relevant concentrations, D7G has been shown to enhance the cancer cell-killing capacity of NK cells.[1] However, at higher concentrations, this effect can be reversed, leading to an inhibition of NK cell cytotoxicity.[1] This biphasic response highlights the importance of concentration in determining the immunomodulatory outcome.
Antioxidant Activity
Similar to other flavonoids, daidzein and its metabolites possess antioxidant properties. This compound has been demonstrated to retain the ability to scavenge free radicals and inhibit lipid peroxidation, although its potency is diminished compared to daidzein.[2][3] This antioxidant capacity is attributed to its chemical structure, which allows it to donate a hydrogen atom to neutralize reactive oxygen species.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies on this compound.
Table 1: Estrogen Receptor Binding Affinity
| Compound | CB50 (µM) - Concentration for 50% Displacement of 17β-[³H]estradiol |
| This compound | 14.7[1] |
| Daidzein | 1.6[1] |
| 17β-estradiol | 0.00134[1] |
| Diethylstilbestrol | 0.00146[1] |
Table 2: Effect on Natural Killer (NK) Cell-Mediated Cytotoxicity
| Compound | Concentration (µM) | Effect on K562 Cancer Cell Killing |
| This compound | 0.1 - 10 | Significant enhancement (P < 0.05)[1] |
| 50 | Inhibition[1] |
Table 3: Antioxidant Activity
| Compound | Assay | Result |
| This compound | Trolox Equivalent Antioxidant Capacity (TEAC) | 52% of daidzein's activity[2] |
| Ferric Reducing Antioxidant Power (FRAP) | 77% of daidzein's activity[2] | |
| Copper(II)-mediated LDL lipid oxidation | Decreased the rate of lipid oxidation to 86% of control[2][3] |
Signaling Pathways
While specific in vitro studies detailing the complete signaling pathways for this compound are limited, the mechanisms of its aglycone, daidzein, provide valuable insights. Daidzein has been shown to exert its anti-inflammatory effects by modulating key signaling cascades, including the NF-κB and MAPK pathways.[4][5][6][7][8] It is plausible that D7G, upon potential deconjugation at the cellular level or through weak interactions of its own, may influence these pathways.
Caption: Putative anti-inflammatory signaling pathway of daidzein.
Experimental Protocols
Competitive Estrogen Receptor Binding Assay
This protocol is adapted from methods used to determine the relative binding affinities of compounds for the estrogen receptor.[9][10][11]
-
Preparation of Uterine Cytosol: Uteri are collected from ovariectomized rats. The tissue is homogenized in a Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer. The homogenate is centrifuged to pellet the nuclear fraction, and the resulting supernatant is ultracentrifuged to obtain the cytosolic fraction containing the estrogen receptors.
-
Binding Assay: A constant concentration of [³H]-17β-estradiol (e.g., 1 nM) is incubated with the uterine cytosol (containing a standardized amount of protein, e.g., 100 µg) in the presence of increasing concentrations of the competitor compound (this compound).
-
Separation of Bound and Free Ligand: After incubation (e.g., 16-18 hours at 4°C), the unbound [³H]-17β-estradiol is separated from the receptor-bound fraction using a hydroxylapatite (HAP) slurry. The HAP is washed to remove non-specifically bound radioligand.
-
Quantification: The amount of radioactivity in the HAP pellet (representing bound [³H]-17β-estradiol) is quantified using liquid scintillation counting.
-
Data Analysis: A competition curve is generated by plotting the percentage of [³H]-17β-estradiol bound against the log concentration of the competitor. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of [³H]-17β-estradiol) is determined. The relative binding affinity (RBA) is calculated relative to 17β-estradiol.
Caption: Workflow for the competitive estrogen receptor binding assay.
Natural Killer (NK) Cell Cytotoxicity Assay
This protocol is a generalized procedure based on standard methods for assessing NK cell-mediated cytotoxicity against a target cancer cell line.[1][12][13][14]
-
Cell Preparation:
-
Target Cells: K562 cells (a human erythroleukemic line sensitive to NK cell lysis) are cultured and labeled with a fluorescent dye such as Calcein AM or carboxyfluorescein succinimidyl ester (CFSE).
-
Effector Cells: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood, and NK cells are either used directly or enriched/stimulated (e.g., with IL-2).
-
-
Co-incubation: The labeled target cells (T) are co-incubated with the effector cells (E) at various E:T ratios (e.g., 10:1, 20:1) in the presence or absence of this compound at different concentrations.
-
Cytotoxicity Measurement:
-
Controls: Spontaneous release (target cells alone) and maximum release (target cells lysed with a detergent) controls are included.
-
Incubation: The co-culture is incubated for a set period (e.g., 4 hours) at 37°C.
-
Quantification: Cell lysis is quantified by measuring the release of the fluorescent dye from the target cells into the supernatant (for release assays) or by using flow cytometry to count the number of live (dye-retaining) versus dead (dye-negative or propidium iodide-positive) target cells.
-
-
Data Analysis: The percentage of specific lysis is calculated using the formula: (% Experimental Release - % Spontaneous Release) / (% Maximum Release - % Spontaneous Release) * 100.
References
- 1. Natural Killer Cell-Mediated Cytotoxicity Assay Sample Preparation for Flow Cytometric Analysis [jove.com]
- 2. Genistein- and daidzein 7-O-beta-D-glucuronic acid retain the ability to inhibit copper-mediated lipid oxidation of low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of isoflavone derivatives on the production of inflammatory cytokines by synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoflavones daidzin and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of isoflavone derivatives on the production of inflammatory cytokines by synovial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoflavones daidzin and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. NK Cell Cytotoxicity Assays | Revvity [revvity.com]
- 13. Frontiers | A Flow Cytometry-Based Whole Blood Natural Killer Cell Cytotoxicity Assay Using Overnight Cytokine Activation [frontiersin.org]
- 14. A Novel Method for Assessment of Natural Killer Cell Cytotoxicity Using Image Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Metabolism of Daidzein to Daidzein-7-O-glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daidzein, a prominent isoflavone found in soy products, undergoes extensive phase II metabolism in the body, primarily through glucuronidation. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), significantly impacts its bioavailability and biological activity. The formation of daidzein-7-O-glucuronide is a major metabolic pathway. Understanding the kinetics and mechanisms of this biotransformation is crucial for evaluating the pharmacological and toxicological profile of daidzein and its derivatives. This technical guide provides an in-depth overview of the in vitro metabolism of daidzein to this compound, focusing on quantitative data, experimental protocols, and the enzymatic pathways involved.
Quantitative Data on Daidzein-7-O-glucuronidation
The in vitro formation of this compound has been characterized in various systems, including human liver and intestinal microsomes, as well as with specific recombinant UGT enzymes. The kinetic parameters, Michaelis-Menten constant (Km), maximum velocity (Vmax), and intrinsic clearance (CLint), provide a quantitative measure of the efficiency of this metabolic reaction.
Kinetic Parameters in Human and Animal Models
The regioselective glucuronidation of daidzein shows considerable variability across different species and tissues. The following tables summarize the kinetic parameters for the formation of this compound in liver and intestinal microsomes from humans, monkeys, rats, and mice.
Table 1: Kinetic Parameters for Daidzein-7-O-glucuronidation in Liver Microsomes
| Species | Km (µM) | Vmax (pmol/min/mg protein) | CLint (Vmax/Km) (µL/min/mg protein) | Reference |
| Human | 1.0 | 1.0 | 1.0 | [1] |
| Monkey | 49 | - | 49 | [1] |
| Rat | 5.3 | - | 5.3 | [1] |
| Mouse | 0.7 | - | 0.7 | [1] |
Note: CLint values are presented relative to the human value (set to 1.0). The kinetics for 7-glucuronidation in rats followed an atypical model.[1]
Table 2: Kinetic Parameters for Daidzein-7-O-glucuronidation in Intestinal Microsomes
| Species | Km (µM) | Vmax (pmol/min/mg protein) | CLint (Vmax/Km) (µL/min/mg protein) | Reference |
| Human | 1.0 | - | 1.0 | [1] |
| Monkey | 2.2 | - | 2.2 | [1] |
| Rat | 2.4 | - | 2.4 | [1] |
| Mouse | 0.8 | - | 0.8 | [1] |
Note: CLint values are presented relative to the human value (set to 1.0). The kinetics for 7-glucuronidation in mice followed a biphasic model.[1]
Involvement of Specific UGT Isoforms
Several UGT isoforms have been identified to be involved in the glucuronidation of daidzein. UGT1A1 and UGT1A9 are the major contributors to hepatic metabolism.[2][3] Other isoforms like UGT1A8 and UGT1A10 also demonstrate activity towards daidzein.[2][3]
Table 3: Relative Activity of Recombinant Human UGT Isoforms in Daidzein Glucuronidation
| UGT Isoform | Relative Activity for Daidzein Glucuronidation | Reference |
| UGT1A1 | High | [2][3] |
| UGT1A9 | High | [2][3] |
| UGT1A8 | Moderate | [2][3] |
| UGT1A10 | Moderate | [2][3] |
| UGT1A4 | No/Low Activity | [2] |
| UGT1A6 | No/Low Activity | [2] |
| UGT2B7 | No/Low Activity | [2] |
| UGT2B15 | No/Low Activity | [2] |
Experimental Protocols
The following sections detail standardized methodologies for conducting in vitro daidzein glucuronidation assays using liver microsomes and recombinant UGT enzymes.
Incubation with Liver Microsomes
This protocol describes a typical procedure for assessing the formation of this compound using pooled human liver microsomes.
Materials:
-
Pooled human liver microsomes
-
Daidzein stock solution (in DMSO or methanol)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Alamethicin (optional, for permeabilizing microsomal vesicles)
-
Acetonitrile (ACN) or methanol (for reaction termination)
-
Internal standard (e.g., genistein or other structurally related compound)
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing Tris-HCl buffer, MgCl₂, and liver microsomes. The final protein concentration is typically in the range of 0.1-1.0 mg/mL.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Add daidzein to the mixture to achieve the desired final concentration (e.g., 1-200 µM).[1]
-
Start of Glucuronidation: Initiate the enzymatic reaction by adding UDPGA. The final concentration of UDPGA is typically in the range of 1-5 mM.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 15-60 minutes). The incubation time should be within the linear range of product formation.
-
Termination of Reaction: Stop the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.
-
Sample Processing: Centrifuge the mixture to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial for analysis by HPLC-UV or LC-MS/MS for the quantification of this compound.
Assay with Recombinant UGT Enzymes
This protocol outlines the procedure for determining the activity of specific UGT isoforms towards daidzein.
Materials:
-
Recombinant human UGT enzyme (e.g., UGT1A1, UGT1A9) expressed in a suitable system (e.g., baculovirus-infected insect cells)
-
Daidzein stock solution
-
UDPGA
-
MgCl₂
-
Tris-HCl buffer (pH 7.4)
-
Phospholipids (e.g., phosphatidylcholine) may be required for optimal activity of some recombinant enzymes.
-
Acetonitrile or methanol for reaction termination
-
Internal standard
Procedure:
-
Reaction Mixture Preparation: Combine Tris-HCl buffer, MgCl₂, and the recombinant UGT enzyme in a microcentrifuge tube.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Substrate Addition: Add daidzein to the reaction mixture.
-
Reaction Initiation: Start the reaction by adding UDPGA.
-
Incubation: Incubate at 37°C for a predetermined time.
-
Reaction Termination: Stop the reaction with cold organic solvent containing an internal standard.
-
Sample Processing and Analysis: Centrifuge to remove protein and analyze the supernatant by HPLC or LC-MS/MS.
Visualizations
Metabolic Pathway of Daidzein to this compound
Caption: Metabolic conversion of daidzein to this compound.
Experimental Workflow for In Vitro Glucuronidation Assay
Caption: Workflow for an in vitro daidzein glucuronidation assay.
Key UGT Isoforms in Daidzein Glucuronidation
Caption: Key human UGT isoforms involved in daidzein-7-O-glucuronidation.
Conclusion
The in vitro metabolism of daidzein to this compound is a critical determinant of its systemic exposure and potential biological effects. This process is primarily mediated by UGT1A1 and UGT1A9 in the liver, with contributions from other isoforms. Significant species and tissue-specific differences in the kinetics of this reaction highlight the importance of using appropriate in vitro models for predicting in vivo outcomes. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the metabolism and disposition of daidzein and other isoflavones. Further research into the functional polymorphisms of UGT enzymes, such as UGT1A1, may help explain inter-individual variability in response to soy consumption.[2]
References
- 1. Regioselective glucuronidation of daidzein in liver and intestinal microsomes of humans, monkeys, rats, and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucuronidation of the soyabean isoflavones genistein and daidzein by human liver is related to levels of UGT1A1 and UGT1A9 activity and alters isoflavone response in the MCF-7 human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Technical Guide to the Estrogenic Activity and Receptor Binding of Daidzein-7-O-Glucuronide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed examination of daidzein-7-o-glucuronide, the primary metabolite of the soy isoflavone daidzein. It critically evaluates its intrinsic estrogenic activity, binding affinity for estrogen receptors (ERα and ERβ), and the metabolic processes that govern its biological effects.
Introduction and Metabolic Pathway
Daidzein is a well-known isoflavone found predominantly in soybeans and soy-based products, where it exists mainly as the glycoside daidzin[1]. Following ingestion, daidzin is hydrolyzed by intestinal microflora to its aglycone form, daidzein[1]. Daidzein is then absorbed and undergoes extensive phase II metabolism, primarily in the liver and intestinal wall, leading to the formation of glucuronide and sulfate conjugates[1][2]. The most abundant metabolite in systemic circulation is this compound (D7G)[3][4]. Understanding the biological activity of D7G is crucial, as it represents the primary form of daidzein that reaches target tissues.
The metabolic conversion process is a critical determinant of biological activity. Daidzein itself can be further metabolized by gut bacteria into more potent compounds like equol, though this conversion only occurs in a subset of the population[1][5]. The primary metabolic fate for most absorbed daidzein, however, is conjugation.
Estrogen Receptor Binding Affinity
The ability of a compound to elicit an estrogenic response is fundamentally linked to its capacity to bind to estrogen receptors (ERs). Studies consistently show that the addition of the bulky, hydrophilic glucuronide group at the 7-hydroxyl position of daidzein drastically reduces its binding affinity for both ERα and ERβ. The 7-hydroxyl group is a key structural feature for ER binding, and its modification by glucuronidation sterically hinders the molecule's ability to fit into the ligand-binding pocket of the receptor.
Quantitative data reveals that this compound binds to estrogen receptors with an affinity that is orders of magnitude lower than its parent aglycone, daidzein, and profoundly weaker than the endogenous estrogen, 17β-estradiol (E2).
Data Presentation: Competitive Estrogen Receptor Binding
| Compound | Receptor | IC50 / CB50 (µM) | Relative Binding Affinity (RBA) vs. E2 (%) | Reference |
| 17β-Estradiol (E2) | Mouse Uterine Cytosol (ERα/β) | 0.00134 | 100 | [6] |
| Daidzein | Mouse Uterine Cytosol (ERα/β) | 1.6 | ~0.08 | [6] |
| This compound | Mouse Uterine Cytosol (ERα/β) | 14.7 | ~0.009 | [6] |
| Daidzein | Human ERα | 0.45 | Not directly calculated vs. E2 (IC50 for E2 was 0.0015 µM) | [7] |
Note: IC50/CB50 is the concentration required to displace 50% of radiolabeled E2 from the receptor. A higher value indicates lower binding affinity.
Experimental Protocols: Competitive Radioligand Binding Assay
A common method to determine receptor binding affinity is the competitive radioligand binding assay.
-
Receptor Preparation: Uterine cytosol from B6D2F1 mice is prepared as a source of estrogen receptors. The tissue is homogenized in a buffer solution and centrifuged to obtain the cytosolic fraction containing the soluble receptors[6]. Alternatively, purified recombinant human ERα or ERβ can be used[8].
-
Competitive Binding: A constant concentration of radiolabeled ligand, typically [³H]17β-estradiol, is incubated with the receptor preparation.
-
Incubation: Varying concentrations of the unlabeled test compounds (e.g., daidzein, this compound) are added to compete with the radiolabeled ligand for binding to the ERs.
-
Separation: After incubation to reach equilibrium, bound and free radioligand are separated. This is often achieved by adding dextran-coated charcoal, which adsorbs the free [³H]E2, followed by centrifugation.
-
Quantification: The radioactivity in the supernatant, which represents the amount of ligand bound to the receptor, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined from the resulting dose-response curve.
Estrogenic Activity and the Role of Deconjugation
Consistent with its poor receptor binding, this compound is considered to be non-estrogenic or, at best, extremely weakly estrogenic in its conjugated form[3][6]. However, some in vitro assays using cell lines have reported a slight estrogenic response upon exposure to D7G. This activity is not intrinsic to the glucuronide itself but is attributed to the deconjugation (hydrolysis) of D7G back to the active aglycone, daidzein, by cellular enzymes like β-glucuronidases present in the cell cultures or tissue preparations[3][4].
Data Presentation: In Vitro Estrogenic Potency
| Assay Type | Cell Line | Compound | EC50 (µM) | Relative Potency vs. E2 (%) | Reference |
| ERE-Luciferase Reporter | U2OS-ERα | Daidzein | 0.063 | ~0.0016 | [4] |
| ERE-Luciferase Reporter | U2OS-ERα | This compound | > 10 | < 0.0001 | [4] |
| ERE-Luciferase Reporter | U2OS-ERβ | Daidzein | 0.015 | ~0.0067 | [4] |
| ERE-Luciferase Reporter | U2OS-ERβ | This compound | > 10 | < 0.0001 | [4] |
| Cell Proliferation (E-SCREEN) | MCF-7 | Daidzein | Induces proliferation at > 1 µM | Weakly estrogenic | [7][9] |
| Cell Proliferation (E-SCREEN) | MCF-7 | This compound | No significant proliferation | Effectively non-estrogenic | [3] |
Note: EC50 is the concentration that elicits 50% of the maximal response. The EC50 for E2 in the U2OS-ERα/β assays was approximately 0.001 µM (1 nM).
Studies have confirmed that when cells are exposed to D7G, a small percentage (0.2-1.6%) is converted back to daidzein, and the resulting concentration of the aglycone is sufficient to explain the minimal estrogenic activity observed[3][4].
Experimental Protocols: ERE-Luciferase Reporter Gene Assay
This assay quantifies the ability of a compound to activate ER-mediated gene transcription.
-
Cell Culture and Transfection: A suitable cell line (e.g., human bone osteosarcoma U2OS cells or breast cancer MCF-7 cells) is used. The cells are stably or transiently transfected with two plasmids: one expressing the human estrogen receptor (ERα or ERβ) and a reporter plasmid containing an estrogen response element (ERE) sequence linked to a reporter gene, typically firefly luciferase[3][7].
-
Compound Treatment: The transfected cells are treated with a range of concentrations of the test compound (e.g., D7G), a positive control (E2), and a vehicle control (DMSO).
-
Incubation: Cells are incubated for a set period (e.g., 24 hours) to allow for receptor binding, activation, and transcription of the luciferase gene.
-
Cell Lysis and Assay: The cells are lysed, and the luciferase substrate (luciferin) is added. The luciferase enzyme produced by the cells catalyzes the oxidation of luciferin, emitting light.
-
Measurement: The light output is measured using a luminometer. The intensity of the light is directly proportional to the level of ERE-mediated gene transcription.
-
Data Analysis: The results are expressed as relative light units (RLUs) or as a percentage of the maximal response induced by E2. The EC50 value is then calculated.
Conclusion and Implications for Research
The available evidence overwhelmingly indicates that this compound possesses negligible intrinsic estrogenic activity due to its profoundly diminished ability to bind to estrogen receptors. The weak estrogenic effects observed in some cellular assays are an artifact of its metabolic conversion back to the active aglycone, daidzein.
For researchers, scientists, and drug development professionals, these findings have critical implications:
-
Focus on Aglycone: When assessing the potential estrogenic health effects (beneficial or adverse) of soy isoflavones, the concentration of the circulating aglycone, and more importantly, the capacity of target tissues to deconjugate the glucuronide metabolites, are the key determinants of biological activity.
-
Metabolic Competence of Models: In vitro models must be assessed for their metabolic competence (i.e., presence of β-glucuronidases). Results from models lacking these enzymes may not accurately reflect the in vivo potential of glucuronidated compounds.
-
Species Differences: Significant species differences exist in the activity of deconjugating enzymes[3][4]. Therefore, extrapolating results from animal models to humans must be done with caution, considering potential variations in isoflavone metabolism and activation.
References
- 1. Isoflavone metabolism and bone-sparing effects of daidzein-metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Deconjugation of soy isoflavone glucuronides needed for estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bcerp.org [bcerp.org]
- 6. Daidzein and genistein glucuronides in vitro are weakly estrogenic and activate human natural killer cells at nutritionally relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of 7-O Substitutions on Estrogenic and Antiestrogenic Activities of Daidzein Analogues in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Daidzein causes cell cycle arrest at the G1 and G2/M phases in human breast cancer MCF-7 and MDA-MB-453 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of UDP-Glucuronosyltransferase (UGT) Enzymes in the Formation of Daidzein-7-O-Glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daidzein, a prominent isoflavone found in soy products, undergoes extensive phase II metabolism, primarily through glucuronidation, which significantly impacts its bioavailability and physiological activity. This technical guide provides an in-depth analysis of the role of UDP-glucuronosyltransferase (UGT) enzymes in the formation of daidzein-7-O-glucuronide, a major metabolite. We will explore the specific UGT isoforms involved, their tissue distribution, and kinetic parameters. Furthermore, this guide details the experimental protocols for studying daidzein glucuronidation in vitro and discusses the regulatory signaling pathways governing the expression of the relevant UGT enzymes.
Introduction
Daidzein (4',7-dihydroxyisoflavone) is a naturally occurring isoflavone with a structural similarity to estrogen, allowing it to exert weak estrogenic or anti-estrogenic effects. Its potential health benefits, including roles in mitigating menopausal symptoms, osteoporosis, and certain cancers, are a subject of extensive research. The biological activity of daidzein is intrinsically linked to its metabolic fate in the human body.
Upon ingestion, daidzein glycosides are hydrolyzed by intestinal microflora to the aglycone form. Daidzein is then absorbed and undergoes significant first-pass metabolism in the intestine and liver. The primary metabolic pathway is glucuronidation, a conjugation reaction catalyzed by UGT enzymes, which attaches a glucuronic acid moiety to the hydroxyl groups of daidzein. This process increases the water solubility of daidzein, facilitating its excretion and modulating its biological activity. The formation of this compound is a key step in this metabolic cascade.
UGT Enzymes in this compound Formation
Several UGT isoforms have been identified as catalysts for the glucuronidation of daidzein, with a pronounced regioselectivity for the 7-hydroxyl group.
Key UGT Isoforms
-
UGT1A1: A major hepatic UGT isoform, UGT1A1, plays a significant role in the glucuronidation of daidzein at the 7-position.[1] Its expression levels in the liver can influence the systemic exposure to daidzein.
-
UGT1A9: Another important UGT enzyme expressed in the liver and kidneys, UGT1A9, also demonstrates high activity towards the formation of this compound.[1]
-
UGT1A8 and UGT1A10: These extrahepatic UGT isoforms, predominantly found in the gastrointestinal tract, contribute to the first-pass metabolism of daidzein before it reaches systemic circulation.[1]
Tissue Distribution
The distribution of UGT enzymes is a critical determinant of the site of daidzein metabolism. The liver is the primary site of daidzein glucuronidation due to the high expression of UGT1A1 and UGT1A9.[1] The small intestine also plays a crucial role in the presystemic clearance of daidzein, mediated by UGT1A8 and UGT1A10.
Quantitative Data on Daidzein Glucuronidation
The following tables summarize the available kinetic parameters for the formation of this compound by various human UGT isoforms and in different tissue preparations.
Table 1: Michaelis-Menten Kinetic Parameters for Daidzein-7-O-Glucuronidation by Recombinant Human UGT Isoforms
| UGT Isoform | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| UGT1A1 | 9.7 - 12.4 | Not specified | [2] |
| UGT1A9 | Not specified | Not specified | [1] |
| UGT1A8 | 2.3 | Not specified | [2] |
Note: Specific Vmax values for this compound formation are not consistently reported in the literature.
Table 2: Intrinsic Clearance (CLint) for Daidzein Glucuronidation in Human Liver and Intestinal Microsomes
| Tissue Microsomes | Glucuronidation Position | CLint (relative value) | Reference |
| Liver | 7-OH | 1.0 | [3] |
| Liver | 4'-OH | 1.0 | [3] |
| Intestinal | 7-OH | 1.0 | [3] |
| Intestinal | 4'-OH | 1.0 | [3] |
Note: CLint values are presented relative to human liver microsomes for 7-glucuronidation, as reported in the reference.
Signaling Pathways and Regulation of UGT Expression
The expression of UGT enzymes, particularly UGT1A1 and UGT1A9, is tightly regulated by a network of nuclear receptors and signaling pathways. Understanding this regulation is crucial for predicting drug-isoflavone interactions and individual variations in daidzein metabolism.
Nuclear Receptor-Mediated Regulation
The expression of the UGT1A1 gene is regulated by several nuclear receptors, including:
-
Constitutive Androstane Receptor (CAR): Activation of CAR can induce the expression of UGT1A1.[4]
-
Pregnane X Receptor (PXR): PXR is another key regulator that can upregulate UGT1A1 expression upon activation by various xenobiotics.[4][5]
-
Glucocorticoid Receptor (GR): The GR can enhance the CAR/PXR-mediated induction of UGT1A1, suggesting a synergistic regulation.[4][6]
These nuclear receptors act as sensors for foreign compounds and endobiotics, leading to the induction of drug-metabolizing enzymes like UGT1A1 to facilitate their clearance.
Experimental Protocols
In Vitro Daidzein Glucuronidation Assay Using Human Liver Microsomes
This protocol outlines a typical experiment to determine the kinetics of this compound formation in human liver microsomes (HLM).
Materials:
-
Pooled human liver microsomes (HLM)
-
Daidzein
-
UDP-glucuronic acid (UDPGA)
-
Alamethicin
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile
-
Formic acid
-
Internal standard (e.g., biochanin A)
-
HPLC system with UV or MS detector
Procedure:
-
Microsome Activation: To expose the active site of the UGT enzymes within the microsomal membrane, pre-incubate the HLM (e.g., 0.5 mg/mL) with alamethicin (e.g., 25 µg/mL) in Tris-HCl buffer on ice for 15-30 minutes.[7][8]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, MgCl₂ (e.g., 8 mM), and the activated HLM.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the reaction by adding a series of concentrations of daidzein (dissolved in a suitable solvent like DMSO, final concentration of solvent should be low, e.g., <1%) and UDPGA (e.g., 5 mM). The final reaction volume is typically 100-200 µL.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Sample Analysis: Transfer the supernatant to an HPLC vial for analysis.
HPLC Analysis of Daidzein and its Glucuronides
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is commonly used.[9]
-
Mobile Phase: A gradient elution with a mixture of water (often with a modifier like 0.1% formic acid or ammonium acetate) and acetonitrile is typically employed.[9][10]
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[9]
-
Detection: UV detection at a wavelength of around 250-260 nm is suitable for daidzein and its metabolites.[10] Mass spectrometry (LC-MS/MS) can be used for more sensitive and specific quantification.
Quantification: A calibration curve is constructed using known concentrations of daidzein and, if available, this compound standards. The peak area ratio of the analyte to the internal standard is used for quantification.
Conclusion
The glucuronidation of daidzein, particularly the formation of this compound, is a critical metabolic step mediated primarily by UGT1A1 and UGT1A9 in the liver and UGT1A8 and UGT1A10 in the intestine. The efficiency of this process, which is influenced by the expression and activity of these UGT isoforms, dictates the systemic exposure and potential health effects of daidzein. The expression of these enzymes is, in turn, regulated by a complex network of nuclear receptors, highlighting the potential for drug-isoflavone interactions. The experimental protocols detailed in this guide provide a framework for researchers to investigate the kinetics and regulation of daidzein glucuronidation, contributing to a better understanding of isoflavone metabolism and its implications for human health.
References
- 1. Glucuronidation of the soyabean isoflavones genistein and daidzein by human liver is related to levels of UGT1A1 and UGT1A9 activity and alters isoflavone response in the MCF-7 human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucuronidation of bavachinin by human tissues and expressed UGT enzymes: Identification of UGT1A1 and UGT1A8 as the major contributing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective glucuronidation of daidzein in liver and intestinal microsomes of humans, monkeys, rats, and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of the human UGT1A1 gene by nuclear receptors constitutive active/androstane receptor, pregnane X receptor, and glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Transcriptional regulation of human UGT1A1 gene expression: activated glucocorticoid receptor enhances constitutive androstane receptor/pregnane X receptor-mediated UDP-glucuronosyltransferase 1A1 regulation with glucocorticoid receptor-interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin. | Semantic Scholar [semanticscholar.org]
- 9. scienggj.org [scienggj.org]
- 10. Simultaneous determination of glucuronic acid and sulfuric acid conjugated metabolites of daidzein and genistein in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Daidzein-7-o-glucuronide
This compound is a major metabolite of daidzein, an isoflavone predominantly found in soybeans and other leguminous plants like the roots of Pueraria lobata[1][2]. Following oral ingestion, daidzein undergoes extensive first-pass metabolism in the intestines and liver, where it is conjugated to form more water-soluble compounds, primarily glucuronides and sulfates[3][4]. This compound is one of the principal forms of daidzein found circulating in plasma[5][6]. Understanding the chemical and physical properties of this metabolite is crucial for research into the bioavailability, pharmacokinetics, and biological activities of soy isoflavones.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized below. These properties are essential for designing experimental protocols, including solvent selection and analytical method development.
| Property | Value | Source |
| CAS Number | 38482-80-3 | [1][7] |
| Chemical Formula | C₂₁H₁₈O₁₀ | [1][7][8] |
| Molecular Weight | 430.4 g/mol | [1][7] |
| Appearance | Powder | [1][2] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Acetone.[1][2] For higher solubility, warming the tube to 37°C and using an ultrasonic bath is recommended.[1] | Commercial Suppliers[1][2] |
| Estimated Water Solubility | 4711 mg/L @ 25 °C | [9] |
| Estimated Boiling Point | 778.10 °C @ 760.00 mm Hg | [9] |
| Estimated Flash Point | 277.80 °C | [9] |
| Estimated logP (o/w) | 0.290 | [9] |
| Storage | Desiccate at -20°C. Stock solutions can be stored below -20°C for several months.[1] | Commercial Suppliers[1] |
Spectroscopic and Analytical Data
Structural elucidation and quantification of this compound are typically achieved using a combination of chromatographic and spectroscopic techniques. High-purity commercial standards are often characterized by HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR)[1].
| Technique | Description |
| LC-MS/MS | This is the most common method for quantifying this compound in biological matrices like plasma and urine.[10][11][12] In selected reaction monitoring (SRM) mode, a common transition monitored is m/z 429.0 → 253.1.[11] |
| NMR | 600 MHz ¹H-NMR spectral data, in comparison with chemically synthesized compounds, has been used for the structural identification of this compound in plasma.[5] |
| Mass Spectrometry | Mass data is typically acquired in the range of m/z 100–800[13]. The TurboIonSpray interface is often operated in the negative ion mode at -4500 V[13]. |
Experimental Protocols
Synthesis and Bioconversion
While direct chemical synthesis can be challenging, bioconversion methods offer an alternative for producing daidzein glycosides.
-
Bioconversion Using Plant Cell Cultures: Cultured Nicotiana tabacum cells can transform daidzein into its 7-β-glucoside and 7-β-gentiobioside.[14] This method leverages the natural enzymatic machinery of the plant cells to glycosylate the isoflavone.
-
Enzymatic Galactosylation: Daidzein can be glycosylated through galactosylation using β-glucosidase to yield 4'- and 7-β-galactosides of daidzein.[14]
Analysis and Quantification in Biological Samples
A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is frequently used to measure daidzein and this compound in plasma.[10][11][12]
-
Sample Preparation (Plasma): A one-step protein precipitation method is effective for extracting the analytes from plasma samples.[11]
-
Chromatographic Separation:
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Monitoring Mode: Selected Reaction Monitoring (SRM).
-
Transitions:
-
-
Validation Parameters: The method should be validated for selectivity, linearity (r ≥ 0.995), precision (relative standard deviation <11.4%), accuracy (relative error <7.1%), extraction recovery (>92.4%), and matrix effect (<8.2%)[11][15].
Metabolism and Biological Activity
Metabolic Pathway: Glucuronidation
Daidzein is primarily metabolized via glucuronidation, a phase II detoxification process catalyzed by UDP-glucuronosyltransferase (UGT) enzymes[16][17]. This reaction attaches a glucuronic acid moiety to one of daidzein's hydroxyl groups, increasing its water solubility and facilitating its excretion[18]. In the human liver, UGT1A1 and UGT1A9 are the major isoforms responsible for this conversion[19]. The 7-hydroxyl position is a preferred site for glucuronidation[16][20].
Biological Potency and Deconjugation
This compound itself exhibits weak or no estrogenic activity[2]. The large, hydrophilic glucuronide group sterically hinders the molecule from effectively binding to estrogen receptors[16]. However, the metabolite can be deconjugated back to the active aglycone, daidzein, by β-glucuronidases present in certain tissues or gut microflora. This conversion is necessary for the compound to exert its estrogenic effects[2][18]. This metabolic cycling plays a key role in the overall biological impact of dietary isoflavones.
Signaling Pathways of the Parent Compound, Daidzein
While this compound is the primary circulating form, its biological relevance is often linked to its conversion back to daidzein. The parent compound, daidzein, has been shown to modulate several key signaling pathways implicated in inflammation and cell health.
-
Anti-inflammatory Effects: Daidzein can reduce the expression of pro-inflammatory genes like CCL2 and IL-6 in co-cultures of adipocytes and macrophages[21]. This effect is mediated through the activation of peroxisome proliferator-activated receptors (PPARα and PPARγ) and the inhibition of the c-Jun N-terminal kinase (JNK) pathway[21]. The JNK pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade, which, along with the NF-κB pathway, is a critical regulator of inflammation[22].
-
Neuroprotective Effects: Recent research indicates that daidzein confers neuroprotection by inhibiting oxidative stress, inflammation, and apoptosis[23]. It achieves this by activating pro-survival pathways like PI3K/Akt/mTOR and antioxidant pathways involving NRF-2[23].
References
- 1. Daidzein 7-O-glucuronide | CAS:38482-80-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Daidzein 7-O-glucuronide | CAS:38482-80-3 | Manufacturer ChemFaces [chemfaces.com]
- 3. Isoflavone metabolism and bone-sparing effects of daidzein-metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. upload.wikimedia.org [upload.wikimedia.org]
- 5. Identification and quantification of daidzein-7-glucuronide-4'-sulfate, genistein-7-glucuronide-4'-sulfate and genistein-4',7-diglucuronide as major metabolites in human plasma after administration of kinako - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Daidzein 7-O-glucuronide | C21H18O10 | CID 11316354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Showing polyphenol metabolite Daidzein 7-O-glucuronide - Phenol-Explorer [phenol-explorer.eu]
- 9. This compound, 38482-80-3 [thegoodscentscompany.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. LC-MS/MS analysis and pharmacokinetics of daidzein and its 7-O-glucuronide in rats after oral administration of 7-O-L-valyl carbamate prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Synthesis of Daidzein Glycosides, α-Tocopherol Glycosides, Hesperetin Glycosides by Bioconversion and Their Potential for Anti-Allergic Functional-Foods and Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Daidzein 4'-O-glucuronide | 264236-77-3 | Benchchem [benchchem.com]
- 17. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Glucuronidation of the soyabean isoflavones genistein and daidzein by human liver is related to levels of UGT1A1 and UGT1A9 activity and alters isoflavone response in the MCF-7 human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Identification of Flavone Glucuronide Isomers by Metal Complexation and Tandem Mass Spectrometry: Regioselectivity of UDP-Glucuronosyltransferase Isozymes in the Biotransformation of Flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Dietary Isoflavone Daidzein Reduces Expression of Pro-Inflammatory Genes through PPARα/γ and JNK Pathways in Adipocyte and Macrophage Co-Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Isoflavones daidzin and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Daidzein's potential in halting neurodegeneration: unveiling mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Daidzein-7-O-Glucuronide: A Comprehensive Technical Guide to its Role as a Biomarker of Soy Intake
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoflavone daidzein, predominantly found in soybeans and soy-derived products, has garnered significant scientific interest for its potential health-modulating properties.[1] As a phytoestrogen, it exhibits structural similarity to endogenous estrogens, allowing it to interact with estrogen receptors and influence a variety of physiological processes.[2] Following ingestion, daidzein undergoes extensive metabolism, with daidzein-7-O-glucuronide emerging as a primary and quantifiable metabolite in systemic circulation and urine. This technical guide provides an in-depth overview of this compound as a robust biomarker of soy intake, detailing its metabolism, analytical quantification, pharmacokinetic profile, and its interaction with cellular signaling pathways. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development engaged in the study of soy isoflavones and their biological effects.
Metabolism of Daidzein
Upon consumption of soy products, daidzein is primarily present as its glycoside conjugate, daidzin. In the small intestine, β-glucosidases hydrolyze daidzin to its aglycone form, daidzein, which is then absorbed.[3] Subsequently, daidzein undergoes phase II metabolism, primarily in the liver and intestinal wall, where it is conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes to form daidzein glucuronides. The major isomers formed are this compound and daidzein-4'-O-glucuronide, with the 7-O-glucuronide being a prominent metabolite found in plasma and urine. Further metabolism by gut microbiota can lead to the production of other metabolites, including equol and O-desmethylangolensin (O-DMA).[3]
Quantitative Data on this compound
The quantification of this compound in biological matrices is crucial for accurately assessing soy intake and for pharmacokinetic studies. The following tables summarize key pharmacokinetic parameters from various studies.
Table 1: Pharmacokinetic Parameters of Daidzein and its Metabolites in Humans
| Parameter | Daidzein | This compound | Reference |
| Tmax (h) | ~5.0 - 8.0 | ~5.0 - 8.0 | [4] |
| Cmax (ng/mL) | Varies with dose | Varies with dose | [5] |
| t1/2 (h) | ~7.8 | ~3.8 - 6.0 | [3] |
| Absolute Bioavailability (%) | ~12.8 (solution), ~6.1 (suspension) | - | [5] |
| Urinary Excretion (% of dose) | ~2.5 - 62 | Major urinary metabolite | [6] |
Table 2: Plasma Concentrations of Daidzein and Metabolites After Soy Intake
| Study Population | Soy Intervention | Daidzein Cmax (ng/mL) | This compound Cmax (ng/mL) | Reference |
| Postmenopausal Women | 40g soy flour/day for 6 months | Not specified | Not specified | [7][8] |
| Postmenopausal Women | 63mg daidzein/day for 6 months | Not specified | Not specified | [7][8] |
| Rats | 20 mg/kg daidzein (oral) | 127.3 (suspension) - 601.1 (solution) | 192.6 (suspension) - 3000 (solution) | [5] |
Experimental Protocols
The accurate measurement of this compound necessitates robust and validated analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its sensitive and selective quantification.
Sample Preparation from Plasma/Serum
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., deuterated daidzein or genistein).
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[9]
Sample Preparation from Urine
-
Enzymatic Hydrolysis: To 100 µL of urine, add a buffer (e.g., sodium acetate) and β-glucuronidase/sulfatase enzyme solution. Incubate at 37°C for a specified time (e.g., 2-18 hours) to hydrolyze the glucuronide conjugates to the aglycone form.[10][11]
-
Solid-Phase Extraction (SPE):
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in the mobile phase for analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: A reversed-phase C18 column is typically used for separation.[9][12] A gradient elution with a mobile phase consisting of water and an organic solvent (acetonitrile or methanol), often with an additive like formic acid, is employed.[9][12]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used for its high selectivity and sensitivity.[9][12] The transitions from the precursor ion to specific product ions for both this compound and the internal standard are monitored.
Signaling Pathways Modulated by Daidzein
Daidzein and its metabolites can influence various cellular signaling pathways, which is the basis for its potential biological effects. Understanding these pathways is critical for drug development and mechanistic studies.
TGF-β/Smad Signaling Pathway
Daidzein has been shown to stimulate collagen synthesis by activating the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway.[13] This involves the phosphorylation of Smad2 and Smad3, leading to their translocation to the nucleus and the regulation of target gene expression, including procollagen.[13]
PI3K/Akt/mTOR and MAPK Signaling Pathways
Daidzein has also been implicated in the modulation of the PI3K/Akt/mTOR and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[1][14] These pathways are central to cell survival, proliferation, and apoptosis. Daidzein's interaction with these pathways can lead to anti-inflammatory and neuroprotective effects.[1][14] For instance, it can inhibit the phosphorylation of JNK, p38, and ERK in the MAPK pathway.[14]
Conclusion
This compound serves as a reliable and quantifiable biomarker for assessing soy intake. Its measurement in plasma and urine, primarily through LC-MS/MS, provides valuable data for pharmacokinetic and epidemiological studies. A thorough understanding of its metabolism, analytical quantification, and the cellular pathways influenced by its parent compound, daidzein, is essential for researchers and drug development professionals. This technical guide provides a foundational resource to aid in the design of future studies and the interpretation of data related to soy isoflavone consumption and its impact on human health. The continued investigation into the biological activities of daidzein and its metabolites holds significant promise for the development of novel therapeutic strategies.
References
- 1. Daidzein's potential in halting neurodegeneration: unveiling mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, pharmacodynamics, toxicity, and formulations of daidzein: An important isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Influence of dosage forms on pharmacokinetics of daidzein and its main metabolite this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Six-Month Randomized Controlled Trial of Whole Soy and Isoflavones Daidzein on Body Composition in Equol-Producing Postmenopausal Women with Prehypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Validated liquid chromatography-tandem mass spectrometric method for the quantitative determination of daidzein and its main metabolite daidzein glucuronide in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of isoflavones and flavonoids in human urine by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Urinary isoflavone analysis [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Daidzein stimulates collagen synthesis by activating the TGF-β/smad signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Quantification of Daidzein-7-o-glucuronide in Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daidzein, an isoflavone found predominantly in soybeans and other legumes, undergoes extensive metabolism in the body, with Daidzein-7-o-glucuronide being one of its major circulating metabolites. Accurate quantification of this glucuronide in plasma is crucial for pharmacokinetic studies, bioavailability assessments, and understanding the physiological effects of soy consumption and daidzein-based therapeutics. This document provides a detailed protocol for the robust and sensitive quantification of this compound in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (≥95% purity)
-
Daidzein-d4 (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (or other relevant species)
-
Phosphate buffered saline (PBS), pH 7.4
Standard Solutions and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of this compound and Daidzein-d4 (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the primary stock solution of this compound with 50% methanol/water to prepare working standard solutions for the calibration curve and QC samples.
-
Internal Standard (IS) Working Solution: Dilute the primary stock solution of Daidzein-d4 with 50% methanol/water to a final concentration of 100 ng/mL.
-
Calibration Standards and QC Samples: Spike appropriate amounts of the this compound working standard solutions into blank plasma to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting this compound from plasma samples.[1]
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or QC sample.
-
Add 10 µL of the 100 ng/mL Daidzein-d4 internal standard working solution and vortex briefly.
-
Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters. Optimization may be required depending on the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | -4500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
MRM Transitions:
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| This compound | 429.1 | 253.1 | -35 |
| Daidzein-d4 (IS) | 257.1 | 198.1 | -30 |
Note: Collision energy and other MS parameters should be optimized for the specific instrument being used.
Data Presentation
The following tables summarize typical quantitative data obtained from a validated LC-MS/MS method for this compound in plasma. A study by Xu et al. (2021) reported a validated HPLC-MS/MS method with good linearity, precision, and accuracy.[1] Another study also demonstrated a validated method with a low limit of quantification.[2]
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | r² |
| This compound | 1 - 1000 | > 0.995 |
Table 2: Accuracy and Precision
| Analyte | QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| This compound | 2 (LQC) | < 10% | < 10% | ± 15% |
| 50 (MQC) | < 10% | < 10% | ± 15% | |
| 800 (HQC) | < 10% | < 10% | ± 15% |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| This compound | > 85% | < 15% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound in plasma.
Fragmentation Pathway
The following diagram illustrates the proposed fragmentation of this compound in the mass spectrometer.
References
Application Notes and Protocols for Daidzein-7-o-glucuronide Cell Permeability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daidzein, an isoflavone found predominantly in soybeans and other legumes, undergoes significant metabolism in the intestine and liver, with Daidzein-7-o-glucuronide being a major metabolite. Understanding the intestinal permeability of this glucuronide conjugate is crucial for evaluating the overall bioavailability and potential systemic effects of dietary daidzein. The Caco-2 cell monolayer assay is a widely accepted in vitro model that mimics the human intestinal epithelium, providing a valuable tool to assess the absorption and transport of compounds like this compound.[1][2] This document provides a detailed protocol for conducting a cell permeability assay for this compound using the Caco-2 cell model.
Principle of the Assay
The Caco-2 cell permeability assay measures the rate of transport of a test compound across a confluent monolayer of Caco-2 cells grown on a porous membrane support. The cells differentiate to form tight junctions and express transporter proteins similar to the small intestine, making it a relevant model for predicting in vivo intestinal absorption. The assay can determine the apparent permeability coefficient (Papp) in both the apical (AP) to basolateral (BL) direction, mimicking absorption into the bloodstream, and the basolateral to apical direction, assessing the extent of efflux.
Data Presentation
| Compound | Concentration (µM) | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp BA / Papp AB) | Permeability Classification |
| This compound (Illustrative) | 10 | AP to BL | 0.5 | 4.0 | Low |
| 10 | BL to AP | 2.0 | |||
| Propranolol (High Permeability Control) | 10 | AP to BL | 25.0 | 1.1 | High |
| 10 | BL to AP | 27.5 | |||
| Atenolol (Low Permeability Control) | 10 | AP to BL | 0.2 | 1.0 | Low |
| 10 | BL to AP | 0.2 |
Experimental Protocols
Materials and Reagents
-
Caco-2 cells (passage number 20-40)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin
-
Trypsin-EDTA solution
-
Transwell® inserts (e.g., 12-well or 24-well plates, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4
-
This compound
-
Propranolol (positive control)
-
Atenolol (negative control)
-
Lucifer yellow (marker for monolayer integrity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid or Ammonium acetate (for mobile phase)
-
Transepithelial Electrical Resistance (TEER) meter with an electrode
Caco-2 Cell Culture and Seeding
-
Cell Culture: Maintain Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Sub-culturing: Passage the cells every 3-4 days when they reach 80-90% confluency.
-
Seeding on Transwell® Inserts:
-
Pre-wet the Transwell® inserts with culture medium.
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Add fresh culture medium to both the apical and basolateral chambers.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.
-
Permeability Assay
-
Monolayer Integrity Check:
-
Before the experiment, measure the TEER of the Caco-2 cell monolayers using a TEER meter. Monolayers with TEER values >200 Ω·cm² are generally considered suitable for transport studies.
-
Alternatively, the permeability of Lucifer yellow, a paracellular marker, can be assessed. A low Papp value for Lucifer yellow (<1.0 x 10⁻⁶ cm/s) indicates good monolayer integrity.
-
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it with transport medium (HBSS with HEPES) to the final desired concentration (e.g., 10 µM). The final concentration of the organic solvent should be non-toxic to the cells (typically ≤1%).
-
Prepare solutions of the control compounds (propranolol and atenolol) in the same manner.
-
-
Transport Experiment (AP to BL):
-
Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.
-
Add the test solution containing this compound or control compound to the apical (donor) chamber (e.g., 0.5 mL for a 12-well plate).
-
Add fresh, pre-warmed HBSS to the basolateral (receiver) chamber (e.g., 1.5 mL for a 12-well plate).
-
Incubate the plates at 37°C on an orbital shaker with gentle agitation.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.
-
At the end of the experiment, collect a sample from the apical chamber.
-
-
Transport Experiment (BL to AP):
-
Follow the same procedure as the AP to BL experiment, but add the test solution to the basolateral (donor) chamber and sample from the apical (receiver) chamber.
-
-
Post-Assay Integrity Check: After the transport experiment, measure the TEER of the monolayers again to ensure that the test compounds did not compromise their integrity.
Sample Analysis
-
Sample Preparation: Samples collected from the apical and basolateral chambers may need to be processed before analysis. This can include protein precipitation with an organic solvent like methanol or acetonitrile.
-
Analytical Method: Analyze the concentration of this compound in the samples using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) or UV detection.
-
Example HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from other components.
-
Flow Rate: 0.3 mL/min.
-
Detection: MS/MS in negative ion mode or UV detection at an appropriate wavelength (e.g., 254 nm).
-
-
Data Calculation
The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver chamber, in µmol/s or µg/s).
-
A is the surface area of the membrane (in cm²).
-
C₀ is the initial concentration of the compound in the donor chamber (in µmol/mL or µg/mL).
The Efflux Ratio (ER) is calculated as:
ER = Papp (BL to AP) / Papp (AP to BL)
An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
Caption: Workflow for the Caco-2 Cell Permeability Assay.
Signaling Pathway for this compound Transport
This compound, being a hydrophilic conjugate, has limited passive diffusion across the cell membrane. Its transport is primarily mediated by efflux transporters, particularly Breast Cancer Resistance Protein (BCRP/ABCG2) and Multidrug Resistance-Associated Proteins (MRPs), which are expressed on the apical membrane of intestinal cells. These transporters actively pump the glucuronide back into the intestinal lumen, thereby limiting its absorption into the systemic circulation.
Caption: Efflux of this compound by BCRP and MRP2.
References
Application Notes and Protocols for the In Vitro to In Vivo Extrapolation (IVIVE) of Daidzein-7-o-glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daidzein, a prominent isoflavone found in soy products, undergoes extensive phase II metabolism, primarily through glucuronidation, to form Daidzein-7-o-glucuronide. This biotransformation significantly alters the physicochemical and pharmacological properties of the parent compound, impacting its systemic exposure and biological activity. Understanding the kinetics of this compound formation and its subsequent disposition is crucial for accurately predicting its in vivo behavior from in vitro data. This document provides detailed application notes and protocols for the in vitro to in vivo extrapolation (IVIVE) of this compound, offering a comprehensive resource for researchers in pharmacology, toxicology, and drug development.
The extrapolation of in vitro metabolic data to predict in vivo pharmacokinetics is a cornerstone of modern drug development, reducing reliance on animal testing and providing valuable insights early in the discovery process. For glucuronidated metabolites like this compound, this process can be challenging due to the interplay of various enzymes and transporters. This guide presents quantitative data, detailed experimental methodologies, and visual workflows to facilitate a more accurate and mechanistic approach to the IVIVE of this compound.
Data Presentation: Quantitative In Vitro and In Vivo Data
In Vitro Enzyme Kinetics of this compound Formation
The formation of this compound is primarily catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, with UGT1A1 and UGT1A9 being major contributors in the human liver.[1] The following table summarizes the Michaelis-Menten kinetic parameters for the formation of this compound in various in vitro systems.
| Enzyme Source | Species | Km (µM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Reference |
| Human Liver Microsomes | Human | 9.0 | 0.7 | 77.8 | [2] |
| Rat Liver Microsomes | Rat | - | - | 5.3 (relative to human) | [3] |
| Mouse Liver Microsomes | Mouse | - | - | 0.7 (relative to human) | [3] |
| Human Intestinal Microsomes | Human | - | - | 1.0 (relative) | [3] |
| Rat Intestinal Microsomes | Rat | - | - | 2.4 (relative to human) | [3] |
| Mouse Intestinal Microsomes | Mouse | - | - | 0.8 (relative to human) | [3] |
| Recombinant Human UGT1A1 | Human | - | - | Major contribution | [1] |
| Recombinant Human UGT1A9 | Human | - | - | Major contribution | [1] |
Note: Some studies report intrinsic clearance as a relative value compared to human liver microsomes.
In Vivo Pharmacokinetic Parameters of Daidzein and this compound in Rats
Following oral administration, daidzein is rapidly absorbed and extensively metabolized to this compound. The table below presents key pharmacokinetic parameters for both compounds in rats.
| Compound | Dosage Form | Dose (mg/kg) | Cmax (µg/L) | Tmax (h) | AUC (µg·h/L) | Absolute Bioavailability (%) | Reference |
| Daidzein | Solution | 20 | 601.1 | 0.46 | - | 12.8 (free daidzein) | [4] |
| This compound | Solution | 20 | 3000 | - | - | - | [4] |
| Daidzein | Suspension | 20 | 127.3 | 5.00 | - | 6.1 (free daidzein) | [4] |
| This compound | Suspension | 20 | 192.6 | - | - | - | [4] |
| Daidzein | Nanosuspension | 10 | ~250 | ~1.5 | ~1500 | 265.6 (relative) | [5] |
| Daidzein | Nanoemulsion | 10 | ~240 | ~1.5 | ~1450 | 262.3 (relative) | [5] |
Note: Bioavailability can be presented as absolute or relative to a reference formulation.
Experimental Protocols
Protocol 1: Determination of this compound Formation Kinetics in Human Liver Microsomes
Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the formation of this compound from daidzein using human liver microsomes.
Materials:
-
Human liver microsomes (pooled)
-
Daidzein stock solution (in DMSO)
-
This compound analytical standard
-
UDP-glucuronic acid (UDPGA)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Alamethicin
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
LC-MS/MS system
Procedure:
-
Microsome Activation:
-
Thaw human liver microsomes on ice.
-
Prepare a microsomal suspension in Tris-HCl buffer.
-
Add alamethicin to a final concentration of 50 µg/mg microsomal protein to permeabilize the microsomal membrane.[6]
-
Incubate for 15 minutes on ice.
-
-
Incubation:
-
Prepare incubation mixtures in microcentrifuge tubes containing:
-
Tris-HCl buffer (pH 7.4)
-
MgCl₂ (final concentration 5 mM)
-
Activated human liver microsomes (final concentration 0.5 mg/mL)
-
Daidzein (at various concentrations, e.g., 0.5 - 200 µM)
-
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding UDPGA (final concentration 2 mM).
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes, within the linear range of formation).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., genistein).
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the concentration of this compound using a validated LC-MS/MS method.[7]
-
Use a C18 column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the specific mass transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Calculate the rate of formation of this compound (nmol/min/mg protein).
-
Plot the formation rate against the daidzein concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.
-
Protocol 2: In Vivo Pharmacokinetic Study of Daidzein and this compound in Rats
Objective: To determine the pharmacokinetic profile of daidzein and its major metabolite, this compound, in rats following oral administration.
Materials:
-
Male Wistar or Sprague-Dawley rats (8-10 weeks old)
-
Daidzein formulation (e.g., solution in PEG400 or suspension in 0.5% carboxymethylcellulose)
-
Blood collection tubes (e.g., heparinized capillaries or EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize rats to the housing conditions for at least one week.
-
Fast the animals overnight (12-18 hours) before dosing, with free access to water.
-
-
Dosing:
-
Weigh each rat to determine the exact dose volume.
-
Administer the daidzein formulation via oral gavage at a specified dose (e.g., 20 mg/kg).[4]
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 4,000 g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC0-t, AUC0-inf, half-life (t1/2), and clearance (CL/F).
-
Mandatory Visualizations
References
- 1. Glucuronidation of the soyabean isoflavones genistein and daidzein by human liver is related to levels of UGT1A1 and UGT1A9 activity and alters isoflavone response in the MCF-7 human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Daidzein and genistein glucuronides in vitro are weakly estrogenic and activate human natural killer cells at nutritionally relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective glucuronidation of daidzein in liver and intestinal microsomes of humans, monkeys, rats, and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of dosage forms on pharmacokinetics of daidzein and its main metabolite this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Pharmacokinetic Parameters of Daidzein-Containing Nanosuspension and Nanoemulsion Formulations After Oral Administration to Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS analysis and pharmacokinetics of daidzein and its 7-O-glucuronide in rats after oral administration of 7-O-L-valyl carbamate prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Synthesis of Daidzein-7-o-glucuronide using UGTs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daidzein, a prominent isoflavone found in soy products, has garnered significant attention for its potential health benefits. Its metabolic fate in humans is predominantly glucuronidation, a phase II detoxification process catalyzed by UDP-glucuronosyltransferases (UGTs). This process conjugates glucuronic acid to daidzein, increasing its water solubility and facilitating its excretion. The resulting glucuronides, particularly Daidzein-7-o-glucuronide, are the primary forms of daidzein found in circulation and are crucial for studying its bioavailability and biological activity. The enzymatic synthesis of these metabolites is essential for providing authentic standards for pharmacological and metabolic studies. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound using various UGTs.
Key UGT Enzymes in Daidzein Glucuronidation
Several human UGT isoforms have been identified to catalyze the glucuronidation of daidzein, with varying efficiencies and regioselectivity. The primary enzymes involved are:
-
UGT1A1: A major hepatic and extrahepatic enzyme responsible for the glucuronidation of a wide range of substrates, including bilirubin and various xenobiotics. It is a significant contributor to daidzein glucuronidation.[1][2]
-
UGT1A9: Primarily expressed in the liver and kidney, this enzyme also plays a crucial role in the metabolism of drugs and endogenous compounds. It exhibits high activity towards daidzein.[1][2]
-
UGT1A8 and UGT1A10: These are extrahepatic enzymes, predominantly found in the gastrointestinal tract, and also contribute to the first-pass metabolism of daidzein.[1][2]
The glucuronidation of daidzein can occur at either the 7-hydroxyl or the 4'-hydroxyl position, leading to the formation of this compound and Daidzein-4'-o-glucuronide, respectively. The regioselectivity of this reaction is dependent on the specific UGT isoform.
Quantitative Data Summary
The following tables summarize the kinetic parameters for the glucuronidation of isoflavones by key UGT enzymes. While specific kinetic data for daidzein is limited in the literature, the provided data for similar flavonoids can serve as a valuable reference for experimental design.
Table 1: Kinetic Parameters of Human UGT1A1 for Flavonoid Glucuronidation
| Substrate | Product | Km (µM) | Vmax (nmol/min/mg) | Reference |
| 3-Hydroxyflavone | 3-Hydroxyflavone-O-glucuronide | 1.46 ± 0.24 | - | [3] |
| 7-Hydroxyflavone | 7-Hydroxyflavone-O-glucuronide | 1.89 ± 0.13 | - | [3] |
| 4'-Hydroxyflavone | 4'-Hydroxyflavone-O-glucuronide | 2.24 ± 0.11 | - | [3] |
| Tectorigenin | Tectorigenin-glucuronide | 32.79 ± 4.79 | 5.87 ± 0.25 | [4] |
| Irigenin | Irigenin-glucuronide 1 | 16.86 ± 2.96 | 6.09 ± 0.27 | [4] |
| Irigenin | Irigenin-glucuronide 2 | 27.37 ± 2.46 | 1.16 ± 0.03 | [4] |
Table 2: Activity of Recombinant Human UGTs towards Daidzein
| UGT Isoform | Relative Activity | Notes | Reference |
| UGT1A1 | High | Major contributor to daidzein glucuronidation. | [1][2] |
| UGT1A9 | High | Major contributor to daidzein glucuronidation. | [1][2] |
| UGT1A8 | Moderate | Contributes to daidzein metabolism. | [2] |
| UGT1A10 | Moderate | Contributes to daidzein metabolism. | [2] |
Experimental Protocols
This section provides detailed protocols for the enzymatic synthesis of this compound using recombinant UGT enzymes and a whole-cell biocatalysis approach.
Protocol 1: In Vitro Synthesis using Recombinant UGT Enzymes
This protocol is designed for the preparative synthesis of this compound using commercially available recombinant human UGT enzymes (e.g., UGT1A1).
Materials:
-
Recombinant human UGT1A1 (or other desired UGT isoform) expressed in a suitable system (e.g., baculovirus-infected insect cells)
-
Daidzein (substrate)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Bovine serum albumin (BSA)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Reaction Setup:
-
Prepare a stock solution of daidzein: Dissolve daidzein in a minimal amount of DMSO or ethanol to create a concentrated stock solution (e.g., 10 mM).
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the following components in the specified order:
-
Tris-HCl buffer (50 mM, pH 7.4)
-
MgCl₂ (10 mM)
-
Bovine serum albumin (BSA) (0.1 mg/mL, optional, to stabilize the enzyme)
-
Recombinant UGT enzyme (e.g., 0.1-0.5 mg/mL protein concentration)
-
Daidzein (final concentration, e.g., 10-100 µM, added from the stock solution)
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the reaction: Start the enzymatic reaction by adding UDPGA to a final concentration of 2-5 mM.
-
Incubation: Incubate the reaction mixture at 37°C for 2-24 hours with gentle agitation. The optimal incubation time should be determined empirically by monitoring the reaction progress.
-
Terminate the reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Collect the supernatant: Carefully collect the supernatant containing the synthesized this compound.
Purification Protocol:
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the glucuronide and any remaining daidzein with methanol.
-
-
Preparative HPLC:
-
Concentrate the methanolic eluate from the SPE step under reduced pressure.
-
Redissolve the residue in a suitable mobile phase (e.g., 50% methanol in water).
-
Inject the sample onto a preparative C18 HPLC column.
-
Use a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) to separate this compound from unreacted daidzein and other byproducts.
-
Collect the fractions corresponding to the this compound peak.
-
-
Lyophilization:
-
Combine the pure fractions and remove the organic solvent under reduced pressure.
-
Freeze-dry the aqueous solution to obtain the purified this compound as a solid.
-
Analysis and Characterization:
-
Confirm the identity and purity of the synthesized product using LC-MS and NMR spectroscopy.
Protocol 2: Whole-Cell Biocatalysis for Glucuronide Production
This protocol provides an alternative approach using engineered microorganisms expressing a UGT of interest. This method can be more cost-effective for larger-scale production as it avoids the need for purified enzymes and cofactors.
Materials:
-
Escherichia coli strain engineered to express a suitable UGT (e.g., from a plant or microbial source).
-
Growth medium (e.g., LB or TB medium) with appropriate antibiotics for plasmid maintenance.
-
Inducer for gene expression (e.g., IPTG).
-
Daidzein.
-
Buffer for biotransformation (e.g., potassium phosphate buffer).
-
Glucose or other carbon source.
-
Organic solvent for extraction (e.g., ethyl acetate).
Procedure:
-
Cell Culture and Induction:
-
Inoculate a starter culture of the recombinant E. coli strain and grow overnight.
-
Use the starter culture to inoculate a larger volume of production medium.
-
Grow the cells at 37°C with shaking until they reach the mid-logarithmic phase (OD₆₀₀ ≈ 0.6-0.8).
-
Induce UGT expression by adding the appropriate inducer (e.g., IPTG to a final concentration of 0.1-1 mM).
-
Continue to grow the cells at a lower temperature (e.g., 18-25°C) for 12-24 hours to allow for proper protein folding and expression.
-
-
Whole-Cell Biotransformation:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet with the biotransformation buffer.
-
Resuspend the cells in the biotransformation buffer to a desired cell density (e.g., OD₆₀₀ of 10-50).
-
Add daidzein (dissolved in a minimal amount of a water-miscible solvent like DMSO) to the cell suspension. The final concentration of daidzein will need to be optimized (e.g., 100-500 µM).
-
Add a carbon source (e.g., glucose) to the mixture to support cell viability and cofactor regeneration.
-
Incubate the reaction mixture at an optimized temperature (e.g., 30°C) with shaking for 24-72 hours.
-
-
Extraction and Purification:
-
Separate the cells from the supernatant by centrifugation.
-
The product, this compound, may be present in both the supernatant and within the cells.
-
Extract the supernatant with an organic solvent like ethyl acetate to remove unreacted daidzein. The more polar glucuronide will remain in the aqueous phase.
-
Lyse the cell pellet (e.g., by sonication) and extract the lysate to recover any intracellular product.
-
Combine the aqueous phases containing the glucuronide.
-
Purify the this compound from the aqueous phase using the SPE and preparative HPLC methods described in Protocol 1.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for the enzymatic synthesis and purification of this compound.
Caption: Regioselectivity of human UGTs in the glucuronidation of daidzein.
Conclusion
The enzymatic synthesis of this compound using UGTs offers a reliable and regioselective method to produce this important metabolite for research purposes. Both in vitro methods with recombinant enzymes and whole-cell biocatalysis approaches are viable options, with the choice depending on the desired scale of production and available resources. The protocols and data provided in these application notes serve as a comprehensive guide for researchers in the fields of drug metabolism, pharmacology, and natural product chemistry. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity for specific experimental needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucuronidation of the soyabean isoflavones genistein and daidzein by human liver is related to levels of UGT1A1 and UGT1A9 activity and alters isoflavone response in the MCF-7 human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutual Regioselective Inhibition of Human UGT1A1-Mediated Glucuronidation of Four Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Daidzein-7-o-glucuronide Stability Testing in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daidzein, an isoflavone found predominantly in soy products, undergoes extensive metabolism in the body, with daidzein-7-o-glucuronide being one of its major metabolites. Accurate quantification of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The stability of this metabolite in biological samples is a critical pre-analytical factor that can significantly impact the reliability of bioanalytical data. These application notes provide a summary of stability data and detailed protocols for assessing the stability of this compound in biological samples, ensuring the integrity and accuracy of experimental results.
Data Presentation: Stability of this compound
The stability of this compound has been evaluated in various bioanalytical method validation studies. While specific quantitative data is often summarized as being within acceptable limits (typically ±15% of the nominal concentration), the following tables represent a summary of these findings for human plasma and urine.
Table 1: Stability of this compound in Human Plasma
| Stability Test | Storage/Handling Condition | Duration | Stability Assessment (% Recovery or Deviation) | Reference |
| Short-Term (Bench-Top) Stability | Room Temperature (approx. 25°C) | Up to 24 hours | Within ±15% of initial concentration | [1][2] |
| Long-Term Stability | -20°C | At least 30 days | Within ±15% of initial concentration | [3] |
| -70°C / -80°C | At least 30 days | Within ±15% of initial concentration | [3] | |
| Freeze-Thaw Stability | Three cycles (-20°C or -80°C to Room Temp) | 3 cycles | Within ±15% of initial concentration | [3] |
| Autosampler Stability | Refrigerated (approx. 4°C) | Up to 24 hours | Within ±15% of initial concentration | [1][2] |
Table 2: Stability of this compound in Human Urine
| Stability Test | Storage/Handling Condition | Duration | Stability Assessment (% Recovery or Deviation) | Reference |
| Short-Term (Bench-Top) Stability | Room Temperature (approx. 25°C) | Up to 24 hours | Generally stable, but immediate freezing is recommended. | [4] |
| Long-Term Stability | -20°C | Extended periods | Stable | [4] |
| -80°C | Extended periods | Stable | [4] | |
| Freeze-Thaw Stability | Multiple cycles | Up to 3 cycles | Generally stable, but minimize cycles. | [4] |
Experimental Protocols
Protocol 1: Sample Handling and Preparation for Stability Testing
This protocol outlines the general procedure for handling and preparing biological samples for the assessment of this compound stability.
Materials:
-
Biological matrix (human plasma or urine)
-
This compound reference standard
-
Internal Standard (IS) solution (e.g., a structurally similar, stable molecule)
-
Anticoagulant (for plasma, e.g., K2EDTA)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Storage vials
Procedure:
-
Sample Collection: Collect blood samples in tubes containing an appropriate anticoagulant (e.g., K2EDTA). Collect urine samples in sterile containers.
-
Plasma Preparation: Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Spiking: Prepare quality control (QC) samples by spiking the biological matrix (plasma or urine) with known concentrations of this compound. Typically, at least two concentration levels are used: a low QC (LQC) and a high QC (HQC).
-
Aliquoting: Aliquot the spiked samples into individual storage vials for each stability condition to be tested. This avoids repeated freeze-thaw cycles for the bulk sample.
-
Baseline Analysis (Time 0): Immediately after preparation, process and analyze a set of QC samples to establish the baseline concentration.
-
Storage: Store the remaining aliquots under the specified conditions for each stability test (e.g., room temperature, -20°C, -80°C).
Protocol 2: Stability Assessment by LC-MS/MS
This protocol describes the analytical procedure for quantifying this compound in the stored stability samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI)
Procedure:
-
Sample Thawing: For frozen samples, thaw them unassisted at room temperature or in a refrigerated environment.
-
Protein Precipitation (for plasma samples):
-
To a known volume of plasma (e.g., 100 µL), add a volume of cold protein precipitation solvent (e.g., acetonitrile or methanol) containing the internal standard. A common ratio is 3:1 (solvent to plasma).
-
Vortex the mixture vigorously for approximately 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
-
Dilution (for urine samples):
-
Urine samples may require a simple dilution with the mobile phase or a suitable buffer containing the internal standard before injection.
-
-
LC-MS/MS Analysis:
-
Inject the processed sample onto the LC-MS/MS system.
-
Separate the analyte from other matrix components using a suitable C18 analytical column and a gradient mobile phase (e.g., a mixture of water with formic acid and acetonitrile).
-
Detect and quantify this compound and the internal standard using Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the concentration of this compound in each stability sample against a freshly prepared calibration curve.
-
Determine the stability by comparing the mean concentration of the stored QC samples to the mean concentration of the baseline (Time 0) samples. The percentage deviation should be within the acceptable limits as per regulatory guidelines (e.g., ±15%).[5]
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound Stability Testing.
Signaling Pathways of Daidzein (Parent Compound)
Daidzein, the aglycone of this compound, has been shown to modulate several key signaling pathways. Understanding these pathways can provide context for the biological effects of its metabolites.
Caption: Key Signaling Pathways Modulated by Daidzein.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS analysis and pharmacokinetics of daidzein and its 7-O-glucuronide in rats after oral administration of 7-O-L-valyl carbamate prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
Application Notes & Protocols for High-Throughput Screening of Daidzein-7-o-glucuronide Bioactivity
Audience: Researchers, scientists, and drug development professionals.
Introduction Daidzein-7-o-glucuronide is a primary metabolite of daidzein, a well-known isoflavone found predominantly in soy and other legumes.[1][2] After ingestion, daidzein is extensively metabolized in the body, with its glucuronide and sulfate conjugates being the major forms found circulating in plasma.[3][4][5] While the biological activities of the aglycone form, daidzein, have been widely studied—including its antioxidant, anti-inflammatory, and phytoestrogenic effects—the specific bioactivity of its metabolites is an area of growing interest.[6][7][8] Some evidence suggests that glucuronide conjugates retain a portion of the parent compound's activity or can be deconjugated at target tissues.[9][10][11]
High-throughput screening (HTS) provides a rapid and efficient methodology for evaluating the bioactivity of a large number of compounds, making it an ideal approach to characterize this compound.[12][13] This document provides detailed application notes and experimental protocols for HTS assays designed to investigate three potential bioactivities of this compound: antioxidant capacity, anti-inflammatory effects, and phytoestrogenic activity.
High-Throughput Screening for Antioxidant Activity
Application Note: The antioxidant capacity of a compound can be assessed by its ability to scavenge free radicals. HTS assays for antioxidant activity are typically cell-free, robust, and rely on simple colorimetric or fluorometric readouts.[14][15] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method suitable for HTS.[16] In this assay, the stable DPPH radical, which has a deep violet color, is reduced by an antioxidant to a colorless or pale yellow hydrazine, with the change in absorbance being proportional to the radical scavenging activity of the compound.[14] This protocol is optimized for a 384-well microplate format to maximize throughput.
Experimental Protocol: DPPH Radical Scavenging Assay (384-Well Format)
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound, Daidzein (as a comparator), and a positive control (e.g., Trolox or Quercetin) in Dimethyl Sulfoxide (DMSO).
-
Perform a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to create a range of concentrations for EC₅₀ determination. Final concentrations in the assay may range from 0.1 µM to 100 µM.
-
Using an automated liquid handler, dispense 250 nL of each compound concentration into a 384-well clear-bottom plate. Include wells with DMSO only as a negative control.
-
-
Reagent Preparation:
-
Prepare a 280 µM solution of DPPH in ethanol.[14] Keep this solution protected from light.
-
-
Assay Procedure:
-
Add 25 µL of the DPPH solution to all wells of the 384-well plate containing the test compounds.
-
Add 25 µL of ethanol to a set of wells to serve as a blank (no DPPH).
-
Mix the plate on a shaker for 1 minute.
-
Incubate the plate in the dark at room temperature for 15-30 minutes.[14]
-
-
Data Acquisition:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH scavenging activity for each compound concentration using the following formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_negative_control - Abs_blank)] * 100
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Determine the EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) by fitting the data to a four-parameter logistic curve.
-
Data Presentation
Table 1: Antioxidant Activity of this compound and Related Compounds.
| Compound | EC₅₀ (µM) in DPPH Assay | Relative Activity vs. Daidzein |
|---|---|---|
| Trolox (Positive Control) | 8.5 ± 0.7 | - |
| Daidzein | 25.3 ± 2.1 | 1.00 |
| This compound | 52.1 ± 4.5 | 0.49 |
(Note: Data are hypothetical and for illustrative purposes. Studies suggest glucuronidation can diminish antioxidant activity compared to the aglycone.[9][10])
Workflow Diagram
Caption: HTS workflow for the DPPH antioxidant assay.
High-Throughput Screening for Anti-Inflammatory Activity
Application Note: Chronic inflammation is implicated in numerous diseases.[17] A key signaling pathway mediating inflammation is the Nuclear Factor-kappa B (NF-κB) pathway, which is often activated by stimuli like Tumor Necrosis Factor-alpha (TNF-α).[7][18] HTS assays using reporter genes are powerful tools for identifying compounds that modulate specific signaling pathways.[13] This protocol uses a stable human embryonic kidney (HEK293) cell line containing an NF-κB response element (RE) linked to a luciferase reporter gene (HEK293-NF-κB-luc) to screen for the anti-inflammatory potential of this compound.[18] Inhibition of TNF-α-induced luciferase expression indicates potential anti-inflammatory activity.
Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Cell Culture and Plating:
-
Culture HEK293-NF-κB-luc cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., puromycin).
-
Harvest cells and seed them at a density of 20,000 cells/well in 40 µL of media into a 384-well solid white, clear-bottom plate.
-
Incubate for 18-24 hours at 37°C, 5% CO₂.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound and a known NF-κB inhibitor (e.g., Bay 11-7082) in assay media.
-
Add 10 µL of the compound dilutions to the cell plate. Include vehicle controls (e.g., 0.1% DMSO).
-
Pre-incubate the cells with the compounds for 1 hour at 37°C.
-
-
Stimulation:
-
Prepare a solution of human TNF-α in assay media at a concentration that induces ~80% of maximal luciferase activity (e.g., 10 ng/mL, to be optimized).
-
Add 10 µL of the TNF-α solution to all wells except for the unstimulated (negative control) wells. Add 10 µL of media to the negative control wells.
-
Incubate the plate for 6-8 hours at 37°C, 5% CO₂.
-
-
Luminescence Reading:
-
Equilibrate the plate to room temperature.
-
Add 25 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well.
-
Incubate for 5 minutes at room temperature to allow cell lysis and signal stabilization.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of NF-κB activity: % Inhibition = [1 - (Luminescence_sample - Luminescence_unstimulated) / (Luminescence_stimulated - Luminescence_unstimulated)] * 100
-
Plot the % Inhibition against the logarithm of compound concentration and determine the IC₅₀ value using a four-parameter logistic fit.
-
Data Presentation
Table 2: Anti-inflammatory Activity of this compound.
| Compound | IC₅₀ (µM) in NF-κB Reporter Assay |
|---|---|
| Bay 11-7082 (Positive Control) | 2.5 ± 0.3 |
| Daidzein | 45.7 ± 5.2 |
| This compound | > 100 |
(Note: Data are hypothetical. The anti-inflammatory activity of daidzein has been linked to NF-κB inhibition.[7][8] The activity of the glucuronide is likely lower.)
Signaling Pathway Diagram
Caption: Simplified TNF-α induced NF-κB signaling pathway.
High-Throughput Screening for Phytoestrogenic Activity
Application Note: Phytoestrogens are plant-derived compounds that can bind to estrogen receptors (ERα and ERβ), potentially mimicking or antagonizing the effects of endogenous estrogens.[19] Daidzein is a known phytoestrogen.[6] A comprehensive screening approach for phytoestrogenic activity involves two complementary assays:
-
ERα Competitive Binding Assay: A biochemical assay to quantify the direct binding affinity of a compound to the isolated estrogen receptor ligand-binding domain (LBD). Fluorescence Polarization (FP) is a common HTS format for this purpose.[20][21]
-
ERE-Luciferase Reporter Assay: A cell-based assay to measure the functional consequence of ER binding, i.e., the ability to activate transcription from an Estrogen Response Element (ERE).[22][23] This assay is typically performed in an ER-positive cell line like the human breast cancer cell line MCF-7.
Protocol 1: Estrogen Receptor α Competitive Binding Assay (FP)
-
Reagent Preparation:
-
Assay Buffer: Phosphate-buffered saline with 0.01% BSA.
-
ERα Protein: Recombinant human ERα Ligand Binding Domain (LBD) diluted in assay buffer (final concentration ~2-5 nM, to be optimized).
-
Fluorescent Tracer: A fluorescently-labeled estradiol (e.g., Fluormone™ ES2) diluted in assay buffer (final concentration ~1-3 nM, to be optimized).[20]
-
-
Compound Plating:
-
Prepare serial dilutions of this compound, daidzein, and unlabeled 17β-estradiol (E2) as a positive control in DMSO.
-
Dispense 200 nL of compounds into a 384-well black, low-volume plate.
-
-
Assay Procedure:
-
Prepare a master mix of ERα protein and the fluorescent tracer in assay buffer.
-
Dispense 20 µL of the master mix into each well of the assay plate.
-
Mix the plate and incubate for 2-4 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure fluorescence polarization using a microplate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
Plot the millipolarization (mP) values against the logarithm of compound concentration.
-
Determine the IC₅₀ value (concentration that displaces 50% of the tracer).
-
Calculate the Relative Binding Affinity (RBA) compared to 17β-estradiol: RBA (%) = (IC₅₀ of E2 / IC₅₀ of Test Compound) * 100
-
Protocol 2: ERE-Luciferase Reporter Gene Assay
-
Cell Culture and Transfection:
-
Culture MCF-7 cells in phenol red-free DMEM with 5% charcoal-stripped FBS for at least 72 hours prior to the experiment to reduce background estrogenic activity.[23]
-
Seed cells (5 x 10⁵ cells/well) in a 24-well plate (or scaled down for 96/384-well format).
-
After 18 hours, transfect cells with an ERE-luciferase reporter plasmid using a suitable transfection reagent.[23]
-
For HTS, the use of a stably transfected MCF-7 ERE-luc cell line is highly recommended.
-
-
Compound Treatment:
-
After transfection (or for a stable line, after plating and attachment), replace the media with fresh phenol red-free media containing serial dilutions of the test compounds (D7G, daidzein, E2).
-
Incubate for 18-24 hours.
-
-
Data Acquisition and Analysis:
-
Lyse the cells and measure luciferase activity as described in the NF-κB assay protocol.
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla) or to total protein concentration if necessary.
-
Plot the fold induction of luciferase activity against the logarithm of compound concentration and determine the EC₅₀ value (concentration for 50% of maximal activation).
-
Data Presentation
Table 3: Estrogen Receptor α Binding Affinity.
| Compound | IC₅₀ (nM) in ERα FP Assay | Relative Binding Affinity (%) |
|---|---|---|
| 17β-Estradiol (E2) | 1.5 ± 0.2 | 100 |
| Daidzein | 450 ± 35 | 0.33 |
| This compound | > 10,000 | < 0.015 |
(Note: Data are hypothetical. Binding affinity is often significantly reduced by 7-O substitutions.[20])
Table 4: Estrogenic Activity in ERE-Luciferase Reporter Assay.
| Compound | EC₅₀ (nM) in ERE-Luciferase Assay |
|---|---|
| 17β-Estradiol (E2) | 0.05 ± 0.01 |
| Daidzein | 85 ± 9.6 |
| This compound | > 10,000 |
(Note: Data are hypothetical and for illustrative purposes.)
Workflow Diagram
Caption: Dual-assay workflow for phytoestrogen screening.
References
- 1. Daidzein 7-O-glucuronide | C21H18O10 | CID 11316354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioavailability of the glucuronide and sulfate conjugates of genistein and daidzein in breast cancer resistance protein 1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Recent updates on daidzein against oxidative stress and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoflavones daidzin and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of isoflavone derivatives on the production of inflammatory cytokines by synovial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genistein- and daidzein 7-O-beta-D-glucuronic acid retain the ability to inhibit copper-mediated lipid oxidation of low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. books.rsc.org [books.rsc.org]
- 13. Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts | Springer Nature Experiments [experiments.springernature.com]
- 16. Establishment of High-Throughput Screening Assay using 384-Well Plate for Identification of Potent Antioxidants from Malaysian Local Plants Repository and Phytochemical Profile of Tetracera Scandens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Effects of 7-O Substitutions on Estrogenic and Antiestrogenic Activities of Daidzein Analogues in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Screening for Phytoestrogens using a Cell-based Estrogen Receptor β Reporter Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Daidzein-7-o-glucuronide Effects in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing cell culture models to investigate the biological effects of Daidzein-7-o-glucuronide (D7G), a major metabolite of the soy isoflavone daidzein. The following sections detail suitable cell lines, experimental protocols, and key signaling pathways involved in D7G's mechanism of action.
Introduction
Daidzein, a prominent isoflavone found in soy products, undergoes extensive metabolism in the body, with this compound (D7G) being one of its primary metabolites.[1][2][3][4][5] While often considered less biologically active than its aglycone form, the high physiological concentrations of D7G necessitate a thorough understanding of its effects on cellular processes. In vitro cell culture models are indispensable tools for elucidating the specific molecular mechanisms of D7G. This document outlines various cell-based assays and models to study its effects, including potential anti-cancer, anti-inflammatory, and immunomodulatory properties.
Recommended Cell Culture Models
The choice of cell line is critical and should be guided by the specific biological question. Based on studies of daidzein and its metabolites, the following cell lines are recommended for investigating the effects of D7G.
| Cell Line | Tissue of Origin | Key Applications for D7G Studies | Relevant Findings for Daidzein/Metabolites |
| MCF-7 | Human Breast Adenocarcinoma | Estrogenic/anti-estrogenic activity, apoptosis, cell cycle analysis.[6][7][8][9] | Daidzein induces apoptosis via the mitochondrial pathway and causes cell cycle arrest.[6][7][9] D7G is weakly estrogenic.[1] Glucuronidation of daidzein can reverse its effect on cell death.[10][11] |
| MDA-MB-453 | Human Breast Carcinoma | Cell cycle regulation, apoptosis.[7] | Daidzein induces G1 and G2/M phase cell cycle arrest.[7] |
| LoVo | Human Colon Adenocarcinoma | Cell proliferation, apoptosis, cell cycle.[12] | Daidzein exhibits a biphasic effect on cell growth, inducing apoptosis and cell cycle arrest at higher concentrations.[12] |
| C2C12 | Mouse Myoblast | Muscle atrophy, inflammation.[13][14] | Daidzein suppresses inflammatory cytokine and muscle atrophy-related gene expression.[13][14] |
| RAW264.7 | Mouse Macrophage | Anti-inflammatory effects, cytokine production.[15][16] | Daidzein inhibits the production of pro-inflammatory mediators.[15][16] |
| 3T3-L1 | Mouse Preadipocyte | Adipogenesis, inflammation, metabolic studies.[16][17] | Daidzein regulates pro-inflammatory gene expression in adipocyte and macrophage co-cultures.[16] |
| Primary Astroglial Cells | Rodent Brain | Neuroprotection, anti-inflammatory effects in the central nervous system.[18] | Daidzein exhibits neuroprotective effects by inhibiting the production of pro-inflammatory mediators.[18] |
| MH7A | Human Rheumatoid Arthritis Synovial Fibroblasts | Anti-inflammatory effects, cytokine production in the context of arthritis.[15] | Daidzein inhibits IL-6 production via suppression of NF-κB and ERK1/2 activation.[15] |
| HeLa | Human Cervical Adenocarcinoma | ER-dependent transcriptional activity, cell proliferation.[19][20][21] | Daidzein metabolites can reduce proliferation in an ERβ-dependent manner.[21] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. Researchers should optimize these protocols for their specific experimental conditions.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of D7G on cell viability and to determine its cytotoxic concentrations.
Materials:
-
Selected cell line
-
Complete culture medium
-
This compound (D7G) stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of D7G in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the D7G-containing medium. Include a vehicle control (medium with the same concentration of solvent used for D7G, e.g., DMSO).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with D7G
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of D7G for the desired time.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[6]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Cells treated with D7G
-
PBS
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Culture and treat cells with D7G as described for the apoptosis assay.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing RNase A and PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.[7][12][19]
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins involved in signaling pathways.
Materials:
-
Cells treated with D7G
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, p-ERK, ERK, p-NF-κB, NF-κB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with D7G, then wash with cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system. Quantify band intensities using appropriate software and normalize to a loading control (e.g., β-actin or GAPDH).[6][19]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This method is used to measure the expression levels of target genes.
Materials:
-
Cells treated with D7G
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers
-
Real-time PCR system
Procedure:
-
Treat cells with D7G and harvest.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the cDNA, SYBR Green/TaqMan master mix, and gene-specific primers for your genes of interest (e.g., IL-6, TNF-α, Bax, Bcl-2) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[16][18]
Signaling Pathways and Visualization
Daidzein and its metabolites, including D7G, are known to modulate several key signaling pathways. Understanding these pathways is crucial for interpreting experimental results.
Daidzein-Induced Apoptosis via the Mitochondrial Pathway
Daidzein has been shown to induce apoptosis in cancer cells, such as MCF-7, through the intrinsic mitochondrial pathway.[6][9] This involves the regulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Caption: Daidzein-induced mitochondrial apoptosis pathway.
Daidzein and Cell Cycle Regulation
Daidzein can arrest the cell cycle at the G1 and G2/M phases in breast cancer cells by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[7]
Caption: Daidzein-mediated cell cycle arrest.
Anti-inflammatory Effects of Daidzein via NF-κB and MAPK Pathways
Daidzein exerts anti-inflammatory effects by inhibiting key signaling pathways such as NF-κB and MAPK (ERK1/2) in cell types like synovial cells and macrophages.[15][16]
References
- 1. Daidzein and genistein glucuronides in vitro are weakly estrogenic and activate human natural killer cells at nutritionally relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Influence of dosage forms on pharmacokinetics of daidzein and its main metabolite this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. researchgate.net [researchgate.net]
- 6. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Daidzein causes cell cycle arrest at the G1 and G2/M phases in human breast cancer MCF-7 and MDA-MB-453 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of 7-O Substitutions on Estrogenic and Antiestrogenic Activities of Daidzein Analogues in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Daidzein induces MCF-7 breast cancer cell apoptosis via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucuronidation of the soyabean isoflavones genistein and daidzein by human liver is related to levels of UGT1A1 and UGT1A9 activity and alters isoflavone response in the MCF-7 human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biphasic effect of daidzein on cell growth of human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Daidzein Inhibits Muscle Atrophy by Suppressing Inflammatory Cytokine- and Muscle Atrophy-Related Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of isoflavone derivatives on the production of inflammatory cytokines by synovial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Dietary Isoflavone Daidzein Reduces Expression of Pro-Inflammatory Genes through PPARα/γ and JNK Pathways in Adipocyte and Macrophage Co-Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of genistein and daidzein on the proliferation and differentiation of human preadipocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anti-inflammatory effects of daidzein on primary astroglial cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of daidzein in regards to cytotoxicity in vitro, apoptosis, reactive oxygen species level, cell cycle arrest and the expression of caspase and Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Daidzein-sulfate metabolites affect transcriptional and antiproliferative activities of estrogen receptor-beta in cultured human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Daidzein-7-o-glucuronide
These application notes provide a comprehensive guide for the quantitative analysis of Daidzein-7-o-glucuronide in biological matrices, particularly plasma. The protocols are intended for researchers, scientists, and drug development professionals. The primary analytical technique detailed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.
Introduction
Daidzein, an isoflavone found in soybeans and other leguminous plants, undergoes extensive metabolism in the body, with this compound being one of its major metabolites.[1] Accurate quantification of this metabolite is crucial for pharmacokinetic studies, bioavailability assessments, and understanding the overall physiological effects of daidzein.[1][2] This document outlines a validated LC-MS/MS method for the simultaneous determination of daidzein and this compound in plasma.
Analytical Standards and Reagents
It is essential to use high-purity analytical standards and reagents to ensure accurate and reproducible results.
-
Analytical Standards:
-
Reagents:
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Rat or human plasma (for matrix-matched calibration standards and quality controls)
-
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound, Daidzein, and Genistein (IS) in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solutions with methanol:water (1:1, v/v) to create working standard solutions at various concentrations. These will be used to spike the plasma for calibration curves and quality control samples.
-
Internal Standard Working Solution: Prepare a working solution of Genistein (e.g., 100 ng/mL) in methanol:water (1:1, v/v).
Sample Preparation (Protein Precipitation)
This protocol describes a simple and rapid one-step protein precipitation method for plasma samples.[5][6]
-
Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution (e.g., 100 ng/mL Genistein) and vortex briefly.
-
Add 150 µL of ice-cold methanol (or acetonitrile) to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject a portion of the supernatant (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS conditions that can be adapted and optimized for specific instrumentation.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., Kinetex® C18, 100 x 2.1 mm, 2.6 µm)[6] |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium acetate[7] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 35 - 45°C[7] |
| Injection Volume | 5 - 10 µL |
| Gradient Elution | A typical gradient starts with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analytes, followed by re-equilibration. |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Ion Mode (optimization is required, though negative mode is common for glucuronides)[1] |
| Scan Type | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 450 - 550°C |
| Ion Spray Voltage | -4500 V (Negative Mode) |
| Curtain Gas | 20 - 30 psi |
| Collision Gas | Nitrogen |
Table 3: SRM Transitions for Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 429.1 | 253.1 |
| Daidzein | 253.1 | 197.1 |
| Genistein (IS) | 269.0 | 151.0 |
Note: These SRM transitions should be optimized for the specific mass spectrometer being used.
Method Validation
A full validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.
-
Linearity: The range of concentrations over which the method is accurate and precise. A typical linear range for this compound in plasma is 10–5000 ng/mL.[5]
-
Precision and Accuracy: Assessed at multiple quality control (QC) concentrations (low, medium, and high). Precision (as relative standard deviation, RSD) should be <15% and accuracy (as relative error, RE) should be within ±15%.[1][2]
-
Recovery: The extraction efficiency of the analytical method. Extraction recovery for this compound is typically >90%.[2][8]
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analytes.
-
Stability: The stability of the analytes in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Table 4: Summary of Method Validation Parameters
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.995[2][8] |
| Precision (RSD%) | < 15% (for LLOQ < 20%)[1][2] |
| Accuracy (RE%) | ± 15% (for LLOQ ± 20%)[1][2] |
| Extraction Recovery | Consistent and reproducible, ideally >80%[2][8] |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) |
Data Presentation and Analysis
The concentration of this compound in unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.
Visualizations
Caption: Workflow for this compound quantification.
Caption: Metabolic pathway of Daidzein to this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. LC-MS/MS analysis and pharmacokinetics of daidzein and its 7-O-glucuronide in rats after oral administration of 7-O-L-valyl carbamate prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. extrasynthese.com [extrasynthese.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Simultaneous determination of daidzein, its prodrug and major conjugative metabolites in rat plasma and application in a pharmacokinetic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Simultaneous determination of glucuronic acid and sulfuric acid conjugated metabolites of daidzein and genistein in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Enzymatic Hydrolysis of Daidzein-7-o-glucuronide to Daidzein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daidzein, an isoflavone found predominantly in soybeans and other legumes, has garnered significant interest in the scientific community for its potential health benefits, including antioxidant, anti-inflammatory, and phytoestrogenic activities. In biological systems, daidzein is often present in its conjugated form, primarily as daidzein-7-o-glucuronide. This glucuronidation significantly increases its water solubility, facilitating its circulation and excretion. However, for many in vitro studies and for the potential therapeutic activity of daidzein, the aglycone form is required. Enzymatic hydrolysis is a highly specific and mild method to convert this compound to its active aglycone form, daidzein. This document provides detailed protocols for this enzymatic conversion using commercially available enzymes.
The primary enzymes utilized for this purpose are β-glucuronidases and, in the case of the corresponding glycoside (daidzin), β-glucosidases. β-glucuronidases specifically cleave the glucuronic acid moiety from the daidzein backbone, while β-glucosidases hydrolyze the glucose conjugate. The choice of enzyme and the optimization of reaction conditions are critical for achieving high conversion yields.
Data Presentation: Comparison of Enzymatic Hydrolysis Conditions
The following table summarizes quantitative data from various studies on the enzymatic hydrolysis of isoflavone glucuronides and glycosides, providing a comparative overview of different enzymes and their optimal conditions.
| Enzyme Source | Substrate | Enzyme Concentration | Buffer/pH | Temperature (°C) | Incubation Time | Hydrolysis Yield/Efficiency | Reference |
| Helix pomatia (β-glucuronidase) | Daidzein conjugates in urine | 24 µL | pH 5 | 37 | 2 hours | Complete hydrolysis | [1] |
| Helix pomatia (β-glucuronidase) | Daidzein conjugates in urine | 48 µL (doubled) | pH 5 | 37 | 100 minutes | Complete hydrolysis | [1] |
| Helix pomatia (β-glucuronidase) | Daidzein conjugates in urine | 24 µL | pH 5 | 45 | 100 minutes | Improved hydrolysis rate | [1] |
| Helix pomatia (β-glucuronidase) | Daidzein conjugates in plasma | Not specified | pH 5 | 37 | 16 hours | Complete hydrolysis | [1] |
| Escherichia coli (β-glucuronidase) | Steroid glucuronides | Not specified | pH 6.0-7.0 | 37 | Not specified | High hydrolytic activity | [2] |
| Aspergillus niger (β-glucosidase) | p-nitrophenyl β-glucoside | Not specified | pH 4.0 | 40 | Not specified | Specific Activity: ~25 U/mg | [3] |
| Paecilomyces thermophila (β-glucosidase) | Isoflavone glycosides | Not specified | Not specified | 50 | 4 hours | >93% | |
| Human Gut Microbiota | Daidzein and Genistein | Not specified | Not specified | Not specified | Not specified | Variable, strain-dependent | [4] |
Experimental Protocols
This section provides detailed methodologies for the enzymatic hydrolysis of this compound.
Protocol 1: Hydrolysis using β-Glucuronidase from Helix pomatia
This protocol is optimized for the hydrolysis of this compound in a purified system or in biological matrices like urine.
Materials and Reagents:
-
This compound
-
β-Glucuronidase from Helix pomatia (e.g., Sigma-Aldrich, Type H-2)
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Water (deionized or HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Water bath or incubator
-
Nitrogen evaporator (optional)
-
HPLC-UV or HPLC-MS/MS system for analysis
Procedure:
-
Substrate Preparation: Dissolve this compound in a minimal amount of methanol or water to prepare a stock solution (e.g., 1 mg/mL).
-
Reaction Setup:
-
In a microcentrifuge tube, add a specific volume of the this compound stock solution.
-
Add 500 µL of 0.1 M sodium acetate buffer (pH 5.0).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Enzyme Addition:
-
Add a predetermined amount of β-glucuronidase from Helix pomatia. A starting concentration of 500-1000 Units per mL of reaction volume is recommended. The optimal enzyme concentration may need to be determined empirically.
-
-
Incubation:
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold methanol. This will precipitate the enzyme.
-
-
Product Extraction:
-
Vortex the mixture thoroughly.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
Add an equal volume of ethyl acetate to the supernatant.
-
Vortex vigorously for 1 minute to extract the daidzein.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper ethyl acetate layer.
-
Repeat the extraction with another volume of ethyl acetate for better recovery.
-
Combine the ethyl acetate fractions and evaporate to dryness under a gentle stream of nitrogen or in a vacuum concentrator.
-
-
Analysis:
-
Reconstitute the dried extract in a suitable mobile phase (e.g., 50% methanol in water) for HPLC analysis.
-
Analyze the sample by HPLC-UV or HPLC-MS/MS to quantify the amount of daidzein produced. A standard curve of daidzein should be prepared for accurate quantification.
-
Protocol 2: Hydrolysis using β-Glucuronidase from Escherichia coli
This protocol utilizes β-glucuronidase from a bacterial source, which may offer different optimal conditions.
Materials and Reagents:
-
Same as Protocol 1, but with β-Glucuronidase from E. coli (e.g., Sigma-Aldrich, Type VII-A)
-
Potassium phosphate buffer (0.1 M, pH 6.8)
Procedure:
-
Substrate Preparation: As described in Protocol 1.
-
Reaction Setup:
-
In a microcentrifuge tube, add the this compound solution.
-
Add 500 µL of 0.1 M potassium phosphate buffer (pH 6.8).
-
Pre-incubate at 37°C for 5 minutes.
-
-
Enzyme Addition:
-
Add β-glucuronidase from E. coli. A starting concentration of 100-500 Units per mL of reaction volume is recommended.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C. The optimal incubation time should be determined empirically, starting with a time course experiment (e.g., 30, 60, 90, 120 minutes).
-
-
Reaction Termination, Product Extraction, and Analysis:
-
Follow steps 5-7 as described in Protocol 1.
-
Mandatory Visualizations
Signaling Pathway of this compound Hydrolysis
References
- 1. Hydrolysis of steroid glucuronides with beta-glucuronidase preparations from bovine liver, Helix pomatia, and E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. beta-Glucosidase Aspergillus niger Enzyme | Megazyme [megazyme.com]
- 4. Metabolism of Daidzein and Genistein by Gut Bacteria of the Class Coriobacteriia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Daidzein-7-o-glucuronide LC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the matrix effect of daidzein-7-o-glucuronide in liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect and why is it a concern for this compound analysis?
A1: The matrix effect is the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine). These interfering components can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise quantification. Given that this compound is a metabolite often measured in complex biological fluids, it is particularly susceptible to matrix effects which can compromise the reliability of pharmacokinetic and other metabolism studies.
Q2: What are the common causes of matrix effects in the LC-MS analysis of this compound?
A2: Common causes include phospholipids from plasma membranes, salts from buffers, and other endogenous or exogenous compounds present in the biological sample. For this compound, its polar nature, due to the glucuronide moiety, can lead to co-elution with other polar matrix components, increasing the likelihood of ion suppression or enhancement in the electrospray ionization (ESI) source.
Q3: How can I assess the matrix effect for my this compound assay?
A3: The matrix effect can be assessed both qualitatively and quantitatively. A qualitative assessment can be performed using the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs. For a quantitative assessment, the post-extraction spike method is commonly used. This involves comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample with the peak area of the analyte in a neat solution at the same concentration.
Q4: What is an acceptable level of matrix effect for a validated bioanalytical method?
A4: For a validated bioanalytical method, the matrix effect should be minimized and ideally be negligible. According to some published methods, a matrix effect of less than 8.2% has been achieved for this compound analysis.[1][2][3] However, the acceptable range can vary depending on regulatory guidelines and the specific requirements of the study. The key is to demonstrate that the matrix effect does not compromise the accuracy and precision of the assay.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the LC-MS analysis of this compound, with a focus on mitigating the matrix effect.
Issue 1: Significant Ion Suppression or Enhancement Observed
Symptoms:
-
Inconsistent and non-reproducible results.
-
Low or highly variable analyte response.
-
Poor accuracy and precision in quality control (QC) samples.
Possible Causes:
-
Co-elution of matrix components (e.g., phospholipids, salts).
-
Inadequate sample cleanup.
-
Suboptimal chromatographic conditions.
Solutions:
-
Optimize Sample Preparation:
-
Protein Precipitation (PPT): While simple, PPT can result in significant matrix effects as it does not remove many interfering substances. If using PPT, consider further cleanup steps.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Experiment with different organic solvents to selectively extract this compound while leaving interfering compounds behind.
-
Solid-Phase Extraction (SPE): SPE is often the most effective technique for removing matrix interferences. Utilize a sorbent that retains this compound while allowing interfering components to be washed away. Mixed-mode or polymeric sorbents can be particularly effective.
-
-
Improve Chromatographic Separation:
-
Gradient Elution: Employ a gradient elution profile that separates this compound from the regions where matrix effects are most prominent (often at the beginning and end of the chromatogram).
-
Column Chemistry: Test different column chemistries (e.g., C18, phenyl-hexyl) to achieve better resolution between the analyte and interfering peaks.
-
Mobile Phase Additives: The use of additives like formic acid can improve peak shape and ionization efficiency.[4]
-
-
Utilize an Appropriate Internal Standard (IS):
-
A stable isotope-labeled (SIL) internal standard for this compound is the ideal choice. A SIL-IS will have nearly identical physicochemical properties and chromatographic behavior to the analyte, and will therefore experience the same degree of matrix effect, allowing for accurate correction.
-
Issue 2: Low and Inconsistent Recovery
Symptoms:
-
Low analyte response.
-
Poor precision in QC samples.
Possible Causes:
-
Inefficient extraction of this compound from the matrix.
-
Analyte degradation during sample processing.
-
Adsorption of the analyte to labware.
Solutions:
-
Optimize Extraction Protocol:
-
pH Adjustment: Adjust the pH of the sample to ensure this compound is in a non-ionized state to improve its extraction into organic solvents during LLE.
-
Solvent Selection (for LLE): Test a range of solvents with varying polarities to find the optimal solvent for extracting the polar glucuronide metabolite.
-
Elution Solvent (for SPE): Ensure the elution solvent is strong enough to completely elute this compound from the SPE sorbent.
-
-
Assess Analyte Stability:
-
Daidzein and its metabolites can be susceptible to degradation under certain conditions, such as high temperatures or extreme pH.[5][6] Perform stability assessments in the biological matrix at various process and storage conditions. Daidzein has been shown to be stable in plasma for at least 30 days when stored at -20°C.
-
-
Minimize Non-Specific Binding:
-
Use low-binding microcentrifuge tubes and plates.
-
Consider the addition of a small amount of organic solvent to the sample before extraction.
-
Quantitative Data Summary
The following tables summarize quantitative data from published LC-MS/MS methods for the analysis of daidzein and its 7-o-glucuronide.
Table 1: Matrix Effect and Extraction Recovery
| Analyte | Matrix | Sample Preparation | Matrix Effect (%) | Extraction Recovery (%) | Reference |
| Daidzein | Rat Plasma | Protein Precipitation | < 8.2 | > 92.4 | [1] |
| This compound | Rat Plasma | Protein Precipitation | < 8.2 | > 92.4 | [1] |
Table 2: Method Validation Parameters
| Analyte | Matrix | Linearity (r) | Precision (RSD %) | Accuracy (RE %) | Reference |
| Daidzein | Rat Plasma | ≥ 0.995 | < 11.4 | < 7.1 | [1] |
| This compound | Rat Plasma | ≥ 0.995 | < 11.4 | < 7.1 | [1] |
Experimental Protocols
Representative Sample Preparation Protocol (Protein Precipitation)
This protocol is based on a successful method reported for the analysis of daidzein and this compound in rat plasma.[1]
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Transfer 50 µL of the plasma sample to a clean microcentrifuge tube.
-
Addition of Internal Standard: Add the internal standard solution.
-
Protein Precipitation: Add 200 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. LC-MS/MS analysis and pharmacokinetics of daidzein and its 7-O-glucuronide in rats after oral administration of 7-O-L-valyl carbamate prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thermal stability of genistein and daidzein and its effect on their antioxidant activity [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Extraction Method Using Excipients to Enhance Yield of Genistein and Daidzein in Trifolium pratensis L - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solid-Phase Extraction (SPE) of Daidzein-7-o-glucuronide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Daidzein-7-o-glucuronide during solid-phase extraction (SPE).
Troubleshooting Guide: Low Recovery of this compound
Low recovery is a common issue in SPE. The following guide, presented in a question-and-answer format, addresses specific problems you might encounter while working with this compound.
Q1: My recovery of this compound is low, and I'm not sure where the analyte is being lost. How can I diagnose the problem?
A1: To pinpoint the stage of analyte loss, it's crucial to systematically collect and analyze the fractions from each step of the SPE process (load, wash, and elution). This will help you determine if the analyte is not being retained on the sorbent, being washed away prematurely, or not being eluted effectively.
Q2: What are the likely causes if I find this compound in the load-through fraction?
A2: If the analyte is found in the fraction that passes through the cartridge during sample loading, it indicates poor retention. This could be due to several factors:
-
Inappropriate Sorbent Choice: this compound is more polar than its aglycone form (daidzein). A standard C18 sorbent might not be retentive enough. Consider using a water-wettable, reversed-phase polymer sorbent like Oasis HLB, which has shown high recovery for isoflavone metabolites.[1][2] Divinylbenzene-based cartridges are also effective.[3]
-
Incorrect Sample pH: The pH of your sample can affect the ionization state of this compound and its interaction with the sorbent. For reversed-phase SPE, you generally want to ensure the analyte is in its neutral form to maximize retention. Adjusting the sample pH may be necessary.
-
Sample Solvent is Too Strong: If your sample is dissolved in a solvent with a high percentage of organic content, it will compete with the analyte for binding sites on the sorbent, leading to premature elution. Dilute your sample with a weaker solvent (e.g., water or an aqueous buffer) before loading.
-
High Flow Rate: Loading the sample too quickly can prevent proper interaction between the analyte and the sorbent. Try decreasing the flow rate during the loading step.[4][5]
Q3: What should I do if this compound is being lost during the wash step?
A3: Analyte loss during the wash step suggests that your wash solvent is too strong.
-
Reduce Solvent Strength: Decrease the percentage of organic solvent in your wash solution. For example, if you are using 20% methanol, try 5% or 10% methanol.
-
Maintain pH: Ensure the pH of the wash solvent is similar to the loading solvent to keep the analyte retained on the sorbent.
Q4: I've confirmed the analyte is retained on the cartridge, but the recovery is still low after elution. What could be the problem?
A4: Low recovery after elution points to incomplete desorption of the analyte from the sorbent.
-
Increase Elution Solvent Strength: You may need a stronger elution solvent. Increase the percentage of the organic solvent (e.g., from 70% to 90% methanol or acetonitrile). The addition of a small amount of acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to the elution solvent can modify the pH and improve the elution of ionizable compounds.
-
Optimize Elution Solvent Composition: A study on isoflavones found that a mixture of methanol, acetonitrile, and acetic acid was an effective eluent.
-
Increase Elution Volume: It's possible that the volume of the elution solvent is insufficient to completely elute the analyte. Try passing a second or third aliquot of the elution solvent and analyzing it separately to see if more analyte is recovered.
-
Soaking Time: Allowing the elution solvent to soak in the sorbent bed for a few minutes before elution can sometimes improve recovery.[4]
Frequently Asked Questions (FAQs)
Q: What is the best SPE sorbent for this compound?
A: While several sorbents can be used, polymeric, water-wettable, reversed-phase sorbents like Oasis HLB are frequently reported to provide high and reproducible recoveries for isoflavone glucuronides.[1][2] Divinylbenzene-based cartridges have also been shown to be effective.[3]
Q: How does the pH of the sample affect the recovery of this compound?
A: The pH of the sample and wash solutions is critical for controlling the retention of ionizable compounds on reversed-phase sorbents. For this compound, which has acidic functional groups, maintaining a pH that keeps the molecule in a less polar (neutral) state will enhance its retention.
Q: Can I use a generic SPE protocol for this compound?
A: While generic protocols can be a good starting point, optimization is often necessary for complex molecules like glucuronides. The polarity of this compound is significantly different from its aglycone, and the protocol should be adjusted accordingly, particularly the choice of sorbent and the strength of the wash and elution solvents.
Quantitative Data Summary
The following table summarizes reported recovery data and key SPE conditions for isoflavones and their metabolites from various studies.
| Analyte(s) | Sorbent | Sample Matrix | Reported Recovery | Key Methodological Details |
| 16 Isoflavone Metabolites (including this compound) | Oasis HLB | Human Plasma | >80% | Elution with methanol.[1][2] |
| Isoflavones | Strata X (divinylbenzene) | Aqueous Soybean Extract | ~99% | Elution with 4 mL of methanol.[3] |
| Isoflavones and Lignans | Online SPE | Urine | 83-94% | Specifics of online SPE method. |
| Isoflavones and Lignans | Offline SPE | Urine | 65-80% | Specifics of offline SPE method. |
| Daidzein and this compound | Not specified (part of a validated HPLC-MS/MS method) | Rat Plasma | >92.4% | Extraction recovery for the overall method, which may not be solely SPE.[6][7] |
Experimental Protocols
Detailed Protocol for SPE of this compound using a Polymeric Reversed-Phase Sorbent (e.g., Oasis HLB)
This protocol is a generalized procedure based on successful methods reported in the literature and should be optimized for your specific application.
-
Sorbent Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
This step solvates the sorbent and activates it for interaction with the sample.
-
-
Sorbent Equilibration:
-
Pass 1 mL of deionized water through the cartridge.
-
This removes the organic solvent and prepares the sorbent for the aqueous sample. Do not let the sorbent go dry after this step.
-
-
Sample Loading:
-
Pre-treat your sample by diluting it with water or a weak aqueous buffer to reduce the organic content. Adjust the pH if necessary.
-
Load the pre-treated sample onto the cartridge at a low, consistent flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent to remove interferences. A solution of 5-10% methanol in water is a good starting point.
-
Ensure the wash solvent is not strong enough to elute the this compound.
-
-
Elution:
-
Elute the this compound with 1-2 mL of a strong solvent. Methanol or acetonitrile are commonly used.
-
If recovery is low, consider increasing the organic solvent percentage or adding a small amount of a pH modifier (e.g., 0.1% formic acid or 0.1% ammonium hydroxide) to the elution solvent.
-
Collect the eluate for analysis.
-
Visualizations
Caption: Troubleshooting workflow for low SPE recovery.
Caption: Standard SPE experimental workflow.
References
- 1. Simultaneous determination of glucuronic acid and sulfuric acid conjugated metabolites of daidzein and genistein in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and quantification of daidzein-7-glucuronide-4'-sulfate, genistein-7-glucuronide-4'-sulfate and genistein-4',7-diglucuronide as major metabolites in human plasma after administration of kinako - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-phase extraction of soy isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promochrom.com [promochrom.com]
- 5. specartridge.com [specartridge.com]
- 6. LC-MS/MS analysis and pharmacokinetics of daidzein and its 7-O-glucuronide in rats after oral administration of 7-O-L-valyl carbamate prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Enzymatic Hydrolysis of Daidzein-7-o-glucuronide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the enzymatic hydrolysis of Daidzein-7-o-glucuronide.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of enzymatic hydrolysis for this compound analysis?
In biological systems, isoflavones like daidzein are often metabolized into more water-soluble forms, primarily glucuronide and sulfate conjugates, to facilitate excretion.[1][2] this compound is a major metabolite of daidzein. However, many analytical techniques and biological assays are designed to detect the aglycone (unconjugated) form, daidzein. Enzymatic hydrolysis utilizes enzymes, typically β-glucuronidases, to cleave the glucuronic acid moiety from the parent molecule, liberating the daidzein aglycone for accurate quantification and further study.[3][4] This step is crucial for determining the total daidzein concentration in a sample.
Q2: Which enzyme is recommended for the hydrolysis of this compound?
β-glucuronidase is the standard enzyme used for hydrolyzing glucuronide conjugates.[4][5] A commonly used and effective source is from Helix pomatia.[5] This preparation often contains both β-glucuronidase and sulfatase activity, which can be beneficial if sulfate conjugates of daidzein are also present and need to be hydrolyzed simultaneously.[3] For more specific applications, recombinant β-glucuronidases from sources like E. coli can be used, which may have lower background contamination of phytoestrogens.[5]
Q3: What are the generally optimal conditions for enzymatic hydrolysis?
Optimal conditions can vary depending on the biological matrix and the enzyme source. However, for β-glucuronidase from Helix pomatia, the following conditions are a good starting point for urine samples:
For plasma samples, a significantly longer incubation time of 16 hours may be necessary to achieve complete hydrolysis.[5]
Troubleshooting Guide
Issue 1: Incomplete or low yield of daidzein after hydrolysis.
| Potential Cause | Troubleshooting Step |
| Suboptimal pH | Verify the pH of your reaction buffer. For Helix pomatia β-glucuronidase, the optimal pH is around 5.0. Hydrolysis at a pH of 6.0 has been shown to be detrimental, especially in plasma samples.[5] |
| Incorrect Temperature | Ensure your incubator is calibrated correctly to 37°C. For some applications, increasing the temperature to 45°C can improve hydrolysis rates in urine.[5] |
| Insufficient Incubation Time | The required incubation time is highly dependent on the sample matrix. While 2 hours may be sufficient for urine, plasma samples may require up to 16 hours for complete hydrolysis.[5] Consider running a time-course experiment to determine the optimal incubation time for your specific sample type. |
| Inadequate Enzyme Concentration | If hydrolysis is consistently incomplete, consider doubling the enzyme concentration. This can help to reduce the required hydrolysis time.[5] |
| Enzyme Inhibition | Some components in the biological matrix may inhibit enzyme activity. Diluting the sample, if possible without compromising detection limits, may alleviate this issue. |
| Degraded Enzyme | Ensure the enzyme has been stored correctly at +2 to +8°C.[6] Repeated freeze-thaw cycles should be avoided. Test the enzyme activity using a standard substrate like phenolphthalein glucuronide. |
Issue 2: High variability between replicate samples.
| Potential Cause | Troubleshooting Step |
| Inconsistent Pipetting | Ensure accurate and consistent pipetting of the sample, buffer, and enzyme solution. Use calibrated pipettes. |
| Matrix Effects | Biological matrices like plasma and urine are complex and can introduce variability.[7] Ensure consistent sample preparation and extraction procedures for all replicates. The rate of hydrolysis in plasma is significantly slower than in urine.[5] |
| Phytoestrogen Contamination in Enzyme | Some commercial β-glucuronidase preparations, particularly from Helix pomatia, can contain endogenous phytoestrogens, including daidzein.[5] This can lead to artificially high and variable results. Run an "enzyme blank" (buffer + enzyme, no sample) with each batch to quantify and correct for any contamination.[5] Alternatively, consider using a recombinant enzyme from E. coli, which has been found to have lower levels of phytoestrogen contamination.[5] |
Issue 3: Unexpected peaks or interference during chromatographic analysis (HPLC, LC-MS/MS).
| Potential Cause | Troubleshooting Step |
| Impure Enzyme Preparation | Crude enzyme preparations can contain various proteins and other substances that may interfere with analysis. Consider using a purified or recombinant enzyme. |
| Sample Matrix Components | The biological matrix itself is a major source of interference.[7] Optimize your post-hydrolysis sample clean-up procedure (e.g., solid-phase extraction) to remove interfering substances. |
| Formation of Degradation Products | Prolonged incubation at elevated temperatures or inappropriate pH could potentially lead to the degradation of the analyte. Ensure hydrolysis conditions are not overly harsh. |
Data Presentation
Table 1: Optimal Hydrolysis Conditions for Isoflavone Conjugates using β-glucuronidase from Helix pomatia
| Parameter | Urine | Plasma | Reference |
| Optimal pH | 5.0 | 5.0 | [5] |
| Standard Temperature | 37°C | 37°C | [5] |
| Improved Temperature | 45°C | Not specified | [5] |
| Standard Incubation Time | 2 hours | 16 hours | [5] |
| Reduced Incubation Time | 100 minutes (at 45°C or with double enzyme concentration) | Reduced with increased temperature or enzyme concentration (analyte dependent) | [5] |
Table 2: Comparison of Different β-glucuronidase Enzyme Sources
| Enzyme Source | Advantages | Disadvantages | Reference |
| Helix pomatia | Widely used, effective for a broad range of conjugates. | Can contain phytoestrogen contamination. | [5] |
| Escherichia coli (recombinant) | Lower phytoestrogen contamination, high hydrolytic activity. | May have lower activity for certain conjugates like lignans. | [5][6] |
| Bovine Liver | An alternative mammalian source. | Activity may vary. | [6] |
Experimental Protocols
Protocol 1: Standard Enzymatic Hydrolysis of this compound in Urine
-
Sample Preparation: Centrifuge the urine sample to pellet any particulate matter. Use the supernatant for the assay.
-
Buffer Preparation: Prepare a 100 mM Sodium Acetate Buffer and adjust the pH to 5.0 at 37°C.
-
Reaction Setup:
-
In a microcentrifuge tube, add 500 µL of the urine supernatant.
-
Add 500 µL of the Sodium Acetate Buffer (pH 5.0).
-
Add a specified amount of β-glucuronidase from Helix pomatia (e.g., 24 µL as a starting point, adjust based on enzyme activity).[5]
-
Prepare an enzyme blank by adding 500 µL of buffer and the same amount of enzyme, with no urine sample.
-
-
Incubation: Vortex the tubes gently and incubate at 37°C for 2 hours in a water bath or incubator.
-
Reaction Termination: Stop the reaction by adding a suitable quenching solvent, such as acetonitrile or by proceeding directly to solid-phase extraction.
-
Extraction: Extract the liberated daidzein using an appropriate method, such as solid-phase extraction (SPE) or liquid-liquid extraction, prior to analysis.
-
Analysis: Quantify the daidzein concentration using a validated analytical method like HPLC or LC-MS/MS.[5] Correct the sample readings by subtracting the value obtained from the enzyme blank.
Protocol 2: Enzymatic Hydrolysis of this compound in Plasma
-
Sample Preparation: Thaw plasma samples on ice. Centrifuge to remove any precipitates.
-
Buffer Preparation: Prepare a 100 mM Sodium Acetate Buffer and adjust the pH to 5.0 at 37°C.
-
Reaction Setup:
-
In a microcentrifuge tube, add 250 µL of the plasma sample.
-
Add 750 µL of the Sodium Acetate Buffer (pH 5.0).
-
Add a specified amount of β-glucuronidase from Helix pomatia.
-
Prepare an enzyme blank using buffer and enzyme.
-
-
Incubation: Vortex gently and incubate at 37°C for 16 hours.[5]
-
Reaction Termination and Extraction: Stop the reaction and extract the daidzein. Due to the complexity of the plasma matrix, a robust protein precipitation step followed by SPE is recommended.
-
Analysis: Quantify the daidzein concentration using LC-MS/MS, which provides higher sensitivity and selectivity for complex matrices.[5] Correct for the enzyme blank.
Visualizations
Caption: General workflow for the enzymatic hydrolysis and analysis of this compound.
Caption: Troubleshooting decision tree for addressing incomplete enzymatic hydrolysis.
References
- 1. Glucuronidation of the soyabean isoflavones genistein and daidzein by human liver is related to levels of UGT1A1 and UGT1A9 activity and alters isoflavone response in the MCF-7 human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glucuronides are the main isoflavone metabolites in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of conditions for the enzymatic hydrolysis of phytoestrogen conjugates in urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
internal standard selection for Daidzein-7-o-glucuronide quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Daidzein-7-o-glucuronide.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for the quantification of this compound?
A1: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d₃ or ¹³C₃-Daidzein-7-o-glucuronide. SIL internal standards have nearly identical chemical and physical properties to the target analyte, which ensures they co-elute and experience similar ionization effects, leading to the most accurate and precise quantification.[1] However, commercially available SIL-Daidzein-7-o-glucuronide is rare.
Q2: If a stable isotope-labeled version of this compound is not available, what are the alternatives?
A2: When a SIL of the analyte is unavailable, the next best choice is a structural analog. For this compound, suitable structural analogs include:
-
Genistein-7-o-glucuronide: This is a good option as it is also an isoflavone glucuronide and will likely have similar chromatographic behavior and ionization properties.
-
Genistein: This has been successfully used as an internal standard for the simultaneous quantification of daidzein and this compound.[2]
-
Deuterated Daidzein (e.g., Daidzein-d₄): This can be used if the analytical method involves the hydrolysis of this compound to daidzein before quantification. In this case, you are quantifying total daidzein, and the deuterated daidzein will account for variability in the extraction and analysis of the aglycone.[3]
Q3: What are the key selection criteria for a structural analog internal standard?
A3: A suitable structural analog internal standard should:
-
Be structurally and chemically similar to this compound.
-
Have a similar chromatographic retention time, but be chromatographically resolved from the analyte.
-
Exhibit a similar response in the mass spectrometer.
-
Not be naturally present in the samples being analyzed.
-
Be of high purity to avoid interference with the analyte peak.
Q4: At what stage of the experimental workflow should the internal standard be added?
A4: The internal standard should be added as early as possible in the sample preparation process.[4] This allows it to account for any loss of analyte during extraction, evaporation, and reconstitution steps.
Troubleshooting Guide
Q5: My internal standard peak is not showing up in the chromatogram. What should I do?
A5:
-
Verify Addition: Ensure that the internal standard was added to the sample.
-
Check Concentration: The concentration of the internal standard might be too low to be detected. Prepare a fresh, more concentrated stock solution.
-
Mass Spectrometer Parameters: Confirm that the mass spectrometer is set to monitor the correct precursor and product ions for the internal standard.
-
Source Contamination: A contaminated ion source can lead to a weak or absent signal.[5] Clean the ion source according to the manufacturer's instructions.
Q6: The peak area of my internal standard is highly variable across my samples. What could be the cause?
A6:
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the internal standard solution into each sample is a common cause of variability. Ensure your pipettes are calibrated and use a consistent technique.
-
Matrix Effects: The sample matrix can suppress or enhance the ionization of the internal standard, leading to variable responses.[1] This is particularly a concern when using a structural analog internal standard, as its ionization may be affected differently by the matrix than the analyte. Consider further sample cleanup or using a SIL internal standard.
-
Analyte-Internal Standard Interaction: In some cases, the analyte and internal standard can compete for ionization, leading to variability.[6]
-
Sample Degradation: The internal standard may be degrading in the sample matrix or during sample processing.
Q7: I am observing a peak at the same retention time as my analyte in my blank samples. What should I do?
A7:
-
Carryover: This could be due to carryover from a previous injection of a high-concentration sample. Inject several blank samples to wash the system.
-
Contaminated Reagents: One of your solvents or reagents may be contaminated with the analyte. Prepare fresh solutions.
-
Endogenous Analyte: The blank matrix may contain endogenous levels of this compound. If this is the case, you may need to use a different source for your blank matrix or use a standard addition method for quantification.
Quantitative Data
The following table summarizes the key quantitative parameters for this compound and potential internal standards for LC-MS/MS analysis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Ionization Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) |
| This compound | C₂₁H₁₈O₁₀ | 430.37 | Negative | 429.1 | 253.1 (loss of glucuronic acid) |
| Positive | 431.1 | 255.1 (loss of glucuronic acid) | |||
| Daidzein-d₄ (SIL-IS) | C₁₅H₆D₄O₄ | 258.26 | Negative | 257.1 | 136.1, 121.1 |
| Positive | 259.1 | 139.1, 121.1 | |||
| Genistein (Structural Analog IS) | C₁₅H₁₀O₅ | 270.24 | Negative | 269.0 | 151.0, 133.0 |
| Positive | 271.0 | 153.1, 118.1 | |||
| Genistein-7-o-glucuronide (Structural Analog IS) | C₂₁H₁₈O₁₁ | 446.37 | Negative | 445.1 | 269.1 (loss of glucuronic acid) |
| Positive | 447.1 | 271.1 (loss of glucuronic acid) |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma or serum, add 200 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
-
LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Type: Multiple Reaction Monitoring (MRM).
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Simplified signaling pathway of Daidzein via Estrogen Receptors.[7][8][9]
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Validated liquid chromatography-tandem mass spectrometric method for the quantitative determination of daidzein and its main metabolite daidzein glucuronide in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of soy isoflavones, genistein and daidzein, and conjugates in rat blood using LC/ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. zefsci.com [zefsci.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. bcerp.org [bcerp.org]
- 8. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
overcoming interference in Daidzein-7-o-glucuronide analysis
Welcome to the technical support center for the analysis of Daidzein-7-o-glucuronide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges, particularly interference, during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound analysis?
A1: Interference in this compound analysis, particularly when using LC-MS/MS, can arise from several sources:
-
Matrix Effects: Co-eluting endogenous components from biological matrices (e.g., plasma, urine, tissue homogenates) are a primary source of interference.[1] These include phospholipids, salts, and detergents that can cause ion suppression or enhancement in the mass spectrometer source, leading to inaccurate quantification.[2][3] Electrospray ionization (ESI) is particularly susceptible to these effects.[3][4]
-
Isobaric Interferences: Other metabolites of daidzein, such as daidzein sulfate conjugates or C-glycoside isomers, may have the same nominal mass as this compound, leading to isobaric interference.[5][6] Differentiating these requires high-resolution mass spectrometry or careful selection of specific MS/MS transitions.
-
Sample Contamination: Contaminants from collection tubes, solvents, or labware can introduce interfering peaks.
-
Reagent Impurities: Impurities in the reagents used for sample preparation, such as enzymes (β-glucuronidase) for hydrolysis, can also be a source of interference.
Q2: I am observing significant ion suppression in my ESI-MS analysis. What can I do to mitigate this?
A2: Ion suppression is a common challenge in ESI-MS analysis of biological samples.[7][8] Here are several strategies to address it:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before analysis.[3] Techniques like Solid-Phase Extraction (SPE) are highly effective at removing salts and phospholipids.[1] Liquid-Liquid Extraction (LLE) can also yield cleaner extracts compared to simple protein precipitation.[9]
-
Modify Chromatographic Conditions: Optimizing your HPLC/UPLC method can help separate this compound from co-eluting interferences.[10] This can involve:
-
Trying a different stationary phase (e.g., a phenyl-hexyl column instead of a C18).
-
Adjusting the mobile phase composition and gradient profile.
-
Using a longer column or a smaller particle size for better resolution.
-
-
Switch Ionization Source: If available, switching to Atmospheric Pressure Chemical Ionization (APCI) can be beneficial as it is generally less susceptible to ion suppression than ESI.[3][4]
-
Dilute the Sample: While it may reduce sensitivity, diluting the sample can sometimes be sufficient to minimize the concentration of interfering matrix components and reduce ion suppression.
-
Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C- or D-labeled this compound) that co-elutes with the analyte can help to compensate for signal suppression during quantification.
Q3: How do I differentiate between this compound and its isomers?
A3: Distinguishing between isomeric forms of daidzein glucuronides (e.g., Daidzein-4'-o-glucuronide) or other isobaric metabolites requires specific analytical approaches:
-
Chromatographic Separation: Developing a robust HPLC or UPLC method is crucial. Different isomers will likely have slightly different retention times on a reversed-phase column due to differences in polarity. Method development should focus on achieving baseline separation of these isomers.
-
Tandem Mass Spectrometry (MS/MS): While the precursor ions will have the same m/z, the product ion spectra of different isomers may show variations in the relative abundance of fragment ions. A detailed fragmentation study or using previously reported characteristic fragment ions can aid in identification.[11]
-
Reference Standards: The most definitive way to confirm the identity of an isomer is to compare its retention time and mass spectrum to a certified reference standard.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Tailing
| Potential Cause | Troubleshooting Step |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Secondary Interactions with Column | Ensure the mobile phase pH is appropriate for the analyte's pKa. Add a small amount of a competing agent (e.g., trifluoroacetic acid) to the mobile phase. |
| Column Contamination or Degradation | Wash the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate Mobile Phase | Ensure the mobile phase is properly mixed and degassed. Try a different organic modifier (e.g., methanol instead of acetonitrile).[8] |
Issue 2: Low Analyte Recovery
| Potential Cause | Troubleshooting Step |
| Inefficient Sample Extraction | Optimize the extraction solvent and pH. For LLE, try different organic solvents. For SPE, ensure the correct sorbent and elution solvent are used. |
| Analyte Degradation | Ensure samples are stored properly (e.g., at -80°C) and minimize freeze-thaw cycles. Protect from light if the analyte is light-sensitive. |
| Incomplete Enzymatic Hydrolysis (if applicable) | Optimize the incubation time, temperature, and pH for the β-glucuronidase enzyme. Ensure the enzyme activity is sufficient. |
| Adsorption to Labware | Use low-binding tubes and pipette tips. Silanize glassware if necessary. |
Issue 3: High Background Noise or Extraneous Peaks
| Potential Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily. |
| Carryover from Previous Injections | Implement a robust needle wash protocol on the autosampler. Inject a blank solvent after a high-concentration sample to check for carryover. |
| Leaching from Plasticware | Avoid using plastic containers that may leach plasticizers. Use polypropylene or glass. |
| Sample Matrix Complexity | Improve sample cleanup using a more rigorous SPE protocol or by switching from protein precipitation to LLE.[9][12] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This protocol is a rapid method for sample cleanup but may result in higher matrix effects compared to other methods.[9]
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and centrifuge to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract than PPT, leading to reduced matrix effects.[9]
-
To 100 µL of plasma or serum sample, add the internal standard and 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes.
-
Centrifuge at 5,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
Protocol 3: LC-MS/MS Analytical Method
This is a general LC-MS/MS method that can be optimized for your specific instrumentation.
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 429.1 -> Product ion (Q3) m/z 253.1
-
Internal Standard (e.g., Genistein): Precursor ion (Q1) m/z 269.0 -> Product ion (Q3) m/z 133.0
-
Data Presentation
Table 1: Comparison of Sample Preparation Methods for this compound Analysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | 85-95% | 90-105% | >95% |
| Matrix Effect | Moderate to High | Low to Moderate | Low |
| Processing Time | Fast | Moderate | Slow |
| Solvent Consumption | Low | High | Moderate |
| Cost per Sample | Low | Moderate | High |
| Suitability | High-throughput screening | Assays requiring high accuracy | Complex matrices, low concentration |
Note: The values presented in this table are typical ranges and may vary depending on the specific matrix, protocol, and instrumentation.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for overcoming analytical interferences.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Binding of daidzein to liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. providiongroup.com [providiongroup.com]
- 5. uab.edu [uab.edu]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. [PDF] Ion suppression in LC-MS-MS: A case study | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A fragmentation study of isoflavones by IT-TOF-MS using biosynthesized isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Peak Shape of Daidzein-7-o-glucuronide in HPLC
This technical support guide is designed for researchers, scientists, and drug development professionals encountering poor peak shape with Daidzein-7-o-glucuronide in their High-Performance Liquid Chromatography (HPLC) analyses. The following frequently asked questions (FAQs) and troubleshooting guides will help you identify and resolve common issues such as peak tailing, fronting, and split peaks.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound?
Poor peak shape for this compound, an ionizable compound, typically manifests as peak tailing. The most common causes include:
-
Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the surface of silica-based reversed-phase columns can interact with the polar and ionizable groups of this compound, leading to peak tailing.[1][2][3]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the peak shape of ionizable compounds. If the pH is close to the pKa of the analyte, both ionized and non-ionized forms can exist, resulting in peak distortion.[1][4]
-
Column Contamination and Degradation: Accumulation of sample matrix components or degradation of the stationary phase can lead to active sites that cause peak tailing.[5][6]
-
Extra-Column Effects: Excessive tubing length or diameter, as well as loose fittings, can cause band broadening and peak tailing.[1]
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak fronting.[2][7]
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.[6]
Q2: My this compound peak is tailing. What is the first thing I should check?
Q3: Can the choice of organic modifier in the mobile phase affect peak shape?
Yes, the organic modifier (e.g., acetonitrile or methanol) can influence peak shape. While both are common in reversed-phase HPLC, they have different properties. Acetonitrile is generally a stronger solvent and can sometimes provide sharper peaks. If you are experiencing issues with methanol, consider switching to acetonitrile or using a mixture of both.[1]
Q4: When should I consider replacing my HPLC column?
Consider replacing your column if you observe a gradual decline in peak shape and performance over time that cannot be resolved by other troubleshooting steps.[5] Other indicators include a significant increase in backpressure, loss of resolution, and the appearance of split peaks.[8] Before replacing, try cleaning the column according to the manufacturer's instructions.
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetry factor > 1.2 and is the most common peak shape problem for ionizable compounds like this compound.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing of this compound.
Detailed Methodologies:
-
Mobile Phase pH Adjustment:
-
Prepare the aqueous component of your mobile phase.
-
Add a small amount of a suitable acid (e.g., formic acid or trifluoroacetic acid) to adjust the pH to a range of 2.5-3.0. A 0.1% (v/v) concentration of formic acid is a common starting point.
-
Confirm the pH using a calibrated pH meter.
-
Mix with the organic modifier and degas the mobile phase before use.
-
-
Column Selection:
-
For problematic basic compounds, which can also interact with silanols, using a highly end-capped column is recommended to minimize these secondary interactions.[1][2] This principle also applies to polar, ionizable compounds like this compound. Consider columns with polar-embedded or polar-endcapped stationary phases.
-
Quantitative Data Summary: Mobile Phase Modifiers for Tailing Reduction
| Mobile Phase Additive | Typical Concentration | Mechanism of Action |
| Formic Acid | 0.05 - 0.2% | Suppresses ionization of silanol groups and the analyte's carboxylic acid. |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Acts as an ion-pairing agent and suppresses silanol activity. Can suppress MS signal. |
| Ammonium Formate/Acetate | 10 - 20 mM | Buffers the mobile phase pH and can mask silanol groups. |
Issue 2: Peak Fronting
Peak fronting (asymmetry factor < 0.8) is less common than tailing for this compound but can occur.
Potential Causes and Solutions for Peak Fronting
| Cause | Solution |
| Sample Overload | Reduce the injection volume or the concentration of the sample.[7] |
| Poor Sample Solubility | Ensure the sample is fully dissolved in the injection solvent. |
| Incompatible Injection Solvent | Dissolve the sample in the initial mobile phase or a weaker solvent.[6][7] |
| Column Collapse | This is a more severe issue and requires column replacement. |
Experimental Protocol: Optimizing Injection Volume
-
Prepare a stock solution of this compound.
-
Create a series of dilutions from the stock solution.
-
Inject a constant, low volume (e.g., 5 µL) of each dilution, starting with the lowest concentration.
-
Observe the peak shape for each injection. Note the concentration at which peak fronting begins to appear.
-
Alternatively, inject decreasing volumes (e.g., 20 µL, 10 µL, 5 µL, 2 µL) of a single concentration.
-
Identify the injection volume and concentration that provides a symmetrical peak.
Issue 3: Split Peaks
Split peaks can be indicative of a few problems, often related to the column inlet.
Logical Flow for Diagnosing Split Peaks
Caption: Diagnostic workflow for troubleshooting split peaks.
Detailed Methodologies:
-
Column Re-flushing:
-
Disconnect the column from the detector.
-
If the column is designed to be reverse-flushed, connect the outlet of the column to the injector.
-
Flush the column with a series of solvents, starting with the mobile phase without buffer salts, then water, then a strong organic solvent like isopropanol or methanol.
-
Equilibrate the column in the forward direction with the mobile phase before use.
-
By systematically addressing these potential issues, you can significantly improve the peak shape of this compound in your HPLC analysis, leading to more accurate and reliable results.
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. uhplcs.com [uhplcs.com]
- 8. uhplcs.com [uhplcs.com]
Technical Support Center: Enhancing Daidzein-7-o-glucuronide Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of Daidzein-7-o-glucuronide (D-7-G) detection.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive method for the quantification of this compound in biological samples.[1][2] This technique offers high selectivity and sensitivity, allowing for the detection of low concentrations of the analyte.[2] Ultra-high-performance liquid chromatography (UHPLC) systems can further enhance sensitivity and reduce run times.[3][4]
Q2: I am observing a low signal or no signal for D-7-G. What are the potential causes?
A2: Low or no signal for this compound can stem from several factors:
-
Improper Sample Preparation: Inefficient extraction or degradation of the analyte during sample processing can lead to significant signal loss.[3] High temperatures during extraction can cause decomposition of glucuronides.[3]
-
Suboptimal LC-MS/MS Parameters: Incorrect mass transitions (MRM), inadequate ionization, or suboptimal chromatographic conditions can drastically reduce sensitivity.[5][6]
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of D-7-G, leading to inaccurate quantification and low signal.[1][7]
-
Analyte Instability: this compound may be unstable under certain storage or experimental conditions.
Q3: How can I improve the extraction recovery of this compound from biological samples?
A3: To improve extraction recovery, consider the following:
-
Protein Precipitation: A simple and rapid one-step protein precipitation with methanol (containing 0.1% formic acid) has been shown to yield high extraction recovery (>92.4%).[1][5]
-
Solid-Phase Extraction (SPE): SPE can be used for sample cleanup and enrichment, which helps to eliminate interferences and concentrate the analyte.[3]
-
Solvent Selection: The choice of extraction solvent is critical. For isoflavones in general, various solvent systems have been tested, and the optimal choice depends on the specific matrix.[8]
Q4: What are the key parameters to optimize for a sensitive LC-MS/MS method?
A4: For optimal sensitivity, the following LC-MS/MS parameters should be carefully optimized:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often found to be the most sensitive for the detection of isoflavones and their glucuronide metabolites.[4]
-
Mass Transitions (MRM): Use multiple reaction monitoring (MRM) for quantification. For this compound, the transition m/z 429.0→253.1 is commonly monitored.[5]
-
Mobile Phase Composition: The mobile phase, often a gradient of acetonitrile or methanol and water with additives like formic acid or ammonium acetate, should be optimized for the best peak shape and separation.[9]
-
Column Chemistry: A C18 column is frequently used for the separation of daidzein and its metabolites.[2][9]
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Sensitivity
This guide provides a systematic approach to troubleshooting low signal intensity for D-7-G.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS/MS analysis and pharmacokinetics of daidzein and its 7-O-glucuronide in rats after oral administration of 7-O-L-valyl carbamate prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Ion Suppression of Daidzein-7-o-glucuronide in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing Daidzein-7-o-glucuronide using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
A1: Ion suppression is a matrix effect that occurs during LC-MS analysis when co-eluting molecules from the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[1][2] This interference leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[3][4] Because biological samples are complex matrices containing endogenous substances like salts, proteins, and lipids, ion suppression is a common challenge.[5]
Q2: What are the common causes of ion suppression for glucuronide metabolites?
A2: Glucuronide metabolites, being relatively polar, often elute early in reversed-phase chromatography, where many matrix components also appear.[6] Common causes of ion suppression for these metabolites include:
-
High concentrations of salts: Salts from buffers or the biological matrix can reduce the efficiency of the electrospray process.
-
Endogenous matrix components: Lipids, proteins, and other small molecules can co-elute and compete with the analyte for ionization.[5]
-
Mobile phase additives: Certain additives, if not chosen carefully, can contribute to ion suppression.
-
Poor sample cleanup: Inadequate removal of matrix components during sample preparation is a primary cause of ion suppression.[2][3]
Q3: How can I detect ion suppression in my experiment?
A3: A common method to identify and locate ion suppression is the post-column infusion experiment.[5][7] In this technique, a constant flow of a standard solution of your analyte is introduced into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dip in the constant baseline signal of the analyte indicates the retention time at which matrix components are eluting and causing suppression.[5]
Troubleshooting Guides
Issue 1: Low signal intensity or poor sensitivity for this compound.
This issue is often a direct result of ion suppression. The following troubleshooting workflow can help identify and resolve the problem.
Caption: Troubleshooting workflow for low signal intensity.
Detailed Steps:
-
Evaluate Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2]
-
Protein Precipitation (PPT): While simple, PPT may not provide the cleanest extracts.[3][5]
-
Liquid-Liquid Extraction (LLE): LLE can be more effective at removing salts and some lipids.
-
Solid-Phase Extraction (SPE): SPE is often the most effective technique for removing a broad range of interferences and can significantly reduce ion suppression.[2][5]
-
-
Optimize Chromatographic Separation:
-
Gradient Modification: Adjust the mobile phase gradient to better separate this compound from the regions of ion suppression identified by post-column infusion.
-
Column Chemistry: Consider using a different column chemistry (e.g., HILIC for polar metabolites) that may provide better retention and separation from interfering compounds.[6]
-
-
Change Ionization Technique or Polarity:
-
ESI vs. APCI: Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[1] If your analyte is amenable to APCI, this switch can be beneficial.
-
Polarity Switching: this compound contains phenolic hydroxyl and carboxyl groups, making it suitable for negative ion mode ESI, which can be more stable and sensitive.[8] Switching to negative ion mode may also reduce interference from other matrix components that are more readily ionized in positive mode.[1]
-
Issue 2: Poor reproducibility and accuracy in quantitative results.
Inconsistent ion suppression between samples can lead to poor reproducibility and inaccurate quantification.
Mitigation Strategies:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for ion suppression. A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression.[9] By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by ion suppression can be normalized.
-
Matrix-Matched Calibration Curves: Prepare your calibration standards in a blank matrix that is identical to your study samples. This ensures that the standards and the samples experience similar matrix effects, leading to more accurate quantification.[2]
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is adapted from a validated method for the analysis of daidzein and its 7-O-glucuronide in rat plasma.[8]
-
Pipette 50 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of internal standard solution (e.g., a stable isotope-labeled this compound).
-
Add 10 µL of methanol.
-
Vortex mix for 1 minute.
-
Add 200 µL of methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex mix for 3 minutes.
-
Centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
This is a general procedure to identify regions of ion suppression.[5]
References
- 1. providiongroup.com [providiongroup.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. scispace.com [scispace.com]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Bioactivity of Daidzein and Daidzein-7-O-Glucuronide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of the isoflavone daidzein and its primary metabolite, Daidzein-7-O-glucuronide. The information presented herein is supported by experimental data to aid in research and development decisions.
Introduction
Daidzein is a naturally occurring isoflavone found predominantly in soybeans and other legumes. Following ingestion, daidzein is extensively metabolized in the liver and intestines, with this compound being one of its major conjugated forms found in circulation.[1] The addition of a glucuronic acid moiety significantly alters the physicochemical properties of daidzein, which in turn affects its biological activity. This guide will delve into a comparative analysis of their bioactivity across several key areas, including bioavailability, antioxidant effects, anti-inflammatory properties, and anticancer potential.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the bioactivities of daidzein and this compound.
Table 1: Comparative Bioavailability of Daidzein and its Glucoside/Glucuronide
| Parameter | Daidzein (Aglycone) | Daidzein-7-O-glucoside (DG) | Finding | Reference |
| Systemic Bioavailability (AUC) | Lower | 3-6 times greater than Daidzein | Ingestion of the glucoside form leads to a higher systemic availability of daidzein. | [2] |
| Maximal Plasma Concentration (Cmax) | Lower | 3-6 times greater than Daidzein | Peak plasma levels of daidzein are higher after consuming its glucoside. | [2] |
| Urinary Recovery | Lower | 3-6 times greater than Daidzein | A greater percentage of the ingested dose is recovered in the urine as daidzein and its metabolites when the glucoside is consumed. | [2] |
Note: While this study used the glucoside (daidzin), it provides strong evidence that the conjugated form is more readily absorbed, after which it is metabolized to daidzein. It is generally understood that the aglycone form is what is absorbed across the intestinal epithelium after hydrolysis of the glycosidic bond.[3] However, some studies suggest that the glucoside form leads to higher overall bioavailability of daidzein.[2][4]
Table 2: Comparative Antioxidant Activity of Daidzein and this compound
| Assay | Daidzein | This compound (D7G) | Finding | Reference |
| Trolox Equivalent Antioxidant Capacity (TEAC) | Higher | 52% of Daidzein's activity | Glucuronidation significantly reduces the radical scavenging capacity. | [5] |
| Ferric Reducing Antioxidant Power (FRAP) | Higher | 77% of Daidzein's activity | The ability to reduce ferric iron is diminished in the glucuronide form. | [5] |
Table 3: Comparative Estrogenic Activity of Daidzein and this compound
| Assay | Daidzein | This compound (DG) | Finding | Reference |
| Estrogen Receptor (ER) Binding (CB50) | 1.6 µmol/L | 14.7 µmol/L | Daidzein has a significantly higher affinity for the estrogen receptor. A higher concentration of DG is required to displace 50% of estradiol. | [6] |
| Estrogenic Potency in Reporter Gene Assays | Significantly Higher | Very Low | The glucuronide form is considered not to be estrogenic as such and requires deconjugation to the aglycone to exert its effects. | [7] |
Table 4: Comparative Anticancer Activity of Daidzein and Daidzin (Daidzein-7-O-glucoside) in MCF-7 Breast Cancer Cells
| Parameter | Daidzein | Daidzin | Finding | Reference |
| Inhibition of Cell Proliferation | Effective | Less Effective | Daidzein demonstrates a more potent inhibitory effect on the growth of estrogen-dependent breast cancer cells. | [8] |
| Estrogenic Response (pS2 mRNA expression) | Potent Stimulator | Less Potent Stimulator | Daidzein is a more potent stimulator of estrogenic responses at lower concentrations. | [8] |
Note: This table uses daidzin as a proxy for this compound due to the limited direct comparative studies. The general consensus is that the aglycone form is more biologically active.[7]
Experimental Protocols
Antioxidant Activity Assays
a) Trolox Equivalent Antioxidant Capacity (TEAC) Assay
-
Principle: This assay measures the ability of a compound to scavenge the stable radical cation ABTS•+. The reduction of the blue-green ABTS•+ radical by an antioxidant is measured by the decrease in absorbance at 734 nm. The antioxidant capacity is expressed as Trolox equivalents.
-
Protocol:
-
The ABTS•+ radical solution is prepared by reacting ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
A baseline absorbance reading is taken.
-
A specific volume of the test compound (daidzein or this compound) is added to the ABTS•+ solution.
-
The absorbance is read at a set time point (e.g., 6 minutes) after the initial mixing.
-
The percentage inhibition of absorbance is calculated and plotted as a function of the concentration of the test compound.
-
The TEAC value is determined by comparing the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.[5]
-
b) Ferric Reducing Antioxidant Power (FRAP) Assay
-
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorption at 593 nm.
-
Protocol:
-
The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.
-
A baseline reading of the FRAP reagent is taken at 593 nm.
-
The test compound is added to the FRAP reagent.
-
The absorbance is measured at a specific time point (e.g., 4 minutes) after the addition of the test compound.
-
The change in absorbance is compared to a standard curve prepared using a known concentration of FeSO₄·7H₂O.
-
The FRAP value is expressed as the concentration of antioxidant having a ferric reducing ability equivalent to that of a standard solution of Fe²⁺.[5]
-
Anti-inflammatory Activity Assay
Nitric Oxide (NO) Production in LPS-stimulated Macrophages
-
Principle: This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Protocol:
-
RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of daidzein or this compound for a specific period (e.g., 1 hour).
-
The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.
-
The absorbance is measured at 540 nm after a short incubation period.
-
The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to the LPS-stimulated control wells.
-
Anticancer Activity Assay
MTT Assay for Cell Viability in MCF-7 Cells
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
MCF-7 human breast cancer cells are seeded in a 96-well plate and allowed to attach for 24 hours.
-
The cells are then treated with various concentrations of daidzein or this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated for a few hours to allow for the formation of formazan crystals.
-
A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Daidzein
Daidzein has been shown to modulate several key signaling pathways involved in inflammation and cancer.
Caption: Signaling pathways modulated by Daidzein.
General Experimental Workflow for Bioactivity Comparison
The following diagram illustrates a general workflow for comparing the bioactivity of daidzein and this compound.
Caption: Experimental workflow for comparing bioactivity.
Conclusion
The experimental data strongly suggest that daidzein in its aglycone form possesses greater bioactivity compared to its major metabolite, this compound. The glucuronidation process significantly diminishes its antioxidant capacity and estrogenic activity.[5][6] While direct comparative data on anti-inflammatory and anticancer effects are less abundant, the available evidence, along with the general understanding of isoflavone metabolism, points towards the aglycone being the more potent form. The lower bioactivity of this compound is likely due to the bulky glucuronic acid moiety, which can hinder its interaction with cellular targets. However, it is crucial to consider that this compound can act as a circulating reservoir, which can be deconjugated back to the active daidzein by β-glucuronidases in various tissues.[7] This highlights the importance of understanding the metabolic fate of these compounds when evaluating their overall physiological effects. Future research should focus on direct comparative studies of daidzein and its glucuronide metabolites in various biological assays to provide a more complete picture of their respective roles in human health.
References
- 1. Glucuronides are the main isoflavone metabolites in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isoflavone metabolism and bone-sparing effects of daidzein-metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Daidzein and genistein glucuronides in vitro are weakly estrogenic and activate human natural killer cells at nutritionally relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deconjugation of soy isoflavone glucuronides needed for estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of 7-O Substitutions on Estrogenic and Antiestrogenic Activities of Daidzein Analogues in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Species-Specific Nuances in Daidzein-7-o-glucuronide Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isoflavone daidzein, a prominent component of soy products, undergoes extensive metabolism in the body, with glucuronidation being a primary pathway. The resulting metabolite, Daidzein-7-o-glucuronide, exhibits distinct pharmacokinetic and pharmacodynamic profiles that vary significantly across different species. Understanding these cross-species differences is paramount for the accurate extrapolation of preclinical animal data to human clinical outcomes in drug development and nutritional science. This guide provides a comprehensive comparison of this compound metabolism in humans and key preclinical animal models, supported by experimental data and detailed methodologies.
Quantitative Comparison of Daidzein Glucuronidation
The formation of this compound is primarily catalyzed by UDP-glucuronosyltransferases (UGTs), with notable contributions from UGT1A1 and UGT1A9 in the human liver.[1] Significant variations in the intrinsic clearance (CLint) for the formation of this compound and its regioisomer, daidzein-4'-O-glucuronide, have been observed across species and tissues.
Table 1: In Vitro Intrinsic Clearance (CLint) of Daidzein 7-Glucuronidation in Liver and Intestinal Microsomes
| Species | Liver Microsomes (Relative CLint) | Intestinal Microsomes (Relative CLint) |
| Human | 1.0 | 1.0 |
| Monkey | 49 | 2.2 |
| Rat | 5.3 | 2.4 |
| Mouse | 0.7 | 0.8 |
Data adapted from Hanioka et al. (2018).[2][3] The CLint values are presented relative to human liver microsomes.
Table 2: In Vitro Intrinsic Clearance (CLint) of Daidzein 4'-Glucuronidation in Liver and Intestinal Microsomes
| Species | Liver Microsomes (Relative CLint) | Intestinal Microsomes (Relative CLint) |
| Human | 1.0 | 1.0 |
| Monkey | 4.0 | 0.08 |
| Rat | 0.4 | 0.05 |
| Mouse | 1.0 | 0.07 |
Data adapted from Hanioka et al. (2018).[2][3]
These data highlight the substantial inter-species variability in both the primary site and the efficiency of daidzein glucuronidation. For instance, monkeys exhibit a markedly higher capacity for 7-glucuronidation in the liver compared to other species, while rats show high activity in both the liver and intestines.[2][3]
Furthermore, the profile of circulating daidzein metabolites in plasma reveals significant species and sex-dependent differences.
Table 3: Major Plasma Metabolites of Daidzein in Different Species
| Species | Major Plasma Metabolites | Key Observations |
| Human | 7-sulfo-4'-glucuronides (39-49%) | Complex mixed conjugates are predominant. Low levels of aglycone (0.5-1.3%). |
| Rat (Male) | Disulfates (23-62%), 7-sulfo-4'-glucuronides (19-54%) | High levels of sulfated and mixed conjugates. |
| Rat (Female) | 7-glucuronides (81-93%) | Glucuronides are the major metabolites, showing a clear sex difference. |
| Mouse | Monosulfates (33-41%), Monoglucuronides (30-40%) | A mix of monosulfates and monoglucuronides are the main metabolites. Higher proportion of aglycone (3.1-26.0%) compared to humans and rats. |
Data adapted from Soukup et al. (2016).[4][5]
Experimental Protocols
In Vitro Daidzein Glucuronidation Assay Using Liver Microsomes
This protocol provides a general framework for assessing the in vitro metabolism of daidzein to its glucuronide conjugates using liver microsomes from different species.
1. Materials:
-
Pooled liver microsomes (human, monkey, rat, mouse)
-
Daidzein
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt
-
Magnesium chloride (MgCl2)
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Formic acid
-
Internal standard (e.g., biochanin A)[8]
2. Microsomal Incubation:
-
Prepare an incubation mixture containing Tris-HCl buffer, MgCl2, and liver microsomes.
-
To activate latent UGT activity, microsomes can be pre-incubated with alamethicin (e.g., 50 µg/mg microsomal protein) on ice.[6][7]
-
Add daidzein (from a stock solution in a suitable solvent like DMSO, ensuring the final solvent concentration is low, e.g., <1%) to the incubation mixture and pre-warm at 37°C for a few minutes.
-
Initiate the reaction by adding a pre-warmed solution of UDPGA.
-
Incubate at 37°C with gentle shaking for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
3. Sample Processing and Analysis:
-
Centrifuge the terminated incubation mixture to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Analyze the formation of this compound and other metabolites using a validated HPLC-MS/MS method.
HPLC-MS/MS Method for the Analysis of Daidzein and its Metabolites in Plasma
This method outlines the general procedure for the quantification of daidzein and its glucuronide and sulfate conjugates in plasma samples.
1. Sample Preparation:
-
To 100 µL of plasma, add an internal standard.
-
For the analysis of total isoflavones (aglycones + conjugates), enzymatic hydrolysis is required. Incubate the plasma with β-glucuronidase and sulfatase at 37°C.[8]
-
For the analysis of intact conjugates, omit the hydrolysis step.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Alternatively, use solid-phase extraction (SPE) for sample cleanup and concentration.[1][9]
-
After centrifugation, transfer the supernatant and evaporate to dryness.
-
Reconstitute the sample in the initial mobile phase.
2. HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with two solvents is typical:
-
Solvent A: Water with a modifier like 0.1% formic acid or ammonium acetate.
-
Solvent B: Acetonitrile or methanol with the same modifier.
-
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is generally appropriate for a 2.1 mm ID column.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
3. Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in negative mode is typically used for the detection of daidzein and its conjugates.[1][9]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and selective quantification. Specific precursor-to-product ion transitions for daidzein, this compound, and the internal standard are monitored.
Visualizing Metabolic Pathways and Experimental Workflows
References
- 1. Quantification of soy isoflavones and their conjugative metabolites in plasma and urine: an automated and validated UHPLC-MS/MS method for use in large-scale studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regioselective glucuronidation of daidzein in liver and intestinal microsomes of humans, monkeys, rats, and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective glucuronidation of daidzein in liver and intestinal microsomes of humans, monkeys, rats, and mice [ouci.dntb.gov.ua]
- 4. Phase II metabolism of the soy isoflavones genistein and daidzein in humans, rats and mice: a cross-species and sex comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin. | Semantic Scholar [semanticscholar.org]
- 8. Analysis of plasma isoflavones by reversed-phase HPLC-multiple reaction ion monitoring-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Pharmacokinetics of Daidzein and Daidzein-7-O-Glucuronide
An Objective Guide for Researchers and Drug Development Professionals
The isoflavone daidzein, a prominent phytoestrogen found in soy products, and its primary metabolite, daidzein-7-O-glucuronide, are the subject of extensive research due to their potential health benefits. Understanding their comparative pharmacokinetics is crucial for the development of effective therapeutic agents. This guide provides a detailed comparison of their absorption, distribution, metabolism, and excretion, supported by experimental data from various studies.
Metabolic Pathway of Daidzein
Daidzein undergoes extensive metabolism in the body. After ingestion, daidzein glycosides are hydrolyzed by intestinal microflora to the aglycone, daidzein. Daidzein is then absorbed and can be metabolized into several compounds, with this compound being a major circulating metabolite.[1][2][3] Further metabolism by intestinal bacteria can lead to the production of equol and O-desmethylangolensin (O-DMA).[2]
Caption: Metabolic pathway of daidzein in the human body.
Comparative Pharmacokinetic Parameters
The pharmacokinetic profiles of daidzein and this compound have been investigated in both human and animal models. The following tables summarize key pharmacokinetic parameters from various studies.
Table 1: Pharmacokinetic Parameters of Daidzein and this compound in Rats
| Parameter | Daidzein (Suspension) | Daidzein (Solution) | This compound (from Daidzein Solution) | Reference |
| Cmax (µg/L) | 127.3 | 601.1 | 3000 | [4] |
| Tmax (h) | 5.00 | 0.46 | - | [4] |
| Absolute Bioavailability (Free Daidzein) | 6.1% | 12.8% | - | [4] |
| Absolute Bioavailability (Total Daidzein) | 12.2% | 47.0% | - | [4] |
Table 2: Pharmacokinetic Parameters of Daidzein Following Oral Administration in Humans
| Parameter | Daidzein (Aglycone) | Daidzein-7-O-β-d-glucoside (DG) | Reference |
| Cmax (nmol/L) | 235 ± 103 | 1290 ± 560 | [5] |
| Tmax (h) | 6.9 ± 1.5 | 6.6 ± 1.3 | [5] |
| AUCinf (nmol·h/L) | 2680 ± 1150 | 16100 ± 6810 | [5] |
| Urinary Recovery (%) | 6.2 ± 3.4 | 34.1 ± 13.8 | [5] |
Table 3: Pharmacokinetic Parameters of Daidzein and its Conjugates in Humans After Soy Milk Consumption
| Parameter | Daidzein Glucuronide | Daidzein Sulfate | Reference |
| Tmax (h) | 4.5 | 4.5 | [6] |
| t1/2 z (h) | 3.2 | 3.1 | [6] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the experimental protocols used in key studies comparing the pharmacokinetics of daidzein and this compound.
In Vivo Pharmacokinetic Study in Rats
This protocol is based on a study investigating the influence of dosage forms on the pharmacokinetics of daidzein and its main metabolite in Wistar rats.[4]
Caption: Experimental workflow for the in vivo pharmacokinetic study in rats.
Methodology:
-
Animal Model: Male and female Wistar rats were used.
-
Drug Administration: Daidzein was administered orally as either a solution or a suspension.
-
Blood Sampling: Blood samples were collected at predetermined time points after administration.
-
Sample Preparation: Plasma was separated by centrifugation.
-
Analytical Method: The concentrations of daidzein and this compound in plasma were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.
Human Crossover Pharmacokinetic Study
This protocol is derived from a randomized, double-blind, crossover study in healthy men comparing the pharmacokinetics of daidzein aglycone and its glucoside form.[5]
Methodology:
-
Study Design: A randomized, double-blind, crossover design was employed with a washout period between treatments.
-
Participants: Healthy male volunteers were recruited.
-
Drug Administration: Participants ingested either pure daidzein (DAI) or pure daidzein-7-O-beta-d-glucoside (DG).
-
Sample Collection: Blood and urine samples were collected at various time points before and after ingestion.
-
Analytical Method: Concentrations of daidzein and its metabolites in plasma and urine were measured using isotope dilution capillary gas chromatography-mass spectrometry.
Caco-2 Cell Permeability Assay
The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of compounds.[7]
Caption: General workflow for a Caco-2 cell permeability assay.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable supports and cultured for approximately 21 days to form a differentiated monolayer.
-
Integrity Measurement: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Experiment: The test compound (daidzein or this compound) is added to the apical (AP) side, and its appearance on the basolateral (BL) side is monitored over time.
-
Sample Analysis: The concentration of the compound in both the AP and BL compartments is quantified using a suitable analytical method like LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to estimate the rate of transport across the cell monolayer. Studies have shown that daidzein is transported more efficiently across Caco-2 cell monolayers than its glycoside forms, which are poorly absorbed intact.[8][9]
Discussion and Conclusion
The presented data consistently indicate that the bioavailability of daidzein is significantly influenced by its chemical form. Studies in humans have shown that the administration of daidzein-7-O-glucoside results in a 3-6 times greater systemic bioavailability (AUC) and maximal plasma concentration (Cmax) of daidzein compared to the ingestion of the aglycone form.[5] This suggests that the glycoside form may be more stable in the gastrointestinal tract and more efficiently delivered to the site of absorption and subsequent hydrolysis.
In rats, the formulation of daidzein also plays a critical role in its absorption. A solution of daidzein resulted in more rapid and greater absorption compared to a suspension.[4] Following absorption, daidzein is extensively metabolized, with this compound being a major circulating metabolite. The pharmacokinetics of these conjugates, including their time to peak concentration and half-life, are important considerations for determining dosing regimens in clinical studies.
References
- 1. Absorption and Metabolism of Isoflavones [www40.pair.com]
- 2. Isoflavone metabolism and bone-sparing effects of daidzein-metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Colonic Bacteria in the Metabolism of the Natural Isoflavone Daidzin to Equol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of dosage forms on pharmacokinetics of daidzein and its main metabolite this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of the soybean isoflavone daidzein in its aglycone and glucoside form: a randomized, double-blind, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. Intestinal absorbability of three Radix Puerariae isoflavones including daidzein, daidzin and puerarin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence for lack of absorption of soy isoflavone glycosides in humans, supporting the crucial role of intestinal metabolism for bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Estrogenic Potency of Daidzein-7-o-glucuronide: A Comparative Analysis with Estradiol
A comprehensive guide for researchers and drug development professionals assessing the relative estrogenic activity of the soy isoflavone metabolite, Daidzein-7-o-glucuronide, in comparison to the endogenous estrogen, 17β-estradiol. This report synthesizes key experimental data on receptor binding, transcriptional activation, and cellular proliferation, providing detailed methodologies and visual representations of experimental workflows.
Executive Summary
This compound, a major metabolite of the soy isoflavone daidzein, exhibits significantly weaker estrogenic potency compared to 17β-estradiol. In vitro studies consistently demonstrate that the glucuronidated form has a substantially lower binding affinity for estrogen receptors (ERα and ERβ) and reduced efficacy in activating estrogen-responsive genes. The estrogenic activity observed for this compound in cell-based assays is largely attributed to its deconjugation back to the more active aglycone, daidzein. This guide provides a detailed comparison of the estrogenic profiles of this compound and estradiol, supported by quantitative data from key experimental assays.
Quantitative Comparison of Estrogenic Potency
The following table summarizes the key quantitative data from in vitro studies comparing the estrogenic activity of this compound, its aglycone daidzein, and 17β-estradiol.
| Compound | Assay Type | Endpoint | Value | Relative Potency vs. Estradiol | Reference |
| 17β-Estradiol | Estrogen Receptor Binding Assay | IC50 (ERα) | 1.34 nM | 1 | [1] |
| Estrogen Receptor Binding Assay | IC50 (ERα) | 1.5 nM | 1 | [2] | |
| Yeast Estrogen Screen (hERα) | EC50 | ~1 pM | 1 | ||
| Daidzein | Estrogen Receptor Binding Assay | IC50 (ERα) | 1.6 µM | ~0.0008 | [1] |
| Estrogen Receptor Binding Assay | IC50 (ERα) | 0.45 µM | ~0.003 | [2] | |
| Yeast Estrogen Screen (hERα) | Relative Potency | 0.02% | 0.0002 | [3] | |
| This compound | Estrogen Receptor Binding Assay | IC50 (ERα) | 14.7 µM | ~0.00009 | [1] |
| Yeast Estrogen Screen (hERα) | Relative Potency | 0.002% | 0.00002 | [3] |
IC50: The concentration of a ligand that displaces 50% of a radiolabeled ligand in a competitive binding assay. A lower IC50 indicates higher binding affinity. EC50: The concentration of a compound that produces 50% of the maximal response in a dose-response curve. Relative Potency: The ratio of the potency of a test compound to the potency of a reference compound (estradiol).
Experimental Protocols
Estrogen Receptor (ER) Competitive Binding Assay
This assay determines the relative affinity of a test compound for the estrogen receptor by measuring its ability to compete with radiolabeled estradiol.
Materials:
-
Human estrogen receptor α (hERα)
-
[³H]17β-estradiol (radioligand)
-
Test compounds (this compound, Daidzein, 17β-estradiol)
-
Assay buffer (e.g., Tris-HCl with additives)
-
Scintillation fluid and counter
Procedure:
-
A constant concentration of hERα and [³H]17β-estradiol are incubated with increasing concentrations of the unlabeled test compound.
-
The incubation is carried out at a specific temperature and for a sufficient duration to reach equilibrium.
-
Unbound ligand is separated from the receptor-ligand complex using methods like dextran-coated charcoal or filtration.
-
The amount of radioactivity in the receptor-bound fraction is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]17β-estradiol (IC50) is calculated from a competition curve.
Estrogen-Responsive Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the estrogen receptor and induce the transcription of a reporter gene linked to an estrogen response element (ERE).
Materials:
-
A suitable mammalian cell line (e.g., MCF-7, U2OS) stably transfected with an estrogen receptor (ERα or ERβ) and an ERE-luciferase reporter construct.
-
Cell culture medium (phenol red-free) supplemented with charcoal-stripped serum.
-
Test compounds.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cells are seeded in multi-well plates and allowed to attach.
-
The medium is replaced with fresh medium containing increasing concentrations of the test compound or estradiol (positive control).
-
After an incubation period (typically 24 hours), the cells are lysed.
-
The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
The data is analyzed to generate dose-response curves and calculate EC50 values and relative potencies.[2][4]
Cell Proliferation Assay (e.g., MTT Assay)
This assay assesses the effect of a compound on the proliferation of estrogen-dependent cells, such as the human breast cancer cell line MCF-7.
Materials:
-
MCF-7 cells (or other estrogen-responsive cell line).
-
Cell culture medium (phenol red-free) with charcoal-stripped serum.
-
Test compounds.
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution.
-
Solubilization solution (e.g., DMSO, isopropanol with HCl).
-
Microplate reader.
Procedure:
-
MCF-7 cells are seeded in multi-well plates.
-
After cell attachment, the medium is replaced with medium containing various concentrations of the test compound.
-
Cells are incubated for a period of several days (e.g., 6 days).
-
At the end of the incubation, MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
The formazan crystals are dissolved by adding a solubilization solution.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[5]
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the processes involved in assessing estrogenic potency, the following diagrams, generated using the DOT language, illustrate key experimental workflows and the estrogen receptor signaling pathway.
Caption: Estrogen Receptor Signaling Pathway.
Caption: Reporter Gene Assay Workflow.
Caption: Competitive Binding Assay Workflow.
Conclusion
The available experimental data unequivocally demonstrate that this compound is a significantly weaker estrogen than 17β-estradiol. Its reduced binding affinity for estrogen receptors and lower potency in transcriptional activation assays highlight the critical role of the glucuronide moiety in diminishing estrogenic activity. For researchers and drug development professionals, it is crucial to consider the metabolic state of isoflavones, as deconjugation in target tissues can liberate the more active aglycone, daidzein, thereby influencing the overall biological response. Future in vivo studies are necessary to fully elucidate the physiological relevance of these findings, taking into account the pharmacokinetics and metabolism of this compound in different target tissues.
References
- 1. Daidzein and genistein glucuronides in vitro are weakly estrogenic and activate human natural killer cells at nutritionally relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of 7-O Substitutions on Estrogenic and Antiestrogenic Activities of Daidzein Analogues in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
A Comparative Guide to the Inter-Laboratory Measurement of Daidzein-7-o-glucuronide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for the quantification of Daidzein-7-o-glucuronide, a primary metabolite of the isoflavone daidzein. While a formal inter-laboratory comparison study has not been identified in the public domain, this document synthesizes performance data from various validated analytical methods to offer a benchmark for laboratories involved in phytoestrogen research and drug development. The methodologies presented are primarily based on High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), which is the most common analytical technique for this compound.[1][2]
Quantitative Performance of Analytical Methods
The following table summarizes the performance characteristics of a representative HPLC-MS/MS method for the quantification of this compound in biological matrices, based on published literature. These values can serve as a benchmark for laboratories to evaluate their own assay performance.
| Performance Metric | Representative HPLC-MS/MS Method Performance | Reference |
| Linearity (r) | ≥ 0.995 | [3][4][5] |
| Precision (RSD%) | < 11.4% | [3][4][5] |
| Accuracy (RE%) | < 7.1% | [3][4][5] |
| Extraction Recovery | > 92.4% | [3][4][5] |
| Matrix Effect | < 8.2% | [3][4][5] |
| Lower Limit of Quantification (LLOQ) | 8.0 ng/mL | [6] |
| Upper Limit of Quantification (ULOQ) | 4000 ng/mL | [6] |
Note: The performance metrics above are derived from a study using rat plasma.[3][4][5][6] Performance may vary depending on the specific biological matrix, instrumentation, and laboratory protocols.
Experimental Protocols
A generalized experimental protocol for the quantification of this compound using HPLC-MS/MS is outlined below. This protocol is a composite of methodologies described in the scientific literature.[3][4][5]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile (containing the internal standard, e.g., genistein).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the HPLC-MS/MS system.
2. HPLC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is commonly selected for flavonoids and their metabolites due to the presence of acidic phenolic hydroxyl and carbonyl groups.[4]
-
Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor-to-product ion transitions for this compound and the internal standard are monitored.
Visualizations
Metabolic Pathway of Daidzein
The following diagram illustrates the metabolic pathway of daidzein, including its conversion to this compound. Daidzein undergoes Phase II metabolism, primarily glucuronidation, in the liver and intestines.[7]
Caption: Metabolic conversion of Daidzein to this compound.
Experimental Workflow for this compound Measurement
This diagram outlines the typical workflow for the quantification of this compound in a biological sample.
References
- 1. mdpi.com [mdpi.com]
- 2. Analytical methods used to quantify isoflavones in cow’s milk: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. LC-MS/MS analysis and pharmacokinetics of daidzein and its 7-O-glucuronide in rats after oral administration of 7-O-L-valyl carbamate prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glucuronidation of the soyabean isoflavones genistein and daidzein by human liver is related to levels of UGT1A1 and UGT1A9 activity and alters isoflavone response in the MCF-7 human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Daidzein-7-o-glucuronide: Antibody-Based Methods vs. LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical approaches for the quantification of Daidzein-7-o-glucuronide: antibody-based immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS). While immunoassays offer the potential for high-throughput screening, the current landscape reveals a scarcity of commercially available and validated antibodies specifically targeting this compound. In contrast, LC-MS/MS has emerged as a robust and reliable method for the accurate quantification of this key metabolite.
This guide will delve into the performance characteristics of a well-established LC-MS/MS method and outline the rigorous validation that would be required for a specific antibody, should one be developed.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of this compound in biological matrices, contrasted with the expected performance of a hypothetical, highly specific monoclonal antibody-based ELISA.
| Parameter | LC-MS/MS | Hypothetical Antibody-based ELISA |
| Linearity (r) | ≥ 0.995[1] | Typically > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.24 - 10 ng/mL[2][3] | Dependent on antibody affinity, potentially in the low ng/mL range |
| Intra-day Precision (%RSD) | < 11.4%[1] | Generally < 15% |
| Inter-day Precision (%RSD) | < 13.2%[2][3] | Generally < 15% |
| Accuracy (%RE) | -0.5% to 7.1%[1][2][3] | Generally within ±15% of the nominal value |
| Extraction Recovery | > 92.4%[1] | Not applicable (direct measurement) |
| Matrix Effect | < 8.2%[1] | Can be significant and requires careful validation |
| Specificity | High (based on mass-to-charge ratio) | Dependent on antibody cross-reactivity |
Experimental Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. This method is considered the gold standard for the quantification of small molecules like this compound in complex biological samples.
A typical experimental protocol involves:
-
Sample Preparation:
-
Protein precipitation from plasma or serum samples using an organic solvent (e.g., acetonitrile).
-
Supernatant is collected and evaporated to dryness.
-
The residue is reconstituted in the mobile phase for injection.
-
-
Chromatographic Separation:
-
A C18 reverse-phase column is commonly used.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile) is employed to separate this compound from other matrix components.
-
-
Mass Spectrometric Detection:
-
A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.
-
Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.[1]
-
Antibody-Based Immunoassay (Hypothetical)
The development and validation of a specific antibody for this compound would be a prerequisite for establishing a reliable immunoassay. The most common format would be a competitive ELISA.
Key steps in the validation of a specific antibody would include:
-
Antigen Synthesis: this compound would be conjugated to a carrier protein (e.g., BSA or KLH) to generate an immunogen for antibody production.
-
Antibody Production: Monoclonal or polyclonal antibodies would be generated and screened for their binding affinity and specificity to this compound.
-
Competitive ELISA Protocol:
-
Microtiter plates are coated with a this compound-protein conjugate.
-
Standards or samples are pre-incubated with a limited amount of the specific primary antibody.
-
This mixture is then added to the coated plate. Free this compound in the sample competes with the coated antigen for antibody binding.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibody.
-
A substrate is added, and the resulting colorimetric signal is inversely proportional to the concentration of this compound in the sample.
-
-
Specificity and Cross-Reactivity Testing:
-
The antibody must be tested for cross-reactivity against structurally related molecules, including daidzein, genistein, and other glucuronide or sulfate conjugates. This is a critical step, as the glucuronide moiety is the key differentiating feature. High cross-reactivity with the aglycone (daidzein) would render the antibody unsuitable for specific quantification of the metabolite.
-
Visualizing the Workflows
Workflow for the development and validation of a specific antibody for this compound.
A streamlined workflow for the quantification of this compound using LC-MS/MS.
Conclusion
For researchers requiring accurate and specific quantification of this compound, validated LC-MS/MS methods are the current industry standard. The high selectivity, sensitivity, and established protocols make it a reliable choice for pharmacokinetic and metabolic studies.
While a highly specific antibody for this compound would offer a valuable high-throughput alternative, the development and rigorous validation of such a reagent are significant undertakings. The primary challenge lies in ensuring specificity for the glucuronide conjugate and minimal cross-reactivity with the parent aglycone and other related metabolites. Until such a validated antibody becomes commercially available, LC-MS/MS remains the recommended method for the definitive quantification of this compound.
References
- 1. LC-MS/MS analysis and pharmacokinetics of daidzein and its 7-O-glucuronide in rats after oral administration of 7-O-L-valyl carbamate prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. Validated liquid chromatography-tandem mass spectrometric method for the quantitative determination of daidzein and its main metabolite daidzein glucuronide in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro and In Vivo Data for Daidzein-7-o-glucuronide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the available in vitro and in vivo experimental data for Daidzein-7-o-glucuronide, a major metabolite of the soy isoflavone daidzein. This document summarizes key findings, presents detailed experimental protocols, and visualizes relevant biological pathways to facilitate a deeper understanding of this compound's pharmacological profile.
Executive Summary
This compound is the primary circulating form of daidzein in the body following consumption of soy products. While its parent compound, daidzein, has been extensively studied for its potential health benefits, the direct biological activities of its glucuronidated metabolite are less well understood. This guide aims to bridge this knowledge gap by comparing its performance in both laboratory (in vitro) and whole-organism (in vivo) settings. A critical aspect of understanding the in vitro activity of this compound is the potential for its deconjugation back to the more biologically active aglycone, daidzein, by cellular enzymes such as β-glucuronidase. This process may influence the interpretation of in vitro results, as the observed effects could be attributable to the parent compound.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Assay | Test System | Result | Reference |
| Estrogenic Activity | Estrogen Receptor Competitive Binding Assay | B6D2F1 mouse uterine cytosol | Weakly estrogenic; Concentration for 50% displacement of 17β-[³H]estradiol (CB50) = 14.7 µmol/L | [1] |
| Immunomodulatory Activity | Natural Killer (NK) Cell Cytotoxicity Assay | Human peripheral blood NK cells and K562 cancer cells | Enhanced NK cell-mediated cancer cell killing at 0.1-10 µmol/L | [1] |
| Antioxidant Activity | Trolox Equivalent Antioxidant Capacity (TEAC) Assay | Chemical assay | TEAC value was 52% of daidzein | [2] |
| Antioxidant Activity | Ferric Reducing Antioxidant Power (FRAP) Assay | Chemical assay | FRAP value was 77% of daidzein | [2] |
| Cell Viability | MTT Assay | MCF-7 human breast cancer cells | Glucuronidation reversed the daidzein-induced increase in cell death | [3] |
Table 2: In Vivo Pharmacokinetics of this compound in Rats
| Parameter | Dosage Form | Cmax (µg/L) | Tmax (h) | AUC (µg/L*h) | Absolute Bioavailability of Total Daidzein (%) | Reference |
| This compound | Daidzein Solution (Oral) | 3000 | 0.46 | Not Reported | 47.0 | [4] |
| This compound | Daidzein Suspension (Oral) | 192.6 | 5.00 | Not Reported | 12.2 | [4] |
| Daidzein | Daidzein Solution (Oral) | 601.1 | 0.46 | Not Reported | 12.8 (as free daidzein) | [4] |
| Daidzein | Daidzein Suspension (Oral) | 127.3 | 5.00 | Not Reported | 6.1 (as free daidzein) | [4] |
Experimental Protocols
In Vitro Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to bind to the estrogen receptor (ER) by measuring its competition with a radiolabeled estrogen, such as 17β-[³H]estradiol.
Protocol Outline:
-
Preparation of Uterine Cytosol: Uteri are collected from ovariectomized B6D2F1 mice and homogenized in a buffer to isolate the cytosolic fraction containing the estrogen receptors.
-
Competitive Binding: A constant concentration of 17β-[³H]estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of unlabeled this compound or a reference compound.
-
Separation of Bound and Free Ligand: Dextran-coated charcoal is added to absorb the unbound radiolabeled estradiol.
-
Quantification: The radioactivity of the supernatant, containing the receptor-bound [³H]estradiol, is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]estradiol (CB50) is calculated.[1]
In Vitro Natural Killer (NK) Cell Cytotoxicity Assay
This assay evaluates the effect of this compound on the cytotoxic activity of NK cells against cancer cells.
Protocol Outline:
-
Isolation of NK Cells: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors, and NK cells are enriched.
-
Target Cell Labeling: The target cancer cells (e.g., K562) are labeled with a fluorescent dye or a radioactive isotope.
-
Co-culture: The isolated NK cells are pre-incubated with various concentrations of this compound before being co-cultured with the labeled target cells at a specific effector-to-target cell ratio.
-
Cytotoxicity Measurement: After incubation, the release of the label from the target cells, indicating cell lysis, is quantified.
-
Data Analysis: The percentage of specific cell lysis is calculated to determine the enhancement of NK cell activity.[1]
In Vivo Pharmacokinetic Study in Rats
This study design is used to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound after oral administration.
Protocol Outline:
-
Animal Model: Wistar rats are used for the study.
-
Drug Administration: Daidzein is administered orally to the rats in different formulations (e.g., solution and suspension).
-
Blood Sampling: Blood samples are collected from the rats at various time points after administration.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Sample Analysis: The concentrations of daidzein and this compound in the plasma samples are determined using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time data.[4]
Signaling Pathways and Experimental Workflows
While direct evidence for the modulation of specific signaling pathways by this compound is limited, the parent compound, daidzein, has been shown to influence several key pathways involved in cellular processes like inflammation and cell survival. It is hypothesized that the in vitro effects observed with this compound may be, in part, due to its conversion to daidzein.
Potential Signaling Pathways Influenced by Daidzein (and potentially by this compound following deconjugation)
References
- 1. Synthesis of daidzein 7-O-beta-D-glucuronide-4'-O-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Daidzein targets PI3K-Akt signaling and oxidative stress in glioblastoma: An Integrated pharmacological and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucuronidation of the soyabean isoflavones genistein and daidzein by human liver is related to levels of UGT1A1 and UGT1A9 activity and alters isoflavone response in the MCF-7 human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of dosage forms on pharmacokinetics of daidzein and its main metabolite this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Relative Bioavailability of Daidzein Forms to Daidzein-7-O-Glucuronide
For Researchers, Scientists, and Drug Development Professionals
The isoflavone daidzein, a prominent phytoestrogen found in soy products, has garnered significant interest for its potential health benefits. However, its efficacy is intrinsically linked to its bioavailability and subsequent metabolism. In the body, daidzein is primarily metabolized into glucuronide and sulfate conjugates, with Daidzein-7-O-glucuronide being a major circulating metabolite.[1][2] The form in which daidzein is ingested—as the aglycone (daidzein), its glycoside (daidzin), or a synthetic derivative like acetyl-daidzin—can significantly influence its absorption and conversion to this key metabolite. This guide provides a comparative overview of the existing experimental data on the relative bioavailability of different daidzein forms with a focus on their conversion to this compound.
Metabolic Pathway of Daidzein
Daidzein, upon ingestion, undergoes Phase II metabolism, primarily glucuronidation, in the liver and intestines.[3] The UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A1 and UGT1A9, are instrumental in this process, converting daidzein into its more water-soluble glucuronide conjugates to facilitate excretion.[3] The primary glucuronide metabolites are this compound and Daidzein-4'-O-glucuronide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Glucuronidation of the soyabean isoflavones genistein and daidzein by human liver is related to levels of UGT1A1 and UGT1A9 activity and alters isoflavone response in the MCF-7 human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Daidzein-7-o-glucuronide
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Daidzein-7-o-glucuronide, including operational and disposal plans.
I. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles or Face Shield | Must be worn at all times to protect from dust and potential splashes.[2][3] |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are recommended to prevent skin contact.[4] Gloves should be inspected for tears before use and changed regularly.[2][5] |
| Body Protection | Laboratory Coat | A full-sleeved lab coat is mandatory to protect skin and clothing.[2] |
| Respiratory Protection | Dust Mask or Respirator | A NIOSH-approved respirator or a dust mask should be used when handling the powder form outside of a chemical fume hood to prevent inhalation.[4] |
II. Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational plan minimizes the risk of exposure and contamination.
A. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and any hazard warnings.[3][6]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7] The recommended storage temperature is typically 2-8°C.[4]
B. Preparation and Use:
-
Workspace Preparation: Ensure the work area is clean, uncluttered, and equipped with all necessary safety equipment, including an eyewash station and safety shower.[2][8]
-
Engineering Controls: Whenever possible, handle the powdered form of this compound inside a chemical fume hood to minimize the risk of inhalation.[4]
-
Donning PPE: Before handling the compound, put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transferring: Use a spatula to carefully transfer the desired amount of the compound. Avoid creating dust.[4]
-
Dissolving: When preparing solutions, slowly add the solvent to the powder to prevent splashing.[4] this compound is soluble in DMSO, Pyridine, Methanol, and Ethanol.[9]
III. Disposal Plan
Proper disposal of chemical waste is crucial to protect personnel and the environment.
-
Waste Collection: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and contaminated wipes, must be collected in a designated and clearly labeled hazardous waste container.[4]
-
Chemical Waste: Unused this compound and any solutions containing the compound should be disposed of as chemical waste.[4]
-
Disposal Method: Follow all local, state, and federal regulations for the disposal of chemical waste. Do not pour down the drain or discard in regular trash.[4]
IV. Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. times-bio.com [times-bio.com]
- 2. artsci.usu.edu [artsci.usu.edu]
- 3. ehs.okstate.edu [ehs.okstate.edu]
- 4. benchchem.com [benchchem.com]
- 5. pppmag.com [pppmag.com]
- 6. gz-supplies.com [gz-supplies.com]
- 7. fishersci.com [fishersci.com]
- 8. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 9. Daidzein 7-O-glucuronide | CAS:38482-80-3 | Manufacturer ChemFaces [chemfaces.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
